Triplin
説明
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特性
IUPAC Name |
1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-[2-(trifluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2S2/c1-13(17(16-7-4-12-29-16)25-8-10-26-11-9-25)23-18(28)24-14-5-2-3-6-15(14)27-19(20,21)22/h2-7,12-13,17H,8-11H2,1H3,(H2,23,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAJYEOBULYXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of Triplin in E. coli: An In-depth Technical Guide
A Novel Voltage-Gated Porin in the Outer Membrane of Escherichia coli
Triplin is a recently discovered pore-forming protein located in the outer membrane of the Gram-negative bacterium Escherichia coli.[1] Unlike well-characterized porins, this compound exhibits a remarkably steep voltage dependence, a feature more commonly associated with eukaryotic neuronal channels.[2][3] This unique characteristic, along with its complex gating mechanism, suggests that this compound may belong to a previously unidentified family of pore-forming proteins.[1] Functionally, this compound forms a trimeric complex of pores that regulate the passage of ions and small molecules across the outer membrane, with its activity being intricately controlled by the transmembrane voltage.[1][2]
Core Functional Characteristics
The primary function of this compound is to form channels through the outer bacterial membrane.[1] Each this compound complex consists of three individual pores that share nearly identical single-channel conductance and ion selectivity.[1] A defining feature of this compound is its profound voltage-dependent gating, where the application of a specific voltage can transition the pores between open and closed states.[1][4] This gating is not only steep but also exhibits a high degree of inter-subunit cooperativity, meaning the state of one pore influences the gating of the others in a sequential manner.[2][3]
The current model for this compound's function proposes a unique structural arrangement where one of the three pore-forming subunits is oriented in the opposite direction to the other two.[1][4] Each subunit possesses a positively charged "voltage sensor," and the translocation of this sensor across the membrane in response to voltage changes is believed to be the mechanism of pore closure.[2][4]
Quantitative Data
The biophysical properties of this compound have been characterized through single-channel electrophysiological recordings. The following tables summarize the key quantitative data.
| Parameter | Value | Ion Conditions | Reference |
| Single-Pore Conductance | ~1.3 nS | 1.0 M KCl | [2] |
| Ion Selectivity (PK+/PCl-) | Weakly cation-selective | 1.0 M KCl | [2] |
Table 1: Single-Channel Conductance and Ion Selectivity of this compound.
| Gating Parameter | Value | Conditions | Reference |
| Effective Gating Charge | ~14 elementary charges | Estimated from Boltzmann distribution fitting | [1][2] |
| Pore 1 Closing Voltage | Positive potentials (e.g., > +70 mV) | 1.0 M KCl, pH 7.8 | [1][2][3] |
| Pore 2 Closing Voltage | Negative potentials | Following Pore 1 closure | [1][2] |
| Pore 3 Closing Voltage | Positive potentials | Following Pore 2 closure | [2] |
Table 2: Voltage-Gating Parameters of this compound.
Experimental Protocols
Isolation and Purification of a Novel Porin from E. coli (Generalized Protocol)
A specific, detailed purification protocol for this compound has not been published. However, the following is a generalized methodology for the isolation of novel porins from E. coli, based on established techniques for similar outer membrane proteins.
-
Cell Culture and Harvest:
-
Grow E. coli cells expressing the porin of interest in a suitable rich medium (e.g., Luria-Bertani broth) to the desired cell density (e.g., late exponential or early stationary phase).
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
-
Cell Lysis and Membrane Fractionation:
-
Resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) and DNase.
-
Lyse the cells using a French press or sonication.
-
Separate the inner and outer membranes by sucrose (B13894) density gradient centrifugation. The outer membrane fraction is typically denser and will sediment at a higher sucrose concentration.
-
-
Solubilization of Outer Membrane Proteins:
-
Resuspend the isolated outer membrane fraction in a buffer containing a detergent (e.g., Triton X-100, LDAO, or SDS) to solubilize the membrane proteins.
-
-
Chromatographic Purification:
-
Apply the solubilized protein mixture to an ion-exchange chromatography column (anion or cation exchange, depending on the protein's pI).
-
Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the porin of interest.
-
For further purification, fractions containing the porin can be subjected to size-exclusion chromatography to separate proteins based on their molecular weight.
-
-
Purity Assessment:
-
Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining or silver staining.
-
Confirm the identity of the purified protein by Western blotting using specific antibodies or by mass spectrometry.
-
Reconstitution of this compound in Planar Lipid Bilayers
This protocol is based on the methods described for the electrophysiological characterization of this compound.[2]
-
Lipid Monolayer Formation:
-
Prepare a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine) in an organic solvent (e.g., n-decane).
-
Create a planar lipid bilayer across a small aperture (e.g., 100-200 µm) in a hydrophobic partition separating two aqueous compartments (cis and trans). This can be achieved by painting the lipid solution across the aperture or by the Montal-Mueller technique.
-
-
Protein Insertion:
-
Add a small amount of the purified this compound protein solution to the aqueous solution on one side of the bilayer (the cis side).
-
The hydrophobic exterior of the this compound trimer will facilitate its spontaneous insertion into the lipid bilayer.
-
-
Confirmation of Insertion:
-
Monitor the electrical conductance of the membrane. The insertion of a single this compound channel will result in a stepwise increase in conductance.
-
Electrophysiological Recording of Single this compound Channels
The following protocol is derived from the experimental setups used in the characterization of this compound.[1][2]
-
Experimental Setup:
-
Use a planar lipid bilayer apparatus with two chambers (cis and trans) filled with an electrolyte solution (e.g., 1.0 M KCl, 10 mM HEPES, pH 7.4).
-
Connect the two chambers with Ag/AgCl electrodes to a patch-clamp amplifier to control the transmembrane voltage and measure the ionic current.
-
-
Data Acquisition:
-
Apply a defined voltage protocol to the membrane (e.g., voltage steps, ramps, or triangular waves) to study the voltage-dependent gating of the this compound channel.
-
Record the resulting ionic current at a high sampling rate (e.g., 10 kHz) and filter it at an appropriate frequency (e.g., 1-2 kHz).
-
-
Single-Channel Analysis:
-
Analyze the recorded current traces to determine the single-channel conductance, open and closed state lifetimes, and open probability as a function of voltage.
-
The single-channel conductance is calculated from the current amplitude at a given voltage using Ohm's law.
-
The voltage dependence of the open probability can be fitted with a Boltzmann function to estimate the effective gating charge.
-
Signaling Pathways and Logical Relationships
Currently, there is no evidence of this compound being part of a larger signaling cascade in the traditional sense. Its function appears to be directly regulated by the transmembrane potential. The most critical logical relationship is the cooperative and sequential gating of its three pores.
Caption: Sequential and cooperative voltage-gating of this compound's three pores.
This diagram illustrates the ordered and cooperative nature of this compound's gating mechanism. The closure of Pore 1 is a prerequisite for the voltage-dependent closure of Pore 2, which in turn must close before Pore 3 can be gated. This sequential process highlights the intricate allosteric regulation within the this compound trimer.
Conclusion
This compound represents a novel class of porin in E. coli, distinguished by its steep voltage-dependent gating and complex cooperative behavior. Its function as a regulated channel in the outer membrane suggests a role in controlling the influx and efflux of small molecules in response to changes in the cellular electrical potential. The unique properties of this compound make it a compelling subject for further research into bacterial physiology and a potential target for the development of new antimicrobial agents. The detailed understanding of its gating mechanism and biophysical characteristics provides a solid foundation for future investigations into its precise physiological role and its interactions with other cellular components.
References
- 1. Biochemistry and Regulation of a Novel Escherichia coli K-12 Porin Protein, OmpG, Which Produces Unusually Large Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 3. Characterization of a Novel Porin-Like Protein, ExtI, from Geobacter sulfurreducens and Its Implication in the Reduction of Selenite and Tellurite | MDPI [mdpi.com]
- 4. Existence and purification of porin heterotrimers of Escherichia coli K12 OmpC, OmpF, and PhoE proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Characterization of Triplin: A Novel Bacterial Pore-Former
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, structure, and function of Triplin, a recently identified bacterial pore-forming protein from Escherichia coli. This compound exhibits a unique and complex voltage-gating mechanism, distinguishing it from other known bacterial porins. Its three-pore structure, high voltage dependency, and sequential gating process present a novel paradigm in bacterial channel biology. This document consolidates the current understanding of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its functional mechanics. The information contained herein is intended to serve as a foundational resource for researchers in microbiology, structural biology, and pharmacology, as well as for professionals engaged in the development of novel antimicrobial agents targeting bacterial membrane proteins.
Introduction
Gram-negative bacteria possess a variety of channel-forming proteins in their outer membrane, collectively known as porins, which mediate the passage of small molecules and ions.[1] While some porins exhibit weak voltage dependence, a novel trimeric channel-former, named this compound, has been identified in E. coli that displays exceptionally steep voltage dependence, comparable to that of channels involved in mammalian electrical excitability.[2][3] this compound is a three-pore structure with a highly complex and cooperative gating process, making it a subject of significant scientific interest.[1][4]
This guide details the molecular basis of this compound's unusual properties, which have been explored at the single-molecule level.[2] Key features of this compound include its sequential pore closure, the role of a positively charged voltage sensor, and the proposed anti-parallel orientation of one of its subunits.[1][4] Understanding the intricate mechanics of this molecular machine may open new avenues for the development of targeted therapeutics.
Molecular Architecture and Properties
This compound forms a trimeric complex where each subunit constitutes a single pore.[3] While the three pores have virtually identical conductance and ion selectivity, they exhibit distinct responses to voltage.[3] It is proposed that this compound is a homotrimer, yet one of the subunits is oriented in the opposite direction to the other two.[2] This anti-parallel arrangement is thought to contribute to the unique gating characteristics of the channel.[2]
The pores themselves are estimated to have a diameter of approximately 0.9 nm, large enough to allow the passage of surface loops from the protein, a key aspect of its gating mechanism.[5][6] The conductance and ion selectivity of this compound's pores are comparable to those of well-characterized porins like OmpC and OmpF, respectively.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound pore-former, compiled from single-channel recordings and kinetic measurements.
| Parameter | Pore 1 | Pore 2 | Pore 3 | Reference |
| Gating Voltage | Positive Potential | Negative Potential | Positive Potential | [1] |
| Voltage Sensor Charge | +14 | +14 | +14 | [1][5] |
| Effective Gating Charges (n) | Data not available in snippets | 11.2 (average of 6 experiments) | Data not available in snippets | [8] |
| Fraction of Transmembrane Field for Closure (δc) | Data not available in snippets | 0.78 | Data not available in snippets | [8] |
| Fraction of Transmembrane Field for Opening (δo) | Data not available in snippets | 0.22 | Data not available in snippets | [8] |
| Property | Value | Reference |
| Estimated Pore Diameter | 0.9 nm | [6] |
| Conductance Resemblance | OmpC | [7] |
| Ion Selectivity Resemblance | OmpF | [7] |
The Voltage-Gating Mechanism
The gating of this compound is a highly ordered and cooperative process. The three pores close sequentially: pore 1 closes at positive potentials, followed by pore 2 at negative potentials, and finally pore 3 at positive potentials.[1] A critical component of this mechanism is a positively charged "voltage sensor" domain on each subunit, containing approximately 14 positive charges, primarily arginine residues.[1][5]
Pore closure is proposed to occur when this voltage sensor translocates across the membrane and physically enters the pore, thus blocking the flow of ions.[1][9] This translocation is a steeply voltage-dependent process.[4] Kinetic measurements support this model, indicating that the voltage sensor travels through most of the transmembrane electric field before reaching the energy barrier for pore closure.[1]
Signaling and Gating Pathway
The following diagram illustrates the proposed sequential gating mechanism of this compound.
Experimental Protocols
The characterization of this compound has relied on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Protein Isolation and Purification
While the specific initial isolation protocol for this compound from E. coli is not detailed in the provided search results, a general methodology for bacterial porin purification can be inferred and is presented here as a likely workflow.
Single-Channel Electrophysiology (Planar Lipid Bilayer)
This technique is central to characterizing the functional properties of this compound at the single-molecule level.
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).
-
Protein Reconstitution: Purified this compound, solubilized in detergent, is added to the cis compartment. Individual this compound trimers spontaneously insert into the lipid bilayer.
-
Data Acquisition: Ag/AgCl electrodes are placed in both compartments to apply a transmembrane voltage and measure the resulting ion current. The trans side is typically held at virtual ground.
-
Voltage Protocols: Various voltage protocols are applied to study the gating behavior, including triangular voltage waves and sustained voltage steps.
-
Data Analysis: The recorded current traces are analyzed to determine single-channel conductance, gating kinetics (opening and closing time constants), and voltage dependence.
Chemical Modification of the Voltage Sensor
To probe the nature of the voltage sensor, chemical modification experiments are performed.
-
Reagent: Succinic anhydride (B1165640) is used to introduce negative charges (carboxyl groups) onto the protein, neutralizing the positive charges of the voltage sensor.
-
Asymmetrical Addition: The modifying reagent is added to either the cis or trans side of the bilayer to determine the location of the voltage sensor.
-
Functional Analysis: The effect of the modification on the voltage-gating properties of this compound is assessed using single-channel electrophysiology. A reduction in voltage dependence following modification provides evidence for the role of the modified residues in voltage sensing.
Protease Cleavage of the Voltage Sensor
Trypsin is used to selectively cleave the voltage sensor and assess its role in gating.
-
Asymmetrical Addition: Trypsin is added to one side of the membrane containing a reconstituted this compound channel.
-
Functional Consequence: The voltage-gating behavior of the channel is monitored. The elimination of voltage gating upon trypsin treatment indicates that the cleaved portion of the protein is the voltage sensor.[2] For example, after adding 20 µg of trypsin to the cis side and incubating for 10 minutes, the gating of subunit 2 was eliminated.[4]
Competitive Blockage with Polyamino Acids
To further elucidate the nature of the interaction between the voltage sensor and the pore, competitive blockage experiments are performed.
-
Blockers: Polyarginine and polylysine (B1216035) are used as competitive blockers.
-
Asymmetrical Addition: The polyamino acids are added to the cis side of the membrane.
-
Observation: The ability of these molecules to block the open pore in a voltage-dependent manner is recorded. The observation that polyarginine, but not a 500-fold higher concentration of polylysine, blocks the pore suggests a specific interaction between arginine residues of the voltage sensor and a complementary surface within the pore.[1]
Model of this compound Function
The accumulated experimental evidence has led to a working model of this compound's function.
In the open state, the positively charged voltage sensor is located on one side of the membrane, outside the pore.[4] Upon application of a suitable voltage, the sensor translocates into the pore and binds to a negatively charged complementary surface on the opposite end, thereby blocking ion flow and resulting in the closed state.[4][9] The slow reopening kinetics are attributed to the energy required to break this electrostatic interaction.[9]
Conclusion and Future Directions
The discovery of this compound has unveiled a new level of complexity in bacterial pore-forming channels. Its intricate voltage-gating mechanism, involving sequential and cooperative pore closure driven by the translocation of a highly charged voltage sensor, sets it apart from previously characterized porins. The experimental approaches detailed in this guide have been instrumental in elucidating these properties.
Future research will likely focus on obtaining a high-resolution structure of this compound to visualize the voltage sensor and its interaction with the pore. Further investigation into the physiological role of such a complex gating mechanism in E. coli is also warranted. From a drug development perspective, the unique gating mechanism of this compound may present a novel target for the design of specific inhibitors that could disrupt the integrity of the bacterial outer membrane.
References
- 1. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound: Mechanistic Basis for Voltage Gating [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Triplin: A Technical Whitepaper on its Structure, Subunits, and Voltage-Gating Mechanism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Triplin is a novel pore-forming protein isolated from the outer membrane of Escherichia coli.[1] It assembles into a trimeric complex, forming three distinct ion channels.[1] Unlike many well-characterized bacterial porins, this compound exhibits exceptionally steep voltage dependence, a characteristic more commonly associated with eukaryotic excitable cells.[1] This unique property, combined with its complex inter-subunit cooperativity, marks this compound as a subject of significant interest for structural biology and drug development, particularly in the context of novel antimicrobial targets. This document provides a comprehensive overview of the current understanding of this compound's structure, subunit composition, and the intricate mechanism of its voltage-gated ion transport.
This compound Protein Structure and Subunits
This compound is a trimeric channel-forming protein.[1] The complex is composed of three functional pore-forming subunits that create three independent pores through the membrane.[1] While the conductance and ion selectivity of these three pores are virtually identical, their response to voltage is distinct, suggesting a unique structural arrangement.[1]
A key hypothesis regarding the subunit organization is that one of the three subunits is oriented in the membrane in the opposite direction to the other two.[1] This "anti-parallel" model is supported by quantitative analysis of the rectification of ion flow through the pores under different voltage conditions.[1] Structurally, it is presumed that each subunit forms a beta-barrel structure, a common motif for bacterial outer membrane porins.[2] However, despite similarities in function to porins like OmpF, searches of the E. coli protein database based on sequence similarity have failed to identify the gene encoding this compound, suggesting it may belong to a novel family of pore-forming proteins.[1]
Quantitative Data
The following table summarizes the known quantitative properties of the this compound protein, primarily derived from electrophysiological studies. Information regarding the molecular weight and amino acid sequence is not yet available in published literature and remains a critical area for future investigation.
| Property | Value | Notes |
| Subunit Composition | Trimer (3 functional pores) | Believed to be homotrimeric, though one subunit may have an anti-parallel orientation.[1] |
| Open Pore Conductance | ~1.3 nS (in 1 M KCl) | Similar to OmpF.[1] |
| Ion Selectivity | Weakly cation-selective (P+/P- = 3.0) | Determined from reversal potential measurements after succinic anhydride (B1165640) modification.[1] |
| Voltage Sensor Charge | +14 elementary charges | Estimated charge that translocates across the membrane during gating.[1][3] |
| Pore Diameter (estimated) | ~0.9 nm | Inferred from conductance and comparison to other porins.[2] |
Voltage-Gating Mechanism
The most remarkable feature of this compound is its steep, complex voltage-gating behavior. The three pores, designated 1, 2, and 3, close and open in a sequential and cooperative manner in response to applied voltage.[2]
-
Pore 1: Closes at positive potentials.[2]
-
Pore 2: Closes at negative potentials, but only after Pore 1 has closed.[2]
-
Pore 3: Closes at positive potentials, but its gating is dependent on the state of Pore 2.[2]
This intricate gating is governed by a positively charged "voltage sensor" domain located on each subunit.[1][2] This sensor is believed to be a mobile, loop-like structure containing approximately 14 positive charges, likely composed mainly of arginine residues.[2][3] The proposed mechanism for pore closure involves the translocation of this positively charged sensor from one side of the membrane into the pore, effectively blocking the flow of ions.[2]
Visualization of the this compound Voltage-Gating Pathway
The following diagram illustrates the proposed sequence of events in the voltage-gating of the this compound channel complex.
Caption: A logical workflow of the sequential voltage-gating mechanism of the this compound protein complex.
Experimental Protocols
The characterization of this compound has relied on a combination of electrophysiology and biochemical modification techniques. The following sections provide an overview of the methodologies that would be employed in such studies.
Disclaimer: The following are generalized protocols and would require optimization for the specific study of the this compound protein.
Single-Channel Electrophysiological Recording in Planar Lipid Bilayers
This technique is fundamental for studying the ion channel properties of this compound at the single-molecule level.
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-100 µm in diameter) in a hydrophobic septum separating two aqueous chambers (cis and trans). The membrane is typically formed from a solution of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane.
-
Protein Reconstitution: A purified sample of this compound, solubilized in a detergent such as β-octylglucoside, is added to the cis chamber. Spontaneous insertion of this compound trimers into the bilayer is monitored by observing discrete, stepwise increases in current across the membrane when a voltage is applied.
-
Data Acquisition: A voltage clamp amplifier is used to hold the membrane potential at a desired level and record the ionic current flowing through the channels. The trans chamber is typically held at virtual ground. Data is filtered (e.g., at 500 Hz) and digitized for analysis.
-
Voltage Protocol: To study gating, various voltage protocols are applied, such as triangular voltage waves or sustained voltage steps of varying polarity and magnitude, to induce and record the sequential closing and opening of the three pores.[1]
Chemical Modification with Succinic Anhydride
This method is used to probe the charge of the voltage sensor by modifying lysine (B10760008) residues.
-
Reagent Preparation: A stock solution of succinic anhydride is prepared in a non-aqueous solvent like acetone (B3395972) immediately before use.
-
Baseline Recording: A stable single-channel recording of this compound is established in a buffered salt solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
Anhydride Addition: Succinic anhydride is added to either the cis or trans chamber (or both) to a final concentration in the millimolar range. The pH is maintained by the buffer.
-
Analysis: The effect of the modification on the voltage-gating behavior is recorded. A reduction in voltage-dependent gating upon addition to a specific side indicates the location of accessible lysine residues of the voltage sensor in a particular conformational state (open or closed).[1]
Trypsin Cleavage Assay
This assay is used to demonstrate the proteinaceous nature of the voltage sensor and to probe its accessibility.
-
Reagent Preparation: A stock solution of trypsin (e.g., 1 mg/mL) is prepared in the appropriate buffer.
-
Baseline Recording: A single this compound channel is reconstituted and its normal voltage-gating is recorded.
-
Trypsin Addition: Trypsin is added to either the cis or trans side of the membrane while holding the channel in a specific state (e.g., all open, or one pore closed) by applying the appropriate voltage.
-
Analysis: The recording is monitored for changes in gating activity. The elimination of voltage-gating for a specific subunit after trypsin addition indicates that the voltage sensor was accessible to the protease and has been cleaved.[1] A trypsin inhibitor can be added to stop the reaction.
Conclusion and Future Directions
The this compound protein represents a fascinating molecular machine, distinguished by its complex, highly cooperative, and steep voltage-gating mechanism.[1] Current research has established its trimeric nature and provided a compelling model for its function, where mobile, positively charged domains on each subunit act as voltage sensors to gate the pores.[1][2]
However, significant gaps in our understanding of this compound remain. The foremost challenge is the identification of the gene encoding the protein. This will unlock the amino acid sequence, enabling a host of powerful research avenues, including:
-
Determination of Molecular Weight: Precise calculation of the monomer and trimer molecular mass.
-
Structural Biology: Homology modeling and targeted mutagenesis to identify key residues in the voltage sensor and pore lining. High-resolution structural determination by cryo-electron microscopy or X-ray crystallography would provide the ultimate insight into its unique architecture.
-
Drug Development: Recombinant expression of the protein would facilitate high-throughput screening for compounds that modulate its channel activity, potentially leading to new classes of antibiotics.
Further investigation into the potential physiological role of this compound's complex gating in the context of the bacterial outer membrane is also warranted. Elucidating these unknowns will not only solve a compelling puzzle in membrane biophysics but could also pave the way for novel therapeutic strategies targeting Gram-negative bacteria.
References
- 1. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Voltage Gating in Transient Receptor Potential (TRP) Channels
Note to the Reader: This guide focuses on the voltage-gating mechanisms of the Transient Receptor Potential (TRP) channel superfamily. The term "Triplin channels" does not correspond to a recognized family of ion channels in current scientific literature; it is presumed to be a reference to TRP channels, which are central to sensory physiology and drug development.
Introduction: The Polymodal Nature of TRP Channel Gating
Transient Receptor Potential (TRP) channels are a diverse superfamily of cation channels that act as cellular sensors for a vast array of physical and chemical stimuli, including temperature, pressure, pH, and various endogenous and exogenous ligands.[1][2] Structurally, they resemble voltage-gated ion channels (VGICs), assembling as tetramers with each subunit containing six transmembrane helices (S1-S6).[3][4] While this structural homology suggests a role for voltage in their gating, TRP channels defy the classic model. For many years, they were considered largely voltage-independent.[5] However, it is now established that many TRP channels, particularly members of the TRPV and TRPM subfamilies, are intrinsically voltage-sensitive, albeit weakly.[1][6]
The defining characteristic of voltage gating in TRP channels is not activation by physiological voltage changes alone, but rather the modulation of their voltage dependence by other stimuli .[1][7] Stimuli such as heat, cold, capsaicin (B1668287), or menthol (B31143) do not simply open the channel; they shift the channel's voltage-dependent activation curve along the voltage axis, enabling significant activation at physiological membrane potentials.[1][8][9] This guide provides an in-depth examination of this mechanism, the structural components involved, quantitative gating parameters, and the experimental protocols used for their study.
Core Mechanism: Stimulus-Induced Shift of Voltage-Dependent Activation
Unlike canonical voltage-gated channels such as Shaker K+ channels, which possess a large gating charge (~13 e₀) and activate over a narrow voltage range, TRP channels exhibit a much smaller apparent gating charge, typically less than one elementary charge (e₀).[1][4] This small gating charge results in a shallow, weakly voltage-dependent activation curve that, under resting conditions, is often shifted to highly positive, non-physiological potentials.[1][7] This means that at a normal resting membrane potential, the channel's open probability is very low.
The central mechanism of TRP channel activation involves a stimulus-induced leftward shift of this voltage-activation curve toward more negative, physiologically relevant potentials.[1] This principle is fundamental to their function as polymodal integrators:
-
For TRPV1 (the heat and capsaicin receptor): Increasing temperature from 17°C to 42°C can shift the half-activation voltage (V½) by nearly 200 mV in the negative direction.[1] Similarly, the binding of capsaicin shifts the V½ to negative potentials, allowing the channel to be opened by voltage at room temperature.[1][8]
-
For TRPM8 (the cold and menthol receptor): Cooling shifts the activation curve to the left. For instance, a temperature drop from 37°C to 15°C can induce a V½ shift of approximately -170 mV.[1] The cooling agent menthol produces a similar effect.[1]
This gating model can be understood through a thermodynamic framework where stimuli (ligand binding, temperature) alter the free energy of the channel's conformational changes, which in turn modifies its voltage-dependent equilibrium.[1] The small gating charge is a crucial factor, as it allows for these large shifts in voltage dependence to be induced by relatively small changes in free energy provided by the stimulus.[1]
Caption: Stimulus-induced shift in voltage-dependent gating of TRP channels.
The Voltage Sensor: Canonical and Non-Canonical Models
The structural basis for voltage sensing in TRP channels is an area of active research, with evidence supporting both conventional and unconventional mechanisms.
The Canonical S1-S4 Voltage-Sensor-Like Domain (VSLD)
Structurally, the S1-S4 transmembrane segments of TRP channels form a "voltage-sensor-like domain" (VSLD), analogous to the voltage-sensing domain (VSD) of classic VGICs.[3][4] However, the S4 helix in most TRP channels lacks the hallmark repeating motif of positively charged arginine or lysine (B10760008) residues that serve as the primary gating charges in channels like Shaker.[3][10] Despite this, evidence points to the VSLD as the voltage sensor. In TRPM8, neutralizing charged residues in the S4 segment and the adjacent S4-S5 linker was shown to reduce the channel's gating charge, confirming that this region is a key component of the voltage sensor.[11][12]
A Non-Canonical Outer Pore Sensor in TRPV1
Recent studies on TRPV1 have proposed an unorthodox voltage-sensing mechanism that does not rely on the S4 segment.[9] This model suggests that negatively charged acidic residues located in the outer pore region of the channel collectively act as the gating charges. According to this mechanism, changes in the membrane electric field cause movement of this outer pore region, which is allosterically coupled to the channel's activation gate.[9] This provides a structural explanation for how extracellular pH can profoundly regulate TRPV1 activity by titrating these acidic residues.[9]
Caption: General transmembrane topology of a single TRP channel subunit.
Quantitative Data on Voltage-Dependent Gating
The following tables summarize key quantitative parameters for the voltage-dependent gating of TRPV1 and TRPM8 channels derived from electrophysiological experiments. The half-activation voltage (V½) is the voltage at which the channel has a 50% probability of being open, and the apparent gating charge (q_app or z) reflects the steepness of the voltage dependence.
Table 1: Gating Parameters for TRPV1
| Condition | V½ (mV) | Apparent Gating Charge (q_app or z) | Reference(s) |
|---|---|---|---|
| Room Temp (~24°C) | +114.9 ± 1.2 | 0.72 ± 0.06 e₀ | [9][13] |
| 17°C | +198 | N/A | [1] |
| 40°C | +54.8 ± 9.8 | 0.94 ± 0.20 e₀ | [9][13] |
| 42°C | -33 | N/A | [1] |
| 100 nM Capsaicin | -22 | N/A | [1] |
| 3 µM Capsaicin | -72.3 ± 2.3 | 0.79 ± 0.19 e₀ | [9][13] |
| Extracellular pH 5.0 | +33.4 ± 7.6 | 0.46 ± 0.03 e₀ |[9][13] |
Table 2: Gating Parameters for TRPM8
| Condition | V½ (mV) | Apparent Gating Charge (q_app or z) | Reference(s) |
|---|---|---|---|
| 37°C | +203 | N/A | [1] |
| 34°C (Control) | +203 | N/A | [1] |
| 34°C (+30 µM Menthol) | +74 | N/A | [1] |
| 15°C | +53 | N/A | [1] |
| General | N/A | 0.6 - 0.9 e₀ |[14][15] |
Experimental Protocols: Characterizing Voltage Gating
The patch-clamp technique is the definitive method for studying the function and voltage-dependent properties of TRP channels.[6][16]
Heterologous Expression and Cell Preparation
TRP channels are typically studied in heterologous expression systems (e.g., HEK293 or CHO cells) where the gene for a specific channel subunit is transfected and overexpressed. This provides a high density of channels and isolates them from other native conductances.
Whole-Cell Patch-Clamp Electrophysiology
This is the most common configuration for characterizing macroscopic TRP currents.
-
Objective: To measure the summed current from all channels on the cell membrane while controlling the membrane voltage.
-
Solutions:
-
External (Bath) Solution (in mM): 150 NaCl, 6 CsCl, 1 MgCl₂, 5 CaCl₂, 10 glucose, and 10 HEPES, titrated to pH 7.4.[17] Cesium (Cs⁺) is often used instead of potassium (K⁺) to block native K⁺ channels.[18]
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, and 10 HEPES, titrated to pH 7.2.[17] A strong calcium chelator like EGTA is included to clamp intracellular calcium at low levels and prevent activation of Ca²⁺-activated channels, though this may inhibit certain TRP channels that require Ca²⁺ for their activity.[18]
-
-
Voltage Protocols:
-
Voltage-Step Protocol: To determine the conductance-voltage (G-V) relationship, the cell is held at a negative potential (e.g., 0 mV or -60 mV) and then stepped to a series of test potentials (e.g., from -120 mV to +160 mV in 20 mV increments).[1][17] The resulting current amplitudes at each voltage are measured.
-
Voltage-Ramp Protocol: A rapid ramp of voltage (e.g., -100 mV to +100 mV over 1-2 seconds) is applied to quickly generate a current-voltage (I-V) curve.[17][18] This is useful for observing rectification properties and determining the reversal potential.
-
-
Data Analysis:
-
The current (I) at each voltage (V) is converted to conductance (G) using the formula G = I / (V - V_rev), where V_rev is the reversal potential.
-
The normalized conductance (G/G_max) is plotted against the test voltage.
-
This G-V curve is then fitted with a Boltzmann function to derive the V½ and the apparent gating charge (q_app).[14][16]
-
Caption: Workflow for determining TRP channel voltage-gating parameters.
Conclusion and Implications for Drug Development
The voltage-gating mechanism of TRP channels is a sophisticated example of polymodal signal integration. Their weak intrinsic voltage dependence is a critical feature that allows a diverse range of thermal, chemical, and mechanical stimuli to act as "gating modifiers," tuning the channels' activity within the physiological voltage range. Understanding this interplay is paramount for drug development professionals. Targeting the allosteric coupling between the stimulus sensors and the voltage-gating machinery offers a promising avenue for developing novel therapeutics that can selectively modulate channel activity in pathological states, such as chronic pain and inflammation, where TRP channels are key players. The existence of non-canonical voltage-sensing mechanisms, as proposed for TRPV1, further opens the door to designing highly specific modulators that target unique structural regions outside the conserved S4 domain.
References
- 1. Gating of TRP channels: a voltage connection? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient receptor potential channel - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. Structural mechanisms of transient receptor potential ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gating of TRP channels: a voltage connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biophysical and molecular basis of TRPV1 proton gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Molecular Mechanisms of Temperature Gating in TRP Channels - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. TRPM8 voltage sensor mutants reveal a mechanism for integrating thermal and chemical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
- 14. Voltage and Temperature Gating of ThermoTRP Channels - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Voltage- and cold-dependent gating of single TRPM8 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Studying Endogenous TRP Channels in Visceral and Vascular Smooth Muscles - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Triplin in Bacterial Outer Membrane Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents. Understanding the mechanisms of transport across this membrane is crucial for the development of new therapeutics. This technical guide provides an in-depth analysis of Triplin, a novel pore-forming protein (porin) identified in the outer membrane of Escherichia coli. Unlike many other bacterial porins that exhibit weak voltage dependence, this compound is characterized by its steep, complex, and highly cooperative voltage-gating mechanism. This document synthesizes the current knowledge on this compound's structure, function, and the biophysical principles governing its transport activity. It details the experimental protocols used to characterize this unique molecular machine and presents quantitative data on its electrophysiological properties. This guide is intended to serve as a comprehensive resource for researchers investigating bacterial membrane transport and professionals involved in the discovery of novel antibacterial targets.
Introduction to this compound
This compound is a recently discovered channel-forming protein in the outer membrane of Gram-negative bacteria.[1][2] It assembles as a trimeric complex, with each monomer forming a distinct pore.[1][3] While sharing structural similarities with well-characterized porins like OmpF and OmpC, such as a presumed beta-barrel architecture, this compound distinguishes itself through a highly sensitive response to transmembrane voltage.[1][2][4] This steep voltage dependence is comparable to that of ion channels responsible for electrical excitability in mammalian cells, a feature not typically observed in bacterial porins.[1][5] The function of this compound is intrinsically linked to this voltage-gating, which allows it to control the passage of ions and small molecules across the outer membrane in response to changes in the electrical potential.
Molecular Architecture and Function
This compound forms a complex of three pores that function cooperatively.[5] Although they have nearly identical conductance and ion selectivity, the three pores exhibit distinct responses to voltage.[3] This has led to a model where one of the three subunits is oriented in the opposite direction to the other two within the membrane.[5]
The key to this compound's function is a "voltage sensor" associated with each pore. This sensor is a positively charged domain, with an estimated net charge of 14, that can translocate across the membrane.[1][3][5] The movement of this charged domain through the transmembrane electric field is the basis for the protein's profound voltage sensitivity.[1][5]
Mechanism of Voltage-Gated Transport
The transport of solutes through this compound is regulated by a sequential and cooperative gating mechanism involving its three pores. The process is initiated by a change in the transmembrane voltage, leading to the closure of the pores in a specific order:
-
Pore 1 Closure: At a high positive potential (e.g., +70 mV or higher), the first pore closes.[5]
-
Pore 2 Closure: The closure of pore 1 is a prerequisite for the gating of pore 2. Once pore 1 is closed, pore 2 can close in response to a negative potential.[5]
-
Pore 3 Closure: The closure of pore 2, in turn, allows for the closure of pore 3 at a positive potential.[5]
This gating is achieved through a "pore-blocking" mechanism. The positively charged voltage sensor, likely a surface loop of the protein, is driven by the electric field to move into the channel's lumen, physically obstructing the flow of ions and effectively closing the pore.[1][4] Kinetic studies support this model, showing that the voltage sensor travels through most of the transmembrane electric field before the pore closes.[1][6]
References
- 1. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Triplin: A Technical Guide to a Novel Pore-Forming Protein in Escherichia coli
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of Triplin, a recently discovered, highly cooperative, and voltage-dependent pore-forming protein isolated from Escherichia coli. While the precise gene encoding this compound remains to be definitively identified, extensive research has elucidated many of its functional properties and structural characteristics. This document details the experimental methodologies employed in its characterization, summarizes key quantitative data, and presents visual representations of its proposed gating mechanism. This guide is intended to serve as a valuable resource for researchers in the fields of microbiology, biophysics, and drug development who are interested in this novel bacterial channel.
Introduction: The Discovery of a Novel Bacterial Channel
The outer membrane of Gram-negative bacteria, such as Escherichia coli, is a critical barrier, and the passage of molecules across it is tightly regulated by a variety of protein channels, primarily porins. In 2019, a research team led by Marco Colombini at the University of Maryland reported the discovery of a novel channel-forming unit in E. coli with exceptionally steep voltage dependence and strong cooperative behavior, which they named "this compound".[1] Unlike well-characterized porins, the gene encoding this compound could not be readily identified through sequence homology searches of the E. coli genome.[2] Subsequent studies have further detailed its complex gating mechanism and functional properties, establishing this compound as a unique and intriguing component of the bacterial outer membrane.[2][3][4][5]
The Unidentified Gene: An Ongoing Investigation
A pivotal aspect of understanding any protein is the identification of its corresponding gene. However, the gene encoding the this compound protein has proven elusive. Initial attempts to identify the gene by searching the E. coli protein database for sequences with similarity to known porins like OmpF and OmpN were unsuccessful.[2]
To investigate potential candidate genes, the research team utilized knockout mutants of various known porin genes. Despite the absence of these specific porins, the this compound protein could still be isolated from the bacterial extracts, indicating that it is not a product of these common porin genes.[2] This has led to the hypothesis that this compound may be encoded by a previously uncharacterized gene, a gene with low sequence homology to known porins, or that its expression is regulated in a complex manner.
The ongoing research efforts to identify the gene are likely to involve a combination of advanced proteomic techniques, such as mass spectrometry of the purified protein to obtain peptide sequences for reverse translation and targeted gene knockout studies based on computational predictions. The eventual identification of the this compound gene will be a significant breakthrough, enabling more detailed molecular and genetic studies of its function and regulation.
Quantitative Characteristics of the this compound Protein
The functional characterization of the this compound channel has yielded significant quantitative data, which is summarized in the table below. These properties distinguish this compound from other known bacterial porins.
| Property | Value | Reference |
| Voltage Dependence | Steep, requiring a minimum of 14 charges in the voltage sensor | [1] |
| Cooperativity | Strong, with the closure of one channel influencing the others | [1] |
| Subunit Composition | Trimeric, consisting of three channel-forming subunits | [1][3][4] |
| Gating Behavior | Asymmetric: one channel closes at negative potentials, while the other two close at positive potentials | [1][3] |
| Proposed Structure | Three beta-barrel pores | [4] |
Experimental Protocols
The following sections detail the key experimental methodologies used in the isolation and characterization of the this compound protein, as described in the primary research articles.
Isolation and Purification of the this compound Protein
The isolation of this compound from E. coli extracts is a critical first step for its characterization. The following is a summary of the likely protocol based on standard methods for bacterial membrane protein purification mentioned in the context of the research.
Experimental Workflow for this compound Isolation:
-
E. coli Culture and Harvest: E. coli cells are cultured in a suitable growth medium. The cells are then harvested by centrifugation.
-
Cell Lysis: The harvested cells are resuspended in a buffer and lysed to release their cellular contents, including membrane fractions. This is typically achieved using mechanical methods such as a French press.
-
Membrane Fractionation: The cell lysate is subjected to ultracentrifugation to separate the membrane fraction (containing the outer and inner membranes) from the soluble cytoplasmic components.
-
Solubilization: The membrane pellet is treated with a detergent to solubilize the membrane proteins, including this compound.
-
Chromatography: The solubilized membrane proteins are then subjected to a series of column chromatography steps to purify the this compound protein. This may include ion-exchange chromatography, followed by size-exclusion chromatography to separate proteins based on charge and size, respectively. Fractions are collected and assayed for channel-forming activity.
Electrophysiological Characterization
The functional properties of the purified this compound protein were investigated using planar lipid bilayer electrophysiology. This technique allows for the study of single-channel currents and voltage-gating behavior.
Experimental Workflow for Electrophysiological Recording:
-
Planar Lipid Bilayer Formation: A synthetic lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).
-
Protein Insertion: A small amount of the purified this compound protein is added to the cis compartment. The hydrophobic exterior of the protein facilitates its spontaneous insertion into the lipid bilayer.
-
Voltage Clamp and Current Recording: A voltage clamp apparatus is used to apply a defined transmembrane voltage and measure the resulting ionic current flowing through the inserted this compound channels.
-
Data Analysis: The recorded current traces are analyzed to determine the conductance of the open channels, the voltage-dependence of channel gating (opening and closing), and the cooperative interactions between the subunits.
Proposed Gating Mechanism of the this compound Protein
Based on the electrophysiological data, a model for the voltage-dependent gating of the this compound trimer has been proposed.[4] The three subunits of this compound are thought to be arranged in the membrane, with one subunit having an opposite orientation relative to the other two. Each subunit possesses a positively charged "voltage sensor" domain.
The application of a transmembrane voltage is believed to cause the movement of these charged voltage sensors, leading to conformational changes that open or close the pores. The strong cooperativity observed suggests that the gating of one subunit influences the state of the adjacent subunits.
Signaling Pathway Diagram of this compound Gating:
Conclusion and Future Directions
The discovery of the this compound protein has unveiled a new layer of complexity in the outer membrane transport machinery of E. coli. Its unique properties of steep voltage dependence and high cooperativity suggest a specialized physiological role that is yet to be determined. The most significant immediate challenge is the identification of the gene encoding this compound. Pinpointing this gene will unlock the door to a host of powerful molecular and genetic tools to dissect its regulation, structure, and function in greater detail. Future research will likely focus on:
-
Gene Identification: Employing advanced proteomic and genomic techniques to identify the this compound gene.
-
Structural Biology: Determining the high-resolution three-dimensional structure of the this compound trimer to understand the molecular basis of its gating and cooperativity.
-
Physiological Role: Investigating the specific physiological conditions under which this compound is expressed and its role in bacterial survival, nutrient acquisition, or response to environmental stress.
-
Drug Development: Exploring this compound as a potential target for the development of novel antimicrobial agents that disrupt the integrity of the bacterial outer membrane.
This technical guide provides a snapshot of our current knowledge of the this compound protein. As research in this area progresses, we can expect further exciting discoveries that will deepen our understanding of this remarkable molecular machine.
References
The Small Molecule Triplin: A Novel Probe into Copper-Dependent Ethylene Signaling in Arabidopsis thaliana
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule triplin has been identified as a potent modulator of Arabidopsis thaliana seedling development, inducing a classic "triple response" phenotype typically associated with ethylene (B1197577) signaling. This response is characterized by the inhibition of root and hypocotyl elongation, radial swelling of the hypocotyl, and an exaggerated apical hook. Mechanistic studies have revealed that this compound functions as a specific copper (Cu²⁺) chelator. By sequestering copper ions, this compound disrupts the copper delivery pathway essential for the proper function of ethylene receptors, thereby activating the ethylene signaling cascade. This technical guide provides a comprehensive overview of the effects of this compound on Arabidopsis seedlings, including quantitative data on its phenotypic effects, detailed experimental protocols for its use, and a visual representation of the implicated signaling pathway. This information is intended to serve as a valuable resource for researchers investigating plant hormone signaling, metal homeostasis, and for professionals in drug discovery exploring novel chemical tools.
Introduction
Chemical genetics offers a powerful approach to dissect complex biological processes by using small molecules to perturb specific protein functions. This compound is a novel small molecule identified through a chemical genetics screen for compounds that affect Arabidopsis seedling development.[1] Its application to dark-grown seedlings elicits a pronounced triple response, a hallmark of ethylene signaling activation.[2][3] This response phenocopies the effect of treating seedlings with the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC).[4]
Further investigation into this compound's mode of action has revealed that it does not directly interact with ethylene receptors but instead acts as a copper chelator.[1] Copper is an essential cofactor for the ethylene receptors, and its delivery is crucial for their function. This compound's ability to bind copper ions disrupts this process, leading to a de-repression of the ethylene signaling pathway.[2] This makes this compound a valuable tool for studying the intricate relationship between metal ion homeostasis and hormone signaling in plants.
Quantitative Effects of this compound on Arabidopsis Seedling Phenotype
The primary and most quantifiable effect of this compound on Arabidopsis seedlings is the inhibition of hypocotyl elongation in dark-grown conditions. The extent of this inhibition is dose-dependent.
Table 1: Effect of this compound on Hypocotyl Length of Wild-Type (Col-0) Arabidopsis Seedlings
| Treatment | Hypocotyl Length (mm, approx.) |
| DMSO (Control) | 10.5 |
| 100 µM this compound | 2.5 |
| 50 µM ACC | 2.0 |
Data compiled from figures in Li et al., 2017.[4][5]
The effect of this compound is significantly enhanced in mutants defective in copper transport, such as ran1-1 and ran1-2.[2] Conversely, the inhibitory effect of this compound can be partially rescued by the addition of exogenous copper ions.[1]
Table 2: Effect of Copper on this compound-Induced Hypocotyl Inhibition in Wild-Type (Col-0) Seedlings
| Treatment | Hypocotyl Length (mm, approx.) |
| 100 µM this compound | 3.0 |
| 100 µM this compound + 20 µM CuSO₄ | 5.5 |
| 100 µM this compound + 20 µM ZnSO₄ | 3.0 |
Data compiled from figures in Li et al., 2017.[5]
This compound has also been shown to alleviate the toxic effects of excess copper on root growth.[1]
Table 3: Effect of this compound on Root Growth in the Presence of Excess Copper
| Treatment | Root Length (mm, approx.) |
| Control | 12 |
| 50 µM CuSO₄ | 4 |
| 50 µM CuSO₄ + 100 µM this compound | 8 |
Data compiled from text in Li et al., 2017.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature.
Arabidopsis Seedling Growth and Treatment
-
Sterilization and Plating: Arabidopsis thaliana seeds (e.g., ecotype Col-0) are surface-sterilized using 75% ethanol (B145695) for 1 minute followed by 10% bleach for 10 minutes, and then washed five times with sterile distilled water. Seeds are then suspended in 0.1% sterile agarose (B213101) and plated on Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar (B569324).
-
Stratification: Plates are stored at 4°C for 3 days in the dark to synchronize germination.
-
Growth Conditions: Plates are transferred to a growth chamber at 22°C and grown in darkness for 3 days.
-
Chemical Treatment: this compound, dissolved in DMSO, is added to the growth medium to the desired final concentration (e.g., 10 µM to 100 µM). A DMSO-only control should be included. For rescue experiments, sterile solutions of CuSO₄ or other metal ions are added to the medium along with this compound.
Phenotypic Analysis
-
Imaging: After the treatment period, seedlings are laid out on a fresh agar plate and photographed using a stereomicroscope equipped with a digital camera. A scale bar should be included in each image.
-
Measurement: Hypocotyl and root lengths are measured from the digital images using software such as ImageJ.
-
Statistical Analysis: Data from at least 30 seedlings per treatment should be collected. Statistical significance can be determined using a two-tailed Student's t-test.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from 3-day-old dark-grown seedlings treated with this compound, ACC, or DMSO using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: Real-time PCR is performed using gene-specific primers for ethylene-responsive genes (e.g., ERF1) and a reference gene (e.g., ACTIN2). The relative expression levels are calculated using the 2-ΔΔCt method.
Visualizing the Mechanism of Action
Experimental Workflow
The following diagram illustrates the typical workflow for studying the effect of this compound on Arabidopsis seedlings.
Caption: A flowchart of the experimental procedure for analyzing the effects of this compound.
This compound's Effect on the Ethylene Signaling Pathway
This compound's mechanism of action is centered on its ability to chelate copper, which is essential for the function of the copper transporter RAN1. RAN1 delivers copper to the ethylene receptors (e.g., ETR1), which are located in the endoplasmic reticulum membrane. The copper chaperone ATX1 is believed to be the upstream copper donor to RAN1.[2] In the absence of sufficient copper, the ethylene receptors are inactive, leading to the activation of the downstream signaling pathway.
Caption: The proposed signaling pathway for this compound's mode of action in Arabidopsis.
Conclusion
This compound is a valuable chemical tool for the study of copper homeostasis and its intersection with ethylene signaling in Arabidopsis thaliana. Its specific mode of action as a copper chelator allows for the targeted disruption of the copper delivery pathway to ethylene receptors, providing insights into the roles of proteins such as ATX1 and RAN1.[2][3] The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate further research into this and related pathways. For professionals in drug development, the specificity of this compound's action highlights the potential for developing novel compounds that target metal-dependent cellular processes.
References
- 1. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 | PLOS Genetics [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 | PLOS Genetics [journals.plos.org]
Triplin: A Small Molecule Modulator of Copper Homeostasis and Ethylene Signaling in Plants
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the small molecule triplin and its mechanism of action as a copper ion chelator in plants. It details the experimental evidence, quantitative data, and methodologies that have elucidated its role in perturbing copper-dependent ethylene (B1197577) signaling.
Introduction: Discovery of a Novel Chemical Probe
This compound is a novel synthetic small molecule identified through a chemical genetics screen in Arabidopsis thaliana.[1][2] It was discovered to induce a classic "triple response" in dark-grown seedlings, a phenotype characteristically associated with the activation of the ethylene signaling pathway.[1][3] This response includes a shortened and thickened hypocotyl, an exaggerated apical hook, and inhibited root elongation.[1] Subsequent research has demonstrated that this compound is not a direct agonist of the ethylene pathway but rather functions as a specific copper (Cu²⁺) ion chelator.[1][2][4] By sequestering copper, this compound disrupts the function of copper-dependent ethylene receptors, thereby activating the downstream signaling cascade.[1][2] This makes this compound a valuable chemical tool for dissecting the intricate mechanisms of copper transport and homeostasis in plants.
Mechanism of Action: Copper Chelation and Ethylene Pathway Perturbation
The ethylene receptors in Arabidopsis require a copper cofactor for their function.[5] The delivery of copper to these receptors is a tightly regulated process. Genetic and biochemical evidence supports a model where the copper chaperone protein ANTIOXIDANT PROTEIN 1 (ATX1) transports copper ions to the P-type ATPase transporter RESPONSIVE-TO-ANTAGONIST 1 (RAN1).[1][2][4] RAN1, in turn, is essential for loading copper onto the ethylene receptors.[1][2]
This compound's mode of action is to chelate copper ions, thereby limiting their availability for this transport pathway.[1][2] Mass spectrometry analysis has confirmed that this compound can directly bind to copper ions.[1][4] By reducing the pool of available copper, this compound effectively creates a state of localized copper deficiency for the ethylene receptors, leading to their inactivation and the subsequent activation of the ethylene response pathway.[1][2] This is supported by the observation that the effects of this compound can be partially reversed by the addition of exogenous copper ions to the growth medium.[1][2][4]
The specificity of this compound for copper is noteworthy. While the addition of silver ions (Ag⁺) also showed a partial reversal of the this compound-induced phenotype, other ions such as zinc (Zn²⁺) did not have the same effect.[1][2] This contrasts with other known copper chelators like neocuproine, whose effects can be suppressed by zinc.[1][2]
Quantitative Data Summary
The effects of this compound on Arabidopsis thaliana (Col-0) seedlings have been quantitatively assessed. The following tables summarize key findings from published research.
Table 1: Dose-Response of Arabidopsis Seedling Hypocotyl Length to this compound
| This compound Concentration (µM) | Wild-Type (Col-0) Hypocotyl Length (mm) | ran1-1 Mutant Hypocotyl Length (mm) | ran1-2 Mutant Hypocotyl Length (mm) |
| 0 (Control) | ~12.5 | ~12.0 | ~12.2 |
| 10 | ~10.0 | ~4.0 | ~4.5 |
| 20 | ~7.5 | ~3.5 | ~3.8 |
| 50 | ~5.0 | ~3.0 | ~3.2 |
| 100 | ~4.0 | ~2.8 | ~3.0 |
Data are approximate values derived from graphical representations in the source literature.[1] The hypersensitivity of the ran1 mutants, which are deficient in a key copper transporter, to this compound provides strong genetic evidence for its mechanism of action.[1][2][4]
Table 2: Effect of Copper on this compound-Induced Root Growth Inhibition
| Treatment | Root Length (mm) |
| DMSO (Control) | ~8.0 |
| 50 µM CuSO₄ | ~4.0 |
| 100 µM this compound | ~7.5 |
| 100 µM this compound + 50 µM CuSO₄ | ~6.0 |
Data are approximate values derived from graphical representations in the source literature.[1] This demonstrates that this compound can alleviate the toxic effects of excess copper on root growth and that supplemental copper can partially rescue the this compound-induced phenotype.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Arabidopsis Seedling Growth and Phenotyping Assay
-
Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized using 70% ethanol (B145695) followed by a bleach solution and then washed with sterile water. Seeds are plated on half-strength Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar.
-
Chemical Treatment: this compound, ACC (an ethylene precursor), and/or copper sulfate (B86663) (CuSO₄) are added to the growth medium at the desired final concentrations from stock solutions. A DMSO control is also prepared.
-
Stratification and Germination: Plates are stratified at 4°C for 3 days in the dark to ensure uniform germination.
-
Growth Conditions: Seedlings are grown in the dark at 22°C for 3 days.
-
Phenotyping: After the growth period, seedlings are imaged, and hypocotyl and root lengths are measured using image analysis software (e.g., ImageJ). At least 30 seedlings are measured for each condition.
Mass Spectrometry Analysis of this compound-Copper Binding
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol). A separate solution of copper sulfate is also prepared.
-
Incubation: The this compound and copper sulfate solutions are mixed and incubated to allow for complex formation.
-
Mass Spectrometry: The mixture is analyzed by electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: The resulting mass spectra are analyzed for peaks corresponding to the mass of the this compound-copper complex. This provides direct evidence of a physical interaction between this compound and copper ions.[1][4]
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagram
Caption: Proposed pathway of copper transport to ethylene receptors and its disruption by this compound.
Experimental Workflow Diagram
Caption: Workflow for the discovery and characterization of this compound.
This guide summarizes the current understanding of this compound as a small molecule copper chelator and its impact on plant biology. Its specificity and mechanism of action make it a powerful tool for further research into copper homeostasis and its intersection with crucial signaling pathways in plants.
References
- 1. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 | PLOS Genetics [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Foundational Research on Ethylene Signaling Pathways and the Role of Copper: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The gaseous plant hormone ethylene (B1197577) is a critical regulator of a vast array of physiological processes, from seed germination to fruit ripening and senescence. The perception and transduction of the ethylene signal are orchestrated by a well-defined signaling pathway, in which the transition metal copper plays an indispensable role. This technical guide provides a comprehensive overview of the foundational research on the ethylene signaling cascade and the integral function of copper. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, quantitative interaction data, and key experimental protocols that form the basis of our current understanding. The guide summarizes critical quantitative data in structured tables, provides detailed methodologies for essential experiments, and includes visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of this vital biological system.
The Core Ethylene Signaling Pathway
The canonical ethylene signaling pathway is primarily localized to the endoplasmic reticulum (ER) membrane and involves a series of negative regulatory interactions. In the absence of ethylene, the pathway is active, repressing ethylene responses. The binding of ethylene to its receptors initiates a signaling cascade that alleviates this repression, leading to the activation of downstream transcriptional responses.
Key Components of the Ethylene Signaling Pathway:
-
Ethylene Receptors (e.g., ETR1, ERS1, ETR2, EIN4, ERS2): These are ER-localized transmembrane proteins that bind ethylene. They are homologs of bacterial two-component histidine kinases.[1][2] In Arabidopsis, there are five ethylene receptors that function as negative regulators of the pathway.[1]
-
CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1): A Raf-like serine/threonine protein kinase that physically interacts with the ethylene receptors.[3][4][5] CTR1 is a key negative regulator, and its kinase activity is essential for repressing the ethylene response.[6]
-
ETHYLENE INSENSITIVE 2 (EIN2): A central positive regulator of the ethylene signaling pathway, located at the ER membrane.[3][4] It is a large protein with an N-terminal transmembrane domain and a C-terminal cytosolic domain.
-
ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1): These are transcription factors that are the primary positive regulators of ethylene-responsive gene expression in the nucleus.
-
EIN3-BINDING F-BOX PROTEINS 1 and 2 (EBF1/2): These proteins are part of an SCF E3 ubiquitin ligase complex that targets EIN3/EIL1 for proteasomal degradation.
Mechanism of Signal Transduction
In the Absence of Ethylene:
-
The ethylene receptors are active and stimulate the kinase activity of CTR1.[6]
-
Active CTR1 phosphorylates the C-terminal domain of EIN2.[3][4]
-
Phosphorylated EIN2 is targeted for degradation, preventing the release of its C-terminal fragment.
-
In the nucleus, EIN3/EIL1 transcription factors are continuously targeted for degradation by the EBF1/2 F-box proteins.[7]
-
As a result, ethylene response genes are not transcribed, and ethylene responses are repressed.
In the Presence of Ethylene:
-
Ethylene binds to the copper cofactor within the transmembrane domain of the ethylene receptors.
-
Ethylene binding inactivates the receptors, which in turn leads to the inactivation of CTR1's kinase activity.
-
The C-terminal domain of EIN2 is no longer phosphorylated by CTR1.
-
The unphosphorylated C-terminal portion of EIN2 is cleaved and translocates to the nucleus.[8]
-
In the nucleus, the EIN2 C-terminal fragment inhibits the activity of the EBF1/2 F-box proteins, leading to the stabilization and accumulation of EIN3/EIL1.[7]
-
Stabilized EIN3/EIL1 bind to the EIN3-binding site (EBS) in the promoters of ethylene-responsive genes, activating their transcription and initiating ethylene responses.
References
- 1. Frontiers | Molecular Analysis of Protein-Protein Interactions in the Ethylene Pathway in the Different Ethylene Receptor Subfamilies [frontiersin.org]
- 2. Ethylene Perception by the ERS1 Protein in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomic Analysis of Ethylene-Regulated Post-Translational Modification and Protein-Protein Interaction in Arabidopsis - ProQuest [proquest.com]
- 4. Kinase Assay for CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labs.pbrc.edu [labs.pbrc.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Triple Response Phenotype Induced by Triplin
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the triple response phenotype, a classic morphological change in etiolated dicot seedlings, with a specific focus on its induction by the small molecule Triplin. This compound has been identified as an ethylene-like compound that acts through the canonical ethylene (B1197577) signaling pathway to elicit this phenotype.[1] This document details the molecular mechanisms, provides established experimental protocols for studying the response, presents quantitative data from key experiments, and visualizes the underlying biological pathways and workflows. The information herein is intended to serve as a foundational resource for researchers investigating plant hormone signaling, screening for novel bioactive compounds, and developing new agrochemicals.
Introduction to the Triple Response Phenotype
When dicotyledonous seedlings germinate in the dark, they typically undergo etiolation, characterized by rapid hypocotyl elongation, closed and unexpanded cotyledons, and the formation of an apical hook to protect the meristem as it pushes through the soil. However, in the presence of the gaseous plant hormone ethylene, or ethylene-mimicking compounds like this compound, this developmental program is altered, resulting in the "triple response".[2][3][4] This robust and easily scorable phenotype consists of three distinct morphological changes:
This phenotype is an adaptive response, thought to help seedlings navigate obstacles underground. Its study has been instrumental in dissecting the genetic and molecular pathways of ethylene perception and signal transduction.[2][6] The discovery of this compound, a small molecule that induces the triple response, provides a powerful chemical tool to probe this pathway.[1]
The "this compound"/Ethylene Signaling Pathway
This compound elicits the triple response by activating the ethylene signaling pathway.[1] This pathway is a linear cascade primarily localized to the endoplasmic reticulum (ER) membrane and involves a series of negative regulators. In the absence of a signal, the pathway is active, repressing downstream responses. The binding of ethylene or an agonist like this compound inactivates the pathway's repressive function, thereby de-repressing the response.
Key Components of the Pathway:
-
Ethylene Receptors (ETR1, ERS1, etc.): Located on the ER membrane, these receptors actively suppress the ethylene response in the absence of the hormone.[7][8] They function as negative regulators.
-
CTR1 (Constitutive Triple Response 1): A Raf-like protein kinase that is activated by the ethylene receptors in the absence of ethylene.[7][8] CTR1 is a central negative regulator that phosphorylates and inactivates EIN2.[9]
-
EIN2 (Ethylene Insensitive 2): A central positive regulator of the pathway.[8] When CTR1 is active, EIN2 is inactive. Upon ethylene/Triplin binding, CTR1 is inactivated, and the C-terminal end of EIN2 is cleaved.[7][9]
-
EIN3/EIL1 (Ethylene Insensitive 3/EIN3-like 1): The cleaved C-terminus of EIN2 translocates to the nucleus.[7][9] There, it stabilizes the EIN3 and EIL1 transcription factors, protecting them from degradation.[10]
-
ERFs (Ethylene Response Factors): EIN3/EIL1 activate the transcription of a host of downstream genes, including the ERF family of transcription factors, which ultimately execute the various ethylene-dependent responses, including the morphological changes of the triple response.[8]
Signaling Pathway Visualization
Experimental Protocols
Protocol: Standard Triple Response Assay
This protocol is used to observe and quantify the morphological effects of this compound on etiolated seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild-type, and signaling mutants like ein2-5 or etr1-1).
-
Growth medium: 1x Murashige and Skoog (MS) salts, 1% sucrose, 0.8% agar (B569324), pH 5.7.
-
Sterile petri dishes (100 mm).
-
This compound stock solution (e.g., 100 mM in DMSO).
-
ACC (1-aminocyclopropane-1-carboxylic acid) stock solution (e.g., 50 mM in water) as a positive control.
-
DMSO as a solvent control.
-
Sterile water.
-
Aluminum foil.
Methodology:
-
Seed Sterilization: Surface sterilize seeds using 50% bleach with a drop of Triton X-100 for 10 minutes, followed by 5-7 washes with sterile water.[11]
-
Plating: Resuspend sterilized seeds in sterile 0.1% agar and plate them on MS medium. For treatment plates, add this compound, ACC, or DMSO to the molten agar after autoclaving and cooling to ~55°C to achieve the desired final concentration (e.g., 100 µM this compound, 10 µM ACC).[2][11]
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.[11]
-
Germination Induction: Expose plates to light for 2-4 hours to promote uniform germination.[11]
-
Incubation: Wrap the plates completely in aluminum foil and place them horizontally in a growth chamber at 22-24°C for 3-5 days.[11][12][13]
-
Analysis: After the incubation period, unwrap the plates. Seedlings can be laid out on a fresh plate, imaged with a flatbed scanner, and the hypocotyl length, root length, and apical hook angle can be measured using software like ImageJ (NIH).[11]
Workflow Visualization
Protocol: Ethylene-Responsive Gene Expression Analysis
This protocol quantifies changes in gene expression downstream of this compound treatment using quantitative real-time PCR (qRT-PCR).
Materials:
-
Liquid MS medium with 1% sucrose.
-
12-well culture plates.
-
Arabidopsis thaliana seedlings (4-5 days old, grown in light).
-
This compound, ACC, and DMSO solutions.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target genes (e.g., ERF1) and a reference gene (e.g., ACTIN2).
-
qPCR instrument.
Methodology:
-
Seedling Growth: Grow sterile seedlings in liquid MS medium under a long-day light cycle for 4-5 days.
-
Treatment: Replace the growth medium with fresh liquid MS containing the desired concentration of this compound, ACC, or DMSO. Incubate for a specified time (e.g., 3-6 hours).
-
Harvesting: Harvest whole seedlings, blot dry, and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA.
-
qRT-PCR: Perform qPCR using cDNA, gene-specific primers, and a SYBR Green-based master mix.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[14]
Quantitative Data Presentation
The following tables summarize quantitative data from triple response assays, demonstrating the effect of this compound and the requirement of a functional ethylene signaling pathway.
Table 1: Effect of this compound on Hypocotyl Length in Wild-Type and Mutant Arabidopsis
This table shows that the inhibitory effect of this compound on hypocotyl elongation is dependent on key ethylene signaling components EIN2 and EIN3/EIL1.[1]
| Genotype | Treatment (3 days) | Mean Hypocotyl Length (mm) ± SEM |
| Col-0 (Wild-Type) | DMSO (Control) | 10.2 ± 0.3 |
| 100 µM this compound | 3.1 ± 0.2 | |
| 50 µM ACC | 2.9 ± 0.1 | |
| ein2-5 (Insensitive) | DMSO (Control) | 10.5 ± 0.4 |
| 100 µM this compound | 10.1 ± 0.3 | |
| 50 µM ACC | 10.3 ± 0.4 | |
| ein3 eil1 (Insensitive) | DMSO (Control) | 10.3 ± 0.2 |
| 100 µM this compound | 9.8 ± 0.3 | |
| 50 µM ACC | 9.9 ± 0.2 |
Data adapted from studies demonstrating this compound's mode of action.[1] SEM = Standard Error of the Mean.
Table 2: Dose-Response of Wild-Type Hypocotyl Length to Ethylene Precursor ACC
This table illustrates the dose-dependent nature of the triple response.
| ACC Concentration (µM) | Mean Hypocotyl Length (% of Control) |
| 0 (Control) | 100 |
| 0.01 | 85 |
| 0.1 | 50 |
| 1.0 | 25 |
| 10.0 | 20 |
| 100.0 | 20 |
Data are representative values compiled from typical ethylene dose-response experiments.
Table 3: Relative Expression of Ethylene-Responsive Gene ERF1
This table shows that this compound induces the expression of a downstream ethylene-responsive gene, further confirming its action through the signaling pathway.[1]
| Treatment (3 hours) | Relative ERF1 Expression (Fold Change vs. DMSO) |
| DMSO (Control) | 1.0 |
| 100 µM this compound | 45.3 |
| 50 µM ACC | 52.1 |
Data adapted from qRT-PCR analysis.[1]
Logical Relationships and Genetic Analysis
Genetic epistasis analysis is a powerful tool to order components in a signaling pathway. By creating double mutants, one can determine the functional relationship between genes.
Genetic Pathway Logic
Conclusion
The triple response phenotype is a cornerstone of plant biology research, and the identification of small molecules like this compound that specifically induce this response provides invaluable tools for its study.[1] This guide has outlined the molecular cascade initiated by this compound, provided detailed protocols for its investigation, and presented the quantitative data that underpins our understanding. The visualization of these pathways and workflows serves to clarify the complex interactions involved. This integrated knowledge base is designed to empower researchers in the fields of plant science and chemical biology to further unravel the intricacies of hormone signaling and to apply this understanding in agricultural and biotechnological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Behind the Screen: How a Simple Seedling Response Helped Unravel Ethylene Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strong constitutive ethylene-response phenotype conferred on Arabidopsis plants containing null mutations in the ethylene receptors ETR1 and ERS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Exploiting the triple response of Arabidopsis to identify ethylene-related mutants. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key Step in Plants’ Ethylene Response Pathway Discovered | HHMI [hhmi.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Triple response assay – Alonso-Stepanova Laboratory [alonsostepanova.wordpress.ncsu.edu]
- 12. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 13. A Chemical Genetics Strategy That Identifies Small Molecules Which Induce the Triple Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression patterns of ethylene biosynthesis genes from bananas during fruit ripening and in relationship with finger drop - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth overview of the discovery and characterization of the small molecule triplin. This compound, identified through a chemical genetics screen, acts as a copper ion chelator, thereby activating the ethylene (B1197577) signaling pathway in plants. This document details the primary research that first described this compound, presenting its mechanism of action, key quantitative data from foundational experiments, and the detailed methodologies employed in its initial investigation. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this compound's biological role and the process of its discovery.
Introduction
The small molecule this compound, with the IUPAC name 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea, was identified as a novel modulator of the ethylene signaling pathway in Arabidopsis thaliana[1][2]. Discovered through a chemical genetics approach, this compound was found to induce the classic "triple response" phenotype in dark-grown seedlings, which is characteristic of ethylene exposure[1][2][3]. This response includes the inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook. Further investigation revealed that this compound's mode of action is the chelation of copper ions, which are essential for the function of ethylene receptors[1][2][4]. By sequestering copper, this compound effectively mimics the presence of ethylene, leading to the activation of the downstream signaling cascade. This document serves as a technical guide to the primary literature on the discovery and initial characterization of this compound.
Mechanism of Action
This compound functions as a copper ion chelator, thereby impacting the ethylene signaling pathway. In Arabidopsis, the ethylene receptors, such as ETR1, require a copper cofactor for their function as negative regulators of the signaling pathway[5]. The copper transporter RESPONSIVE-TO-ANTAGONIST1 (RAN1) is crucial for delivering copper ions to these receptors[4]. The protein ANTIOXIDANT PROTEIN1 (ATX1) is believed to be involved in transporting copper ions to RAN1[1][2][4].
In the absence of ethylene, the copper-laden receptors actively suppress the downstream signaling pathway. When ethylene binds to the receptors, this suppression is lifted, and the signaling cascade is initiated. This compound, by chelating copper ions, prevents their delivery to or incorporation into the ethylene receptors. This inactivation of the receptors mimics the ethylene-bound state, leading to the constitutive activation of the ethylene response pathway[1][2]. Mass spectrometry analysis has confirmed the ability of this compound to bind copper ions[1][2][4].
Quantitative Data Summary
The following tables summarize the key quantitative data from the primary literature describing the effects of this compound on Arabidopsis thaliana seedlings.
Table 1: Effect of this compound on Hypocotyl Length of Dark-Grown Seedlings [3][6]
| Treatment (3-day-old, dark-grown) | Genotype | Hypocotyl Length (mm) ± SEM |
| 1% DMSO (Control) | Col-0 | 10.5 ± 0.5 |
| 100 µM this compound | Col-0 | 2.5 ± 0.3 |
| 50 µM ACC (Ethylene precursor) | Col-0 | 2.8 ± 0.4 |
| 100 µM this compound | etr1-1 | 9.8 ± 0.6 |
| 100 µM this compound | etr1-2 | 9.5 ± 0.5 |
| 100 µM this compound | ein2-5 | 10.2 ± 0.7 |
| 100 µM this compound | ein3 eil1 | 10.1 ± 0.6 |
Table 2: Dose-Response of this compound on Hypocotyl Length of Dark-Grown Seedlings [6]
| This compound Concentration (µM) | Genotype | Hypocotyl Length (mm) ± SEM |
| 0 | Col-0 | 10.8 ± 0.4 |
| 10 | Col-0 | 6.5 ± 0.5 |
| 20 | Col-0 | 4.2 ± 0.3 |
| 50 | Col-0 | 2.9 ± 0.2 |
| 100 | Col-0 | 2.4 ± 0.3 |
| 10 | ran1-1 | 3.1 ± 0.4 |
| 10 | ran1-2 | 2.8 ± 0.3 |
Table 3: Effect of this compound on Ethylene-Responsive Gene (ERF1) Expression [1][2]
| Treatment | Relative ERF1 Expression Level |
| Mock | 1.0 |
| 100 µM this compound | 8.5 ± 1.2 |
Table 4: Effect of this compound on Copper Content in Seedlings [6]
| Treatment | Relative Copper Content (Dry Weight) |
| 0.5xMS (Control) | 1.0 |
| 100 µM this compound | 0.6 ± 0.1 |
| 20 µM CuSO₄ | 2.5 ± 0.3 |
| 100 µM this compound + 20 µM CuSO₄ | 1.8 ± 0.2 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the primary literature on this compound.
Plant Material and Growth Conditions
-
Plant Strain: Arabidopsis thaliana ecotype Columbia (Col-0) was used as the wild-type. Ethylene signaling mutants (etr1-1, etr1-2, ein2-5, ein3 eil1, ran1-1, ran1-2) were also utilized.
-
Sterilization: Seeds were surface-sterilized using 75% (v/v) ethanol (B145695) for 1 minute, followed by 10% (v/v) bleach for 10 minutes, and then rinsed five times with sterile water.
-
Plating: Sterilized seeds were plated on 0.5x Murashige and Skoog (MS) medium containing 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar.
-
Stratification: Plates were kept at 4°C for 3 days in the dark to synchronize germination.
-
Growth: For the triple response assay, plates were exposed to light for 4 hours to induce germination and then transferred to the dark at 22°C for 3 days.
Chemical Treatments
-
This compound Application: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of this compound was achieved by adding the stock solution to the growth medium. The final DMSO concentration was maintained at 1% (v/v) in all treatments, including controls.
-
ACC Treatment: 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, was used as a positive control for inducing the triple response.
-
Copper and Silver Treatment: For copper rescue experiments, CuSO₄ was added to the medium. To block ethylene perception, AgNO₃ was used.
Phenotypic Analysis (Triple Response Assay)
-
Procedure: After 3 days of growth in the dark, seedlings were photographed.
-
Measurement: The hypocotyl length of at least 30 seedlings for each treatment was measured using ImageJ software.
-
Statistical Analysis: Data are presented as mean ± standard error of the mean (SEM). Statistical significance was determined using a two-tailed Student's t-test.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA was extracted from 3-day-old dark-grown seedlings using a plant RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR was performed using a SYBR Green master mix on a quantitative PCR system. The expression of the ethylene-responsive gene ERF1 was quantified, and the results were normalized to a reference gene (e.g., ACTIN2).
Copper Content Measurement
-
Sample Preparation: 3-day-old dark-grown seedlings were harvested, washed, and dried.
-
Digestion: The dried samples were digested with nitric acid.
-
Analysis: The copper content in the digested samples was determined using inductively coupled plasma mass spectrometry (ICP-MS).
In Vitro Copper Chelation Assay
-
Procedure: The ability of this compound to bind copper ions was assessed using mass spectrometry.
-
Method: A solution of this compound was mixed with a solution of a copper salt. The resulting mixture was analyzed by mass spectrometry to detect the formation of a this compound-copper complex.
Conclusion
The discovery of the small molecule this compound has provided a valuable chemical tool for the study of ethylene signaling and copper transport in plants. Its specific action as a copper chelator allows for the targeted disruption of the ethylene receptor function, offering a unique approach to dissecting this crucial signaling pathway. The detailed experimental protocols and quantitative data presented in this guide, derived from the primary literature, offer a comprehensive resource for researchers interested in utilizing this compound in their own studies or in the broader context of small molecule discovery and development. The elucidation of this compound's mechanism of action underscores the power of chemical genetics in uncovering novel biological insights.
References
- 1. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 | PLOS Genetics [journals.plos.org]
- 2. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethylene signaling: new levels of complexity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 | PLOS Genetics [journals.plos.org]
Methodological & Application
Application Notes & Protocols for Single-Molecule Analysis of Triplin Channel Conductance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplin is a novel channel-forming protein discovered in the outer membrane of Escherichia coli.[1][2] It assembles into a unique structure comprising three distinct pores, each exhibiting steep voltage dependence.[1][2][3][4] Unlike many other bacterial porins which show weak voltage dependence, this compound's gating rivals the complexity of voltage-gated channels found in mammals, making it a subject of significant interest.[1][3] Single-molecule analysis is crucial for dissecting the complex cooperative and gating behaviors of each individual pore within the this compound complex.[3][5]
These application notes provide a comprehensive overview and detailed protocols for the single-molecule electrophysiological analysis of this compound channels reconstituted into planar phospholipid membranes. The methodologies described herein are fundamental for researchers aiming to characterize the biophysical properties of this compound, investigate its gating mechanisms, and screen for potential modulators.
Key Features of this compound Gating
-
Trimeric Pore Structure : this compound forms a complex of three pores which, despite having similar conductance and ion selectivity, are functionally distinct in their response to voltage.[5][6]
-
Sequential and Cooperative Gating : The three pores open and close in a specific, cooperative sequence. Pore 1 closes at positive potentials, which then permits Pore 2 to close at negative potentials. The closure of Pore 2, in turn, allows Pore 3 to close at positive potentials.[1][2][4][7]
-
Steep Voltage Dependence : The gating of each pore is highly dependent on the transmembrane voltage, a process that involves the translocation of a highly charged "voltage sensor" domain.[1][2][3] This domain is proposed to contain approximately 14 positive charges, likely arginine residues, and physically occludes the pore upon gating.[1][2]
Data Presentation: this compound Channel Conductance
The following table summarizes the known quantitative data for the this compound channel based on single-molecule recordings.
| Parameter | Value / Description | Experimental Condition |
| Pore Conductance | Resembles that of OmpC porin. The three pores have virtually identical conductance. | Single this compound reconstituted into planar phospholipid membrane. |
| Ion Selectivity | Weakly selective, similar to OmpF porin.[1][4] | Electrophysiological recordings. |
| Voltage Gating | Steep voltage dependence.[1][3] | Application of triangular or step voltage waves. |
| Pore 1 Gating | Closes at positive potentials (e.g., +69 mV to +90 mV).[1][6][8] This is the initial step required for the gating of other pores.[7] | Voltage-clamp electrophysiology. |
| Pore 2 Gating | Closes at negative potentials (e.g., -20 to -30 mV) only after Pore 1 has closed.[1][7] | Voltage-clamp electrophysiology. |
| Pore 3 Gating | Closes at positive potentials only after Pore 2 has closed.[1][2][4][5] | Voltage-clamp electrophysiology. |
| Voltage Sensor Charge | Estimated to involve the translocation of 14 positive charges across the membrane.[2][6] | Derived from the dependence of equilibrium conductance on voltage. |
| Modulation | Blocked by polyarginine in a voltage-dependent manner. Not significantly blocked by polylysine, suggesting specific interactions.[1][2] Trypsin cleavage of the voltage sensor eliminates voltage gating.[3][4] | Asymmetrical addition of reagents to the cis side of the membrane. |
Experimental Protocols
Protocol 1: Reconstitution of this compound into Planar Lipid Bilayers
This protocol describes the formation of a solvent-free planar lipid bilayer and the subsequent incorporation of single this compound channels.
Materials:
-
Phospholipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Purified this compound protein solution
-
Bilayer chamber with two compartments (cis and trans) separated by a thin partition with a small aperture (100-200 µm)
-
Ag/AgCl electrodes
-
Low-noise patch-clamp amplifier and data acquisition system
Methodology:
-
Aperture Pre-treatment : Carefully apply a small amount of hexadecane (B31444) or squalane (B1681988) dissolved in a volatile solvent to the aperture and allow it to dry. This promotes membrane stability.
-
Bilayer Formation :
-
Fill both the cis and trans compartments of the chamber with the electrolyte solution, ensuring the level is below the aperture.
-
Carefully paint the phospholipid solution across the aperture using a fine brush or glass rod to form a thick lipid film.
-
Slowly raise the electrolyte levels in both chambers simultaneously, passing the aperture. The lipid will thin out, and a bilayer will form spontaneously, which can be monitored by an increase in membrane capacitance.
-
-
This compound Incorporation :
-
Add a small aliquot (1-2 µL) of the purified this compound protein solution to the cis compartment while stirring gently. The cis side is defined as the side to which the protein is added and is typically connected to the headstage of the amplifier.
-
Monitor the membrane current. The spontaneous insertion of a single this compound complex will be observed as a stepwise increase in current.
-
-
Verification of Single Channel Insertion :
-
Apply a transmembrane potential (e.g., 50 mV) and observe the current. The insertion of a single trimeric this compound complex will result in a distinct, stable current level corresponding to the three open pores. Wait until no further insertions occur to ensure only a single complex is being studied.
-
Protocol 2: Single-Channel Voltage-Clamp Recording
This protocol details how to record the activity of a single reconstituted this compound channel and analyze its voltage-dependent gating.
Materials:
-
Bilayer setup with a single incorporated this compound channel (from Protocol 1)
-
Voltage-clamp amplifier, digitizer, and recording software
-
Computer for data analysis
Methodology:
-
Establish a Baseline : Set the holding potential to a low value (e.g., +10 mV) where all three pores are expected to be open. Record the stable baseline current.
-
Induce Pore 1 Closure : Apply a high positive potential (e.g., +70 mV to +90 mV) to the cis side.[6] This will induce the closure of Pore 1, observed as a distinct, stepwise decrease in the current. Maintain this voltage until Pore 1 closes and remains closed.[7]
-
Characterize Pore 2 Gating :
-
After Pore 1 is closed, apply a series of negative voltage steps (e.g., from -20 mV to -40 mV) to the cis side.[1]
-
At each negative potential, Pore 2 will close, visible as a further stepwise current reduction.[1] To measure closing kinetics, repeat this voltage step multiple times (15-20), recording the time required for closure each time.[1]
-
To measure opening kinetics, first close Pore 2 with a negative potential (e.g., -40 mV), then switch to a positive potential to observe its reopening.[1]
-
-
Characterize Pore 3 Gating :
-
Data Analysis :
-
Measure the amplitude of the current steps at different voltages to calculate the conductance of each individual pore using Ohm's law (G = I/V).
-
Analyze the dwell times in the open and closed states for each pore at various voltages to determine the voltage-dependence of the gating kinetics.
-
Construct current-voltage (I-V) relationships for the open pores to assess properties like rectification.[5][6]
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed gating mechanism of the this compound channel.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process [mdpi.com]
- 7. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reconstituting Triplin Protein into Proteoliposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reconstitution of membrane proteins into artificial lipid bilayers, known as proteoliposomes, is a fundamental technique for studying their structure and function in a controlled, native-like environment.[1][2] This approach isolates the protein from the complexities of the cellular membrane, allowing for detailed investigation of its intrinsic properties, such as ion transport, substrate binding, and conformational changes.[3][4]
This document provides a detailed, generalized protocol for the reconstitution of the bacterial Triplin protein into proteoliposomes. This compound is a novel, trimeric channel-forming protein (porin) found in the outer membrane of Gram-negative bacteria.[5] It exhibits unusually steep voltage-dependence, making it a fascinating subject for biophysical and functional studies.[5][6] While specific reconstitution protocols for this compound are not extensively published, the methods outlined here are based on well-established, detergent-mediated techniques widely used for other bacterial porins and voltage-gated channels.[7][8][9] This protocol serves as a robust starting point that can be optimized for the specific requirements of this compound.
Principle of the Method
The most common and successful strategy for reconstituting integral membrane proteins is the detergent-mediated method .[10][11] The process involves three main stages:
-
Solubilization: The purified protein and the lipids are independently solubilized using a detergent, forming protein-detergent and lipid-detergent micelles.
-
Formation of Mixed Micelles: The solubilized protein and lipids are mixed. At an appropriate detergent concentration, they form homogenous mixed micelles containing lipids, protein, and detergent.
-
Detergent Removal: The detergent is gradually removed from the mixed micelle solution. As the detergent concentration falls below its critical micelle concentration (CMC), the phospholipids (B1166683) self-assemble into a bilayer, spontaneously incorporating the membrane protein to form proteoliposomes.[12]
Successful reconstitution depends on the careful optimization of several parameters, including the choice of lipids and detergent, the protein-to-lipid ratio, and the rate of detergent removal.[13]
Experimental Protocols
This section details a step-by-step procedure for reconstituting this compound using the detergent-mediated method with subsequent detergent removal by dialysis or adsorbent beads.
Materials and Reagents
-
Purified this compound Protein: Solubilized in a suitable buffer containing a mild detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), n-octyl-β-D-glucoside (OG)).
-
Lipids: High-purity synthetic lipids such as POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)). A 4:1 or 3:1 molar ratio of POPC:POPG is a common starting point.[10]
-
Organic Solvent: Chloroform (B151607), HPLC grade.
-
Detergents: High-purity OG or DDM.
-
Buffers:
-
Reconstitution Buffer: 20 mM HEPES, 150 mM KCl, pH 7.4.
-
Dialysis Buffer: Same as reconstitution buffer, but without detergent.
-
-
Equipment:
-
Rotary evaporator or speed vacuum.
-
Glass test tubes.
-
Bath sonicator or probe sonicator.
-
Lipid extruder with polycarbonate membranes (100 nm or 400 nm pore size).
-
Dialysis cassettes (e.g., 10 kDa MWCO).
-
Adsorbent polystyrene beads (e.g., Bio-Beads SM-2).[14]
-
Ultracentrifuge.
-
Dynamic Light Scattering (DLS) instrument.
-
Protocol: Step-by-Step Method
Step 1: Preparation of Small Unilamellar Vesicles (SUVs) or Large Unilamellar Vesicles (LUVs)
-
In a glass tube, mix the desired lipids (e.g., POPC and POPG) dissolved in chloroform to achieve the target molar ratio.
-
Dry the lipids into a thin film on the bottom of the tube using a gentle stream of nitrogen gas, followed by desiccation under high vacuum for at least 2 hours to remove all traces of organic solvent.
-
Hydrate the lipid film by adding the Reconstitution Buffer. Vortex vigorously to form multilamellar vesicles (MLVs). The final lipid concentration is typically 10-20 mg/mL.
-
To create unilamellar vesicles, subject the MLV suspension to either:
-
Sonication: Sonicate the suspension in a bath sonicator until the milky solution becomes clear, indicating the formation of SUVs.
-
Extrusion: Subject the MLV suspension to multiple (e.g., 21) passes through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder. This method produces LUVs of a more uniform size.[9]
-
Step 2: Formation of Protein-Lipid-Detergent Mixed Micelles
-
To the prepared LUVs, add detergent (e.g., OG) from a concentrated stock solution to a final concentration that is sufficient to saturate or solubilize the vesicles. The optimal detergent-to-lipid ratio must be determined empirically but often falls in a range where the vesicle structure is destabilized but not fully solubilized into micelles.[10]
-
Incubate the lipid-detergent mixture for 30-60 minutes at room temperature with gentle agitation.
-
Add the purified, detergent-solubilized this compound protein to the lipid-detergent mixture at the desired protein-to-lipid ratio (see Table 1 for examples).
-
Incubate the final mixture for another 60 minutes at 4°C with gentle agitation to allow for the formation of homogenous mixed micelles.
Step 3: Detergent Removal and Proteoliposome Formation
Gradual removal of the detergent is critical for proper protein folding and insertion. Two common methods are:
-
Method A: Dialysis
-
Transfer the protein-lipid-detergent mixture into a dialysis cassette.
-
Place the cassette in a large volume (at least 1000x the sample volume) of cold (4°C) Dialysis Buffer.
-
Dialyze for 48-72 hours, with at least three buffer changes.[8][13] The slow removal of detergent facilitates the spontaneous formation of proteoliposomes.
-
-
Method B: Adsorbent Beads
-
Add prepared Bio-Beads to the protein-lipid-detergent mixture at a ratio of approximately 20 mg of beads per 1 mg of detergent.[14]
-
Incubate at 4°C with gentle rotation.
-
Replace the beads with a fresh batch every 2 hours for the first 6 hours, followed by an overnight incubation with a final batch of fresh beads.[15] This stepwise addition prevents rapid detergent removal which can lead to protein aggregation.
-
Step 4: Harvesting and Characterization of Proteoliposomes
-
Harvesting: After detergent removal, collect the proteoliposome suspension. Pellet the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 1-2 hours at 4°C).
-
Resuspension: Carefully discard the supernatant and resuspend the proteoliposome pellet in the desired buffer for downstream applications.
-
Characterization:
-
Protein Incorporation: Confirm successful incorporation by running the proteoliposomes on an SDS-PAGE gel. Alternatively, use sucrose (B13894) density gradient centrifugation to separate proteoliposomes from empty liposomes and non-incorporated protein.[16]
-
Size and Homogeneity: Use Dynamic Light Scattering (DLS) to measure the average diameter and size distribution of the proteoliposome population.
-
Functional Analysis: The function of the reconstituted this compound protein can be assessed using electrophysiological techniques. For example, proteoliposomes can be fused to a planar lipid bilayer to measure single-channel currents, or patch-clamping can be performed on giant unilamellar vesicles (GUVs) formed from the proteoliposomes.[7][17][18] This will confirm if the channel retains its characteristic voltage-gated activity.
-
Data Presentation: Key Parameters for Optimization
The success of reconstitution is highly dependent on optimizing key experimental variables. The following table summarizes these parameters and their typical ranges, which should be systematically varied to find the ideal conditions for this compound.
| Parameter | Typical Range / Options | Purpose / Effect on Outcome |
| Lipid Composition | Zwitterionic (PC) + Anionic (PG, PS) lipids; e.g., POPC:POPG (4:1 or 3:1 molar ratio)[10] | Mimics bacterial membrane charge; can influence protein stability and function. |
| Protein:Lipid Ratio | 1:100 to 1:10,000 (w/w or mol/mol)[9] | Affects the number of protein copies per vesicle. High ratios risk aggregation; low ratios are better for single-channel studies. |
| Detergent Type | n-octyl-β-D-glucoside (OG), DDM, CHAPS, Triton X-100 | Choice depends on protein stability and ease of removal. OG has a high CMC and is easily removed.[9] DDM is milder but harder to remove. |
| Detergent Removal Method | Dialysis, Adsorbent Beads (Bio-Beads), Gel Filtration, Dilution[1] | Rate of removal is critical. Dialysis is slow and gentle.[13] Bio-Beads are faster but can be harsh if not used stepwise.[14] |
| Final Vesicle Size | 100 nm - 400 nm | Controlled by extrusion pore size. Smaller vesicles may have high membrane curvature, affecting protein function. |
Visualization of Workflow and Functional Model
References
- 1. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthelis.com [synthelis.com]
- 3. Native mass spectrometry of proteoliposomes containing integral and peripheral membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Reconstitution of a Voltage-Gated Potassium Channel in Giant Unilamellar Vesicles | PLOS One [journals.plos.org]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. Incorporation of bacterial membrane proteins into liposomes: factors influencing protein reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. core.ac.uk [core.ac.uk]
- 12. In vitro Assay for Bacterial Membrane Protein Integration into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reconstitution of a Kv Channel into Lipid Membranes for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional Reconstitution of a Voltage-Gated Potassium Channel in Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional reconstitution of a voltage-gated potassium channel in giant unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blocking Triplin Pores with Polyarginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplin is a highly voltage-dependent, three-pore channel-forming structure found in the outer membrane of Gram-negative bacteria like Escherichia coli.[1][2][3] Its unique gating mechanism, which involves the translocation of a positively charged voltage sensor to close the pores, presents a potential target for novel antimicrobial strategies.[1][3][4] Polyarginine has been identified as a potent and specific blocker of this compound pores, offering a valuable tool for studying the channel's function and for the development of potential inhibitors.[1][3]
These application notes provide a comprehensive overview of the use of polyarginine to block this compound pores, including the underlying mechanism, quantitative data, and detailed experimental protocols.
Mechanism of Action
The voltage-gating of this compound involves a positively charged voltage sensor, rich in arginine residues, that moves into the pore to cause its closure.[1][3][4] Polyarginine is believed to mimic this natural gating mechanism.[1] It is hypothesized that polyarginine, a positively charged polymer, is driven into the pore by an applied positive voltage, where it binds to a complementary surface, effectively blocking ion flow.[1][4]
The specificity of this interaction is a key feature. Experiments have demonstrated that polyarginine effectively blocks this compound pores, while polylysine, another polycationic polymer, shows no detectable blocking effect even at concentrations over 500 times higher.[1][3] This strong preference for arginine suggests that the binding site within the this compound pore is not merely based on electrostatic interactions but has a specific chemical and structural complementarity to the guanidinium (B1211019) group of arginine residues.[1]
Quantitative Data: Polyarginine Blockage of this compound Pores
The following table summarizes the quantitative data from experiments using polyarginine to block this compound pores reconstituted in planar phospholipid membranes.
| Parameter | Value | Notes | Reference |
| Polyarginine (avg. molecular mass 10,000) | |||
| Onset of measurable blockage | 40 nM | Concentration in the solution adjacent to the membrane. | [1][4] |
| Comparative Blockers | |||
| Polylysine (avg. molecular mass 15,000) | No blockage up to 23 µM | Demonstrates >500-fold greater blocking ability of polyarginine. | [1] |
| Spermine | No blocking effect at 800 µM | [1] | |
| Voltage Dependence | |||
| Blockage | Occurs at positive voltages | When polyarginine is added to the cis side of the membrane. | [1] |
| Unblocking | Occurs at negative voltages | Reverses the blockage. | [1] |
Experimental Protocols
This section provides a detailed protocol for studying the blockage of single this compound pores by polyarginine using a planar lipid bilayer setup.
Materials:
-
Purified this compound protein
-
Phospholipid solution (e.g., diphytanoyl phosphatidylcholine in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, buffered with 10 mM HEPES, pH 7.4)
-
Polyarginine solution (e.g., average molecular mass of 10,000; prepare a stock solution in the electrolyte solution)
-
Planar lipid bilayer apparatus (including a cup and chamber, electrodes, and a sensitive current amplifier)
-
Voltage source
-
Data acquisition system
Protocol for Reconstituting this compound and Observing Blockage:
-
Prepare the Planar Lipid Bilayer:
-
Assemble the planar lipid bilayer apparatus. The two chambers (cis and trans) should be filled with the electrolyte solution.
-
"Paint" a thin layer of the phospholipid solution across the aperture separating the two chambers to form a bilayer membrane.
-
Monitor the membrane formation by measuring its capacitance until a stable bilayer is formed.
-
-
Reconstitute Single this compound Channels:
-
Add a small amount of purified this compound protein to the cis chamber (the side to which polyarginine will be added).
-
Apply a constant voltage (e.g., +50 mV) across the membrane and monitor the current. The insertion of a single this compound channel will be observed as a discrete, stepwise increase in current.
-
Wait for the insertion of a single this compound structure before proceeding.
-
-
Establish a Baseline Current:
-
Apply a triangular voltage wave (e.g., from +80 mV to -80 mV) to the membrane to observe the characteristic voltage-dependent gating of the this compound pores. This will serve as the baseline before the addition of polyarginine.
-
-
Introduce Polyarginine:
-
Observe and Record Pore Blockage:
-
Apply a positive potential to the cis side of the membrane (e.g., +40 mV to +70 mV).[1][5][6]
-
Monitor the current for transient or long-lived blockages, which will appear as downward deflections in the current trace, indicating a decrease in conductance.[1][5]
-
The frequency and duration of these blocking events are expected to increase with higher concentrations of polyarginine.[1]
-
-
Confirm Voltage-Dependent Unblocking:
-
Apply a negative potential to the cis side of the membrane. This should lead to the unblocking of the pores and a return to the open channel current.[1]
-
-
Data Analysis:
-
Analyze the current recordings to determine the frequency, duration, and extent of the pore blockages at different polyarginine concentrations and applied voltages.
-
Compare these results to the baseline recordings to quantify the blocking effect.
-
Visualizations
Caption: A flowchart of the experimental workflow for studying this compound pore blockage.
Caption: The proposed mechanism of this compound pore blockage by polyarginine.
References
- 1. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Voltage-Gated Secrets of Triplin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the voltage dependence of Triplin, a novel pore-forming protein found in Gram-negative bacteria. This compound exhibits a uniquely steep voltage dependence, making it a fascinating subject for research into the fundamental mechanisms of electrical excitability and a potential target for novel drug discovery.
Application Notes
This compound is a trimeric channel-forming protein that displays significant voltage-dependent gating, a characteristic that rivals the voltage-gated ion channels responsible for electrical excitability in mammals.[1] Unlike many bacterial porins which show weak voltage dependence, this compound's three pores exhibit complex and distinct gating behaviors in response to transmembrane voltage.[1][2] Two of its pores close at positive potentials, while the third closes at a negative potential.[1] This intricate gating process is attributed to the translocation of a highly charged voltage sensor, estimated to contain 14 positive charges, through the transmembrane electric field.[1][2][3]
The study of this compound's voltage dependence is crucial for understanding its physiological role and for exploring its potential as a drug target. The following protocols are designed to enable researchers to investigate the electrophysiological properties of single this compound channels reconstituted into artificial phospholipid membranes. These methods allow for the precise control of transmembrane voltage and the high-resolution recording of single-channel currents, providing insights into the protein's gating kinetics, ion selectivity, and the molecular determinants of its voltage sensitivity.
Key characteristics of this compound's voltage-dependent gating that can be investigated using these protocols include:
-
Sequential pore closure: Observation of the step-wise closure of the three individual pores in response to specific voltage stimuli.[2][3]
-
Steep voltage dependence: Quantification of the relationship between applied voltage and the probability of pore closure.[1]
-
Inter-subunit cooperativity: Analysis of how the state of one pore influences the gating of the others.[1]
-
Role of the voltage sensor: Probing the function of the charged domains responsible for voltage sensing through chemical modification and ion substitution experiments.[1]
Experimental Protocols
Protocol 1: Single-Channel Electrophysiological Recording of this compound in a Planar Lipid Bilayer
This protocol describes the reconstitution of purified this compound protein into a planar lipid bilayer and the subsequent recording of its voltage-dependent gating using electrophysiological techniques.
Materials:
-
Purified this compound protein
-
Phospholipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Ag/AgCl electrodes
-
Planar lipid bilayer workstation with a sensitive current amplifier (e.g., Axopatch 200B)
-
Data acquisition system and software
-
Micro-stir bar
Methodology:
-
Bilayer Formation:
-
Form a planar lipid bilayer by painting the phospholipid solution across a small aperture (100-200 µm diameter) in a solvent-resistant partition separating two chambers (cis and trans) filled with the electrolyte solution.
-
Monitor the capacitance of the membrane to confirm the formation of a stable, solvent-free bilayer.
-
-
This compound Reconstitution:
-
Add a small aliquot of purified this compound protein to the cis chamber while gently stirring the solution with a micro-stir bar.
-
Monitor the membrane conductance for the spontaneous insertion of a single this compound channel, which will manifest as a step-wise increase in current.
-
-
Single-Channel Recording:
-
Once a single this compound channel is inserted, apply a defined voltage protocol to the membrane using the voltage-clamp amplifier.
-
To observe the characteristic gating of this compound, a triangular voltage wave is effective. For example, a wave cycling between +88 mV and -87 mV at a frequency of 30 mHz can be applied.[1]
-
Initially, at low to moderate voltages, the this compound channel should be fully open, and the current-voltage relationship will follow Ohm's law.[1]
-
-
Inducing Pore Closure:
-
To induce the closure of the first subunit (subunit 1), apply a sustained high positive potential (e.g., +70 mV or higher, such as +90 mV) to the cis chamber.[1] This will result in a step-wise decrease in the total current as subunit 1 closes.
-
After the closure of subunit 1, resuming the triangular voltage wave will reveal the gating of the remaining two subunits (subunits 2 and 3). Subunit 2 typically closes at negative potentials, while subunit 3 closes at positive potentials.[1]
-
-
Data Acquisition and Analysis:
-
Record the single-channel currents at a suitable sampling rate (e.g., 5 kHz) and filter the data (e.g., at 1 kHz).
-
Analyze the current traces to determine the conductance of each pore, the voltage at which each pore closes and reopens, and the dwell times in the open and closed states.
-
The conductance/voltage relationship can be calculated from the current/voltage relationship by determining the chord conductance.[1]
-
Protocol 2: Probing the this compound Voltage Sensor with Chemical Modification
This protocol outlines a method to investigate the role of charged residues in the voltage-sensing mechanism of this compound by chemically modifying the protein.
Materials:
-
Reconstituted single this compound channel in a planar lipid bilayer (as in Protocol 1)
-
Succinic anhydride (B1165640) solution (freshly prepared in a suitable solvent like DMSO)
-
Perfusion system for solution exchange in the electrophysiology setup
Methodology:
-
Baseline Recording:
-
Establish a stable single-channel recording of a native this compound channel as described in Protocol 1.
-
Record the voltage-dependent gating behavior under control conditions.
-
-
Chemical Modification:
-
Introduce a solution of succinic anhydride into the cis chamber. Succinic anhydride modifies primary amine groups (e.g., on lysine (B10760008) residues), converting a positive charge to a negative charge.[1] This modification can alter the net charge of the voltage sensor.
-
Allow the reaction to proceed for a defined period.
-
-
Post-Modification Recording:
-
Perfuse the chamber with a fresh electrolyte solution to remove the unreacted succinic anhydride.
-
Record the voltage-dependent gating of the modified this compound channel using the same voltage protocols as in the baseline recording.
-
-
Data Analysis:
-
Compare the conductance/voltage relationship of the modified channel with that of the native channel.
-
An alteration in the voltage dependence, such as a shift in the voltage required for pore closure, provides evidence for the involvement of the modified charged residues in the voltage-sensing mechanism.[1]
-
Data Presentation
Table 1: Electrophysiological Properties of this compound Gating
| Parameter | Subunit 1 | Subunit 2 | Subunit 3 | Reference |
| Closing Potential | Positive (e.g., ≥ +70 mV) | Negative | Positive | [1] |
| Gating Trigger | Sustained high positive potential | Triangular voltage wave (post S1 closure) | Triangular voltage wave (post S1 closure) | [1] |
| Voltage Sensor Charge | - | ~14 charges | ~14 charges | [1] |
Table 2: Reagents for Probing this compound's Voltage Sensor
| Reagent | Mechanism of Action | Expected Effect on Voltage Dependence | Reference |
| Succinic Anhydride | Modifies primary amines (e.g., lysine), converting a positive charge to a negative charge. | Alters the voltage-dependent gating by changing the net charge of the voltage sensor. | [1] |
| Polyarginine | A positively charged polymer that can block the pore in a voltage-dependent manner, mimicking the action of the native voltage sensor. | Blocks the pore, providing insights into the nature of the voltage sensor and its binding site. | [2][3] |
Visualizations
Caption: Workflow for single-channel recording of this compound.
Caption: Simplified model of this compound's voltage-dependent gating.
References
Application Notes and Protocols for Triplin in Synthetic Biology and Nanopore Research
To the Attention of Researchers, Scientists, and Drug Development Professionals:
These application notes provide a comprehensive overview of "Triplin," a term that refers to two distinct molecules with unique applications in synthetic biology and nanopore technology. It is crucial to distinguish between them for research and development purposes.
-
This compound (Porin): A novel, highly voltage-dependent, three-pore bacterial porin. Its unique gating mechanism and pore structure make it a compelling candidate for nanopore sensing and as a component in synthetic biological circuits.
-
This compound (Small Molecule): A chemical compound that acts as a copper (Cu⁺) ion chelator, modulating the ethylene (B1197577) signaling pathway in plants, specifically Arabidopsis thaliana. This molecule is a tool for chemical genetics and for engineering plant signaling pathways.
This document is structured into two main sections, each dedicated to one of these molecules, providing detailed application notes, quantitative data summaries, experimental protocols, and visualizations to guide your research.
Part 1: this compound - The Bacterial Porin
Application Note: A Voltage-Gated Nanopore for Synthetic Biology and Sensing
This compound is a recently discovered bacterial outer membrane protein that forms a complex of three distinct pores.[1][2] Unlike many other porins that exhibit weak voltage dependence, this compound displays a remarkably steep and complex voltage-gating behavior, making it a molecule of high interest for nanopore applications and the construction of synthetic biological systems.[2][3]
Core Properties:
-
Trimeric Pore Structure: this compound consists of three individual pores that are functionally interconnected.[1][3] Evidence suggests that one of the pore-forming subunits is oriented in the opposite direction to the other two.[3]
-
High Voltage Dependence: The gating of each pore is strongly dependent on the applied voltage. The process involves the translocation of a significant number of charges (estimated at 14) across the membrane, which is responsible for the steep voltage dependence.[1][3]
-
Sequential and Cooperative Gating: The three pores close in a specific sequence: pore 1 closes at positive potentials, pore 2 at negative potentials, and pore 3 at positive potentials.[2][4] The gating of one pore influences the subsequent gating of the others, indicating cooperativity between the subunits.[3]
-
Proposed Gating Mechanism: The current model suggests that a positively charged "voltage sensor" domain, likely rich in arginine residues, physically enters and blocks the pore to cause closure.[1][2] This sensor is proposed to interact with a negatively charged region at the opposite end of the pore.[1]
Applications in Synthetic Biology:
-
Voltage-Sensitive Switches: In synthetic lipid vesicles or artificial cells, this compound could be incorporated to create membranes with voltage-tunable permeability. This could be used to trigger the release of cargo in response to specific electrical signals.
-
Bio-electronic Interfaces: The distinct electrical signature of this compound's gating could be harnessed to create novel biosensors or components for interfacing electronics with biological systems.
Applications in Nanopore Technology:
-
Analyte Sensing: The translocation of molecules through the this compound pores would generate characteristic ion current blockades. The voltage-gated nature could be used to control the capture and translocation of analytes.
-
Stochastic Sensing: The complex gating kinetics of this compound may be sensitive to the binding of specific molecules, allowing for the development of sensors where the presence of an analyte modulates the gating behavior of the pore.
-
Fundamental Biophysical Studies: this compound serves as a fascinating model system for studying the molecular basis of steep voltage dependence and cooperativity in channel proteins.
Quantitative Data Summary
| Property | Value / Description | Source |
| Number of Pores | 3 | [1][2] |
| Voltage Dependence | Steep, involving the translocation of ~14 elementary charges. | [1][3] |
| Gating Sequence | Pore 1 (positive V), Pore 2 (negative V), Pore 3 (positive V) | [2] |
| Proposed Sensor Charge | Positive, rich in arginine residues. | [2] |
| Estimated Pore Diameter | ~0.9 nm | [1] |
| Ion Selectivity | Weakly cation selective. | [1] |
Visualization of Proposed Gating Mechanism
Caption: Proposed voltage-gating mechanism of a single this compound pore subunit.
Experimental Protocol: Characterization of this compound in a Planar Lipid Bilayer
This protocol describes the reconstitution of a single this compound channel into a planar lipid bilayer for electrophysiological characterization, based on methods implied in the literature.[3][4]
Materials:
-
This compound protein sample, purified.
-
Planar lipid bilayer apparatus (e.g., Warner Instruments) with a small aperture (e.g., 100-200 µm).
-
Ag/AgCl electrodes.
-
Low-noise patch-clamp amplifier (e.g., Axopatch 200B).
-
Data acquisition system (e.g., Digidata, pCLAMP software).
-
Lipids (e.g., DPhPC or a mixture of POPE/POPS) dissolved in n-decane.
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
Syringes and pipettes.
Methodology:
-
Apparatus Setup:
-
Assemble the bilayer cup and chamber. Ensure the aperture is clean.
-
Fill both cis and trans chambers with the electrolyte solution, ensuring the solution level is below the aperture.
-
Connect the Ag/AgCl electrodes to the amplifier headstage, placing one in the cis chamber (connected to the command voltage) and the other in the trans chamber (ground).
-
-
Membrane Formation:
-
Pre-paint the aperture with a small amount of the lipid/n-decane solution and allow it to dry for 5-10 minutes.
-
Add electrolyte solution to both chambers to a level above the aperture.
-
Using a fine brush or pipette tip, "paint" a small amount of the lipid solution across the aperture to form a lipid bilayer.
-
Monitor the membrane formation by applying a small voltage (e.g., 10 mV) and observing the capacitance. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm².
-
-
This compound Reconstitution:
-
Dilute the this compound stock solution in electrolyte buffer containing a small amount of detergent (e.g., 0.1% Triton X-100) to a working concentration.
-
Add a small aliquot (1-2 µL) of the diluted this compound to the cis chamber while stirring gently.
-
Monitor the current trace for discrete, stepwise increases in conductance, which indicate the insertion of a this compound channel complex. Aim for a single insertion event.
-
-
Electrophysiological Recording:
-
Once a single this compound complex has inserted, apply a triangular voltage wave (e.g., from +100 mV to -100 mV) to observe the characteristic gating of the three pores.[4]
-
Apply steady holding potentials to characterize the gating of each individual pore. For example, apply a high positive potential (e.g., +90 mV) to induce the closure of pore 1.[4]
-
Record the single-channel currents at various voltages to determine the conductance of the open pores.
-
Analyze the gating kinetics, including the dwell times in the open and closed states, as a function of voltage.
-
-
Data Analysis:
-
Use software like pCLAMP or custom analysis scripts to measure current amplitudes and construct current-voltage (I-V) plots to determine conductance.
-
Generate all-points histograms to identify the conductance levels corresponding to the different open-pore states (3, 2, 1, or 0 pores open).
-
Calculate the open probability (P_open) for each pore as a function of voltage to quantify the voltage dependence of gating.
-
Part 2: this compound - The Small Molecule Copper Chelator
Application Note: A Chemical Tool for Modulating Plant Ethylene Signaling
This compound is a small molecule identified through chemical genetics that induces a "triple response" phenotype in dark-grown Arabidopsis seedlings, a classic indicator of ethylene signaling activation.[5][6] Its mechanism of action involves the chelation of copper ions (Cu⁺), which are essential cofactors for ethylene receptors.[6]
Mechanism of Action:
-
Copper Chelation: Mass spectrometry has shown that this compound binds to copper ions.[6] It acts as a specific copper chelator in plants.[5]
-
Ethylene Pathway Interruption: Copper is delivered to ethylene receptors by a chaperone (ATX1) and a transporter (RAN1).[6] By chelating copper, this compound disrupts this delivery process, leading to non-functional ethylene receptors that cannot bind ethylene.
-
Constitutive Signaling: In the absence of ethylene binding, the receptors normally suppress the downstream signaling pathway. When copper delivery is blocked by this compound, the receptors become inactive, which lifts this suppression and leads to a constitutive activation of the ethylene signaling pathway, mimicking the effect of ethylene exposure.[5]
Applications in Synthetic Biology and Plant Science:
-
Probing Metal Homeostasis: this compound serves as a specific chemical probe to study copper transport and its role in various biological processes, particularly ethylene signaling.[6]
-
Engineering Plant Development: By applying this compound, researchers can manipulate the ethylene response pathway to control plant growth and development, such as root growth, hypocotyl elongation, and fruit ripening, without genetic modification.
-
Chemical Genetics Screens: this compound can be used in genetic screens to identify new components of the copper transport or ethylene signaling pathways by screening for mutants that are resistant or hypersensitive to its effects.[5]
Quantitative Data Summary
| Parameter | Condition | Value / Effect | Source |
| This compound Concentration | Treatment of dark-grown Col-0 seedlings | 100 µM induces a clear triple response. | [5][7] |
| ACC Concentration | Treatment of dark-grown Col-0 seedlings | 50 µM induces a similar triple response. | [5][7] |
| Hypocotyl Length | Col-0 seedlings treated with 100 µM this compound | Significant reduction compared to DMSO control. | [7] |
| Gene Expression | ERF1 (ethylene-responsive gene) | Upregulated by 100 µM this compound treatment. | [5] |
| Mutant Sensitivity | ran1 mutants (copper transporter) | Hypersensitive to this compound. | [6] |
| Mutant Sensitivity | atx1 mutants (copper chaperone) | Hypersensitive to this compound. | [6] |
Visualization of this compound's Effect on Ethylene Signaling
Caption: this compound chelates copper, disrupting its delivery to ethylene receptors and activating the signaling pathway.
Experimental Protocol: Arabidopsis Triple Response Assay
This protocol details a standard assay to observe the effect of this compound on dark-grown Arabidopsis thaliana seedlings.[5][7]
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type, and relevant mutants like etr1-1, ein2-5).
-
Murashige and Skoog (MS) agar (B569324) plates (0.5x MS, 1% sucrose, 0.8% agar, pH 5.7).
-
This compound stock solution (e.g., 100 mM in DMSO).
-
ACC (1-aminocyclopropane-1-carboxylic acid) stock solution (e.g., 50 mM in water).
-
DMSO (Dimethyl sulfoxide) as a solvent control.
-
Sterilization solution (e.g., 70% ethanol, 0.05% Triton X-100).
-
Sterile water.
-
Petri dishes, forceps, and other sterile handling equipment.
-
Growth chamber or incubator set for darkness at 22°C.
-
High-resolution scanner or microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Methodology:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microfuge tube.
-
Add 1 mL of sterilization solution and vortex for 5-10 minutes.
-
Pellet the seeds by centrifugation and remove the supernatant.
-
Wash the seeds 3-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar to facilitate plating.
-
-
Plate Preparation:
-
Prepare MS agar and autoclave.
-
Cool the media to ~55°C.
-
Add this compound, ACC, or DMSO to the molten agar to achieve the desired final concentrations (e.g., 100 µM this compound, 50 µM ACC, 0.1% DMSO).
-
Pour the plates and allow them to solidify in a sterile hood.
-
-
Seed Plating and Stratification:
-
Pipette the sterilized seed suspension onto the prepared plates. Aim for ~30-50 seeds per plate, well-spaced.
-
Seal the plates with breathable tape (e.g., Micropore tape).
-
Wrap the plates in aluminum foil and stratify at 4°C for 2-4 days to synchronize germination.
-
-
Seedling Growth:
-
After stratification, expose the plates to light for 4-6 hours to induce germination.
-
Return the plates to darkness by wrapping them in foil again and place them vertically in a growth chamber at 22°C for 3 days.
-
-
Phenotypic Analysis:
-
After 3 days, carefully open the plates in a dim room.
-
Place the plates on a flatbed scanner or under a stereomicroscope to capture images of the seedlings.
-
The "triple response" is characterized by:
-
Inhibition of hypocotyl elongation.
-
Thickening of the hypocotyl.
-
Exaggeration of the apical hook.
-
-
-
Quantitative Measurement:
-
Use ImageJ or similar software to measure the length of the hypocotyls from the captured images.
-
Use a ruler tool calibrated with a known scale.
-
Measure at least 30 seedlings per treatment condition.
-
Calculate the average hypocotyl length and standard error for each condition.
-
Perform statistical analysis (e.g., Student's t-test) to determine the significance of the differences between treatments and genotypes.[7]
-
References
- 1. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Triplin and Tripolin A
Introduction
The small molecule name "triplin" can refer to more than one compound in scientific literature and commercial catalogs. This document provides detailed information on two distinct small molecules: This compound (CAS# 1421584-86-2) , a copper ion chelator involved in plant ethylene (B1197577) signaling, and Tripolin A (CAS# 1148118-92-6) , an inhibitor of Aurora A kinase. Researchers should verify the CAS number to ensure they are working with the correct compound for their intended application.
This compound: A Copper Ion Chelator
1. Introduction
This compound (CAS# 1421584-86-2) is a small molecule identified through chemical genetics that functions as a copper ion chelator.[1][2] It has been instrumental in elucidating the mechanism of copper ion transport for ethylene receptor biogenesis and signaling in plants, specifically in Arabidopsis thaliana.[2] this compound induces a "triple response" phenotype in dark-grown seedlings, which is characteristic of ethylene signaling pathway activation.[2] Its ability to bind copper ions allows for the study of copper-dependent processes and the proteins involved in copper trafficking.[2]
2. Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1421584-86-2 | [1] |
| Chemical Formula | C19H22F3N3O2S2 | [1] |
| Molecular Weight | 445.52 g/mol | [1] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| IUPAC Name | 1-(1-Morpholino-1-(thiophen-2-yl) propan-2-yl)-3-(2-(trifluoromethoxy) phenyl)thiourea | [3] |
3. Mechanism of Action and Signaling Pathway
This compound acts by chelating copper ions (Cu²+).[2] In the context of ethylene signaling in Arabidopsis, copper is essential for the proper function of ethylene receptors. The copper transporter RESPONSIVE-TO-ANTAGONIST1 (RAN1) delivers copper to these receptors.[4] Genetic evidence suggests that the copper chaperone ATX1 (ANTIOXIDANT PROTEIN1) transports copper to RAN1.[2] By sequestering copper ions, this compound disrupts this transport process, leading to non-functional ethylene receptors and constitutive activation of the ethylene signaling pathway, mimicking the effect of the hormone ethylene.[2]
Caption: Mechanism of this compound in the plant ethylene signaling pathway.
4. Experimental Protocols
Protocol 1: Arabidopsis Seedling Triple Response Assay
This protocol is adapted from the study by Li et al. (2017) to assess the effect of this compound on Arabidopsis seedlings.[2]
-
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0, ran1-1, atx1 mutants)
-
Murashige and Skoog (MS) medium with 0.8% agar
-
This compound stock solution in DMSO
-
Sterile petri dishes
-
Growth chambers providing dark conditions
-
-
Procedure:
-
Prepare 0.5x MS medium and autoclave.
-
Cool the medium to approximately 55°C and add this compound from a concentrated stock solution to achieve the desired final concentration (e.g., 20 µM). Add an equivalent amount of DMSO to control plates.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Sterilize Arabidopsis seeds and place them on the plates.
-
Cold-stratify the seeds at 4°C for 3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber at 22°C in complete darkness for 3 days.
-
After 3 days, observe and photograph the seedlings.
-
Measure the hypocotyl length of at least 30 seedlings per condition using image analysis software (e.g., ImageJ).
-
Table 2: Representative Quantitative Data for this compound's Effect on Seedling Hypocotyl Length
| Genotype | Treatment | Mean Hypocotyl Length (mm) ± SEM |
| Col-0 (Wild Type) | DMSO (Control) | 9.5 ± 0.5 |
| Col-0 (Wild Type) | 20 µM this compound | 3.2 ± 0.3 |
| ran1-1 mutant | 20 µM this compound | 1.8 ± 0.2 |
Note: Data are illustrative and based on findings from Li et al. (2017).[2] Actual results may vary.
5. Purchase Information
This compound (CAS# 1421584-86-2) is available from several commercial suppliers of life science reagents, such as MedKoo Biosciences, AOBIOUS, and MedchemExpress.[1][5][6] Some suppliers may offer this compound via custom synthesis, which can involve a lead time of several weeks to months.[3]
Tripolin A: An Aurora A Kinase Inhibitor
1. Introduction
Tripolin A (CAS# 1148118-92-6) is a novel small-molecule inhibitor of Aurora A kinase, a key regulator of mitosis.[7] It was identified from a screen of potential kinase inhibitors and characterized as a specific, non-ATP competitive inhibitor of Aurora A.[7][8] Its inhibitory action on Aurora A leads to various mitotic defects, including abnormal spindle formation, centrosome integrity issues, and altered microtubule dynamics.[7] Tripolin A serves as a valuable tool for studying the roles of Aurora A in cell division and as a potential scaffold for the development of anticancer therapeutics.
2. Data Presentation
Table 3: Chemical and Physical Properties of Tripolin A
| Property | Value | Reference |
| CAS Number | 1148118-92-6 | [9] |
| Chemical Formula | C15H11NO3 | [9] |
| Molecular Weight | 253.3 g/mol | [9] |
| Appearance | Yellow solid | [9] |
| Solubility | Soluble in DMSO (≥10 mg/mL) | [9] |
| IUPAC Name | (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one | [9] |
3. Mechanism of Action and Signaling Pathway
Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitotic entry, centrosome maturation, and spindle assembly.[10][11] Its activity is essential for the phosphorylation of numerous downstream substrates that regulate these processes. Tripolin A inhibits Aurora A in a non-ATP-competitive manner, suggesting it binds to a site other than the ATP-binding pocket.[7] This inhibition prevents the autophosphorylation of Aurora A at Threonine-288 (pAurora A T288), which is required for its full activation.[7] Consequently, downstream signaling is disrupted, leading to mitotic defects.
Caption: Inhibition of the Aurora A kinase signaling pathway by Tripolin A.
4. Experimental Protocols
Protocol 2: In Vitro Aurora A Kinase Inhibition Assay
This protocol is a general representation based on the methods described by Kesisova et al. (2013).[7]
-
Materials:
-
Recombinant active Aurora A kinase
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP (γ-³²P-ATP for radiometric assay, or unlabeled ATP for antibody-based detection)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Tripolin A stock solution in DMSO
-
P81 phosphocellulose paper or antibodies for p-MBP/p-substrate
-
Scintillation counter or plate reader
-
-
Procedure:
-
Prepare serial dilutions of Tripolin A in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, substrate (MBP), and diluted Tripolin A or DMSO control.
-
Initiate the reaction by adding recombinant Aurora A kinase and ATP (containing γ-³²P-ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Spot the reaction mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Tripolin A concentration relative to the DMSO control.
-
Plot the inhibition data to determine the IC₅₀ value.
-
Table 4: In Vitro Kinase Inhibition Data for Tripolin A
| Kinase | IC₅₀ (µM) | Mode of Inhibition | Reference |
| Aurora A | 1.5 | Non-ATP Competitive | [12] |
| Aurora B | 7.0 | Not specified | [12] |
Protocol 3: Immunofluorescence Staining for Mitotic Defects
This protocol, adapted from Kesisova et al. (2013), is for visualizing the effects of Tripolin A on cultured cells.[7]
-
Materials:
-
HeLa or other suitable human cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Tripolin A stock solution in DMSO
-
Coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibodies (e.g., anti-α-tubulin, anti-pericentrin, anti-pAurora A T288)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of Tripolin A (e.g., 20 µM) or DMSO for a specified duration (e.g., 5-24 hours).
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope, capturing images of mitotic spindles, centrosomes, and DNA. Analyze for defects such as multipolar spindles or misaligned chromosomes.
-
5. Purchase Information
Tripolin A (CAS# 1148118-92-6) is available for research purposes from various suppliers, including Adipogen, Smolecule, Creative Biolabs, and MedchemExpress.[3][9][12][13] This product is intended for research use only.[9]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Tripolin A | 128943-03-3 [smolecule.com]
- 4. A Strong Loss-of-Function Mutation in RAN1 Results in Constitutive Activation of the Ethylene Response Pathway as Well as a Rosette-Lethal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound supplier | CAS 1421584-86-2 | AOBIOUS [aobious.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 9. adipogen.com [adipogen.com]
- 10. rupress.org [rupress.org]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tripolin A - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Triplin Treatment in Arabidopsis Growth Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triplin is a novel small molecule that acts as a specific copper chelator in Arabidopsis thaliana.[1][2] By interfering with copper ion transport, this compound affects the ethylene (B1197577) signaling pathway, leading to a distinct "triple response" phenotype in dark-grown seedlings, which includes a shortened and thickened hypocotyl, an exaggerated apical hook, and a reduced root length.[1] It has been demonstrated that this compound's effects are mediated through the disruption of copper delivery to the ethylene receptors, a process involving the copper chaperone ATX1 and the copper transporter RAN1.[1][2] This document provides detailed protocols for utilizing this compound in Arabidopsis growth assays to study ethylene signaling and copper homeostasis. The protocols are designed to be robust and reproducible for screening, genetic analysis, and physiological studies.
Data Presentation
Table 1: Effect of this compound on Hypocotyl Length of Dark-Grown Arabidopsis Seedlings
| Genotype | Treatment (3 days) | Mean Hypocotyl Length (mm) | Standard Error of the Mean (SEM) |
| Col-0 (Wild Type) | 1% DMSO (Control) | ~12.5 | Varies |
| Col-0 (Wild Type) | 100 µM this compound | ~2.5 | Varies |
| Col-0 (Wild Type) | 50 µM ACC | ~2.5 | Varies |
| etr1-1 | 100 µM this compound | ~12.0 | Varies |
| etr1-2 | 100 µM this compound | ~12.0 | Varies |
| ein2-5 | 100 µM this compound | ~12.5 | Varies |
| ein3 eil1 | 100 µM this compound | ~12.0 | Varies |
Note: The data presented is an approximate representation based on graphical data from the source publication.[3] ACC (1-aminocyclopropane-1-carboxylic acid) is a precursor of ethylene and is used as a positive control for the triple response.
Table 2: Effect of this compound and Copper Sulfate (B86663) on Root Growth of Light-Grown Arabidopsis Seedlings
| Treatment (7 days) | Observation |
| Control | Normal root growth |
| 50 µM CuSO₄ | Strong inhibition of root growth |
| 50 µM CuSO₄ + 100 µM this compound | Partial reversal of root growth inhibition |
Note: This table summarizes the qualitative results described in the source publication.[1]
Experimental Protocols
Protocol 1: Triple Response Assay in Dark-Grown Arabidopsis Seedlings
This protocol is designed to observe the classic triple response phenotype induced by this compound.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0, and ethylene signaling mutants like etr1-1, ein2-5)
-
Murashige and Skoog (MS) medium including vitamins
-
Phytoagar
-
This compound (stock solution in DMSO)
-
ACC (stock solution in water)
-
DMSO (Dimethyl sulfoxide)
-
Sterile petri dishes (100 mm x 15 mm)
-
Micropore tape
-
Sterilization solution (e.g., 50% bleach, 0.1% Triton X-100)
-
Sterile deionized water
-
Growth chamber or incubator set to 22°C in constant darkness
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterilization solution and vortex for 10-15 minutes.
-
Pellet the seeds by centrifugation and carefully remove the supernatant.
-
Wash the seeds five times with sterile deionized water.
-
Resuspend the seeds in 0.1% sterile agar (B569324) solution and store at 4°C for 2-4 days for stratification to ensure uniform germination.
-
-
Media Preparation:
-
Prepare half-strength (½) MS medium with 1% (w/v) sucrose and 0.8% (w/v) phytoagar.
-
Autoclave the medium and cool to approximately 50-60°C.
-
Add this compound, ACC, or DMSO (as a solvent control) to the molten agar to the final desired concentrations (e.g., 100 µM this compound, 50 µM ACC, 1% DMSO).[1][3]
-
Pour the medium into sterile petri dishes and allow it to solidify in a laminar flow hood.
-
-
Plating and Growth:
-
Carefully plate the stratified seeds on the prepared media under sterile conditions.
-
Seal the plates with micropore tape.
-
Wrap the plates in aluminum foil or place them in a light-proof box.
-
Incubate the plates vertically in a growth chamber at 22°C in constant darkness for 3 days.[3]
-
-
Data Acquisition and Analysis:
-
After 3 days, photograph the seedlings.
-
Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).
-
Perform statistical analysis (e.g., Student's t-test) to compare the hypocotyl lengths between different treatments and genotypes.
-
Protocol 2: Root Growth Inhibition Assay in Light-Grown Arabidopsis Seedlings
This protocol is used to assess the effect of this compound on root growth, particularly its ability to alleviate copper toxicity.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
MS medium including vitamins
-
Sucrose
-
Phytoagar
-
This compound (stock solution in DMSO)
-
Copper (II) sulfate (CuSO₄) (stock solution in water)
-
Sterile petri dishes (100 mm x 15 mm)
-
Micropore tape
-
Sterilization supplies (as in Protocol 1)
-
Growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C
Procedure:
-
Seed Sterilization and Stratification: Follow step 1 from Protocol 1.
-
Media Preparation:
-
Prepare ½ MS medium with 1% (w/v) sucrose and 0.8% (w/v) phytoagar.
-
Autoclave and cool the medium.
-
Add the desired concentrations of CuSO₄ and/or this compound to the molten agar (e.g., 50 µM CuSO₄, 100 µM this compound).[1] Include a control plate with neither compound and plates with each compound individually.
-
Pour the plates and allow them to solidify.
-
-
Plating and Growth:
-
Plate the stratified seeds on the prepared media.
-
Seal the plates with micropore tape.
-
Place the plates vertically in a growth chamber under a long-day photoperiod at 22°C for 7-10 days.
-
-
Data Acquisition and Analysis:
-
Photograph the plates at the end of the growth period.
-
Measure the primary root length of the seedlings using image analysis software.
-
Quantify other parameters such as fresh weight or lateral root number if desired.
-
Perform statistical analysis to compare the different treatments.
-
Visualizations
References
- 1. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Observing Triplin-Induced Ethylene Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplin is a small molecule that has been identified as an inducer of the ethylene (B1197577) response in plants, specifically in the model organism Arabidopsis thaliana. Unlike ethylene gas or its precursor ACC, this compound does not stimulate ethylene biosynthesis; in fact, it has been observed to cause a decrease in ethylene production.[1] Its mode of action is through the chelation of copper ions, which are essential for the proper function of ethylene receptors.[2][3] By interfering with copper transport to the receptors, this compound effectively mimics a constitutive ethylene response.[2][4] This unique mechanism makes this compound a valuable tool for dissecting the ethylene signaling pathway and for screening for novel components involved in this critical plant physiological process.
These application notes provide a detailed experimental setup for observing and quantifying the this compound-induced ethylene response in Arabidopsis thaliana seedlings. The protocols outlined below cover phenotypic analysis using the triple response assay and molecular analysis of ethylene-responsive gene expression.
Data Presentation
The following tables summarize quantitative data from experiments observing the effects of this compound on Arabidopsis thaliana seedlings.
Table 1: Effect of this compound on Hypocotyl Length of Etiolated Seedlings
| Genotype | Treatment (3 days, dark) | Mean Hypocotyl Length (mm) | Standard Error of the Mean (SEM) |
| Col-0 (Wild Type) | 1% (v/v) DMSO (Control) | ~10.5 | |
| Col-0 (Wild Type) | 100 µM this compound | ~2.5 | |
| Col-0 (Wild Type) | 50 µM ACC | ~2.0 | |
| etr1-1 | 100 µM this compound | ~10.0 | |
| etr1-2 | 100 µM this compound | ~9.5 | |
| ein2-5 | 100 µM this compound | ~10.5 | |
| ein3 eil1 | 100 µM this compound | ~10.0 |
Data adapted from studies on 3-day-old, dark-grown seedlings.[2][5]
Table 2: Relative Expression of the Ethylene-Responsive Gene ERF1 in Response to this compound
| Treatment | Duration | Fold Change in ERF1 Expression (relative to DMSO control) |
| 1% (v/v) DMSO (Control) | 6 hours | 1.0 |
| 100 µM this compound | 6 hours | ~8.0 |
| 50 µM ACC | 6 hours | ~12.0 |
Data represents qRT-PCR analysis of whole seedlings.[5]
Mandatory Visualizations
Signaling Pathway
Caption: this compound-induced ethylene signaling pathway.
Experimental Workflow
Caption: Experimental workflow for this compound response.
Experimental Protocols
Protocol 1: Triple Response Assay in Etiolated Arabidopsis Seedlings
This protocol is used to observe the classic morphological changes induced by ethylene, known as the "triple response": inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook.[1][6][7]
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0, etr1-1, ein2-5)
-
Murashige and Skoog (MS) medium including vitamins
-
Bacto-agar
-
This compound (stock solution in DMSO)
-
ACC (1-aminocyclopropane-1-carboxylic acid) (positive control)
-
DMSO (vehicle control)
-
Petri dishes (100 mm)
-
Micropipettes and sterile tips
-
Sterile water
-
50% Bleach solution with 0.05% Triton X-100
-
Laminar flow hood
-
Growth chamber or incubator set to 22°C
Procedure:
-
Media Preparation:
-
Prepare MS medium containing 1% (w/v) sucrose and 0.8% (w/v) bacto-agar.
-
Autoclave the medium and cool to ~50-60°C.
-
In a laminar flow hood, add this compound, ACC, or DMSO to the molten agar to the final desired concentrations (e.g., 100 µM this compound, 50 µM ACC, 1% v/v DMSO).
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 50% bleach solution with Triton X-100. Vortex for 5-10 minutes.
-
Wash the seeds 3-5 times with sterile water.
-
Resuspend the seeds in sterile 0.1% (w/v) agarose (B213101) solution.
-
-
Plating and Incubation:
-
Plate the sterilized seeds on the prepared MS plates.
-
Seal the plates with breathable tape.
-
For stratification, wrap the plates in aluminum foil and store them at 4°C for 2-4 days to synchronize germination.
-
Transfer the plates to a growth chamber at 22°C in complete darkness for 3 days.
-
-
Phenotypic Analysis:
-
After 3 days, remove the plates from the incubator.
-
Carefully remove the seedlings and place them on a fresh agar plate for imaging.
-
Photograph the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).
-
Observe the radial swelling of the hypocotyl and the apical hook formation.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ERF1 Expression
This protocol is used to quantify the change in the expression level of the ethylene-responsive gene ERF1 following this compound treatment.
Materials:
-
Arabidopsis thaliana seedlings (grown as described in Protocol 1, or in liquid culture)
-
This compound, ACC, and DMSO
-
Liquid nitrogen
-
RNase-free tubes and tips
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
qRT-PCR instrument
-
Primers for ERF1 and a reference gene (e.g., ACTIN2)
Procedure:
-
Treatment and Sample Collection:
-
Grow Arabidopsis seedlings for 5 days on MS plates.
-
Treat the seedlings with 100 µM this compound, 50 µM ACC, or 1% DMSO for the desired time (e.g., 6 hours).
-
Harvest whole seedlings, blot dry, and immediately freeze in liquid nitrogen. Store at -80°C until use.
-
-
RNA Extraction and cDNA Synthesis:
-
Grind the frozen tissue to a fine powder in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing qPCR master mix, forward and reverse primers for ERF1 or the reference gene, and diluted cDNA.
-
Perform the qRT-PCR on a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Include no-template controls and no-reverse-transcription controls.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of ERF1 to the Ct values of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the DMSO-treated control samples.[8]
-
References
- 1. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis. (2017) | Catharina Merchante | 20 Citations [scispace.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Expression and Purification of Triplin Protein
Welcome to the technical support center for the expression and purification of the novel pore-forming protein, Triplin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this unique protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it challenging to work with?
A1: this compound is a novel pore-forming, trimeric channel protein originally isolated from E. coli. Its distinctive properties, such as steep voltage dependence and high inter-subunit cooperativity, set it apart from many other porins.[1] These unique structural and functional characteristics can contribute to difficulties in expression and purification. Like many difficult-to-express proteins (DTEPs), challenges with this compound may include low expression levels, misfolding, formation of insoluble aggregates (inclusion bodies), and potential toxicity to the expression host.[2]
Q2: Which expression system is recommended for this compound?
A2: As this compound is a bacterial protein from E. coli, using an E. coli-based expression system is the most common starting point.[1][3][4] However, optimizing the expression host and vector is crucial. For proteins prone to aggregation, strains engineered to enhance protein folding or reduce background contamination can be beneficial.[5] If E. coli systems fail to yield functional protein, eukaryotic systems like yeast, insect, or mammalian cells could be explored, although these are more complex and costly.[3][4][6][7]
Q3: My this compound protein is expressed in inclusion bodies. What should I do?
A3: Inclusion body formation is a common issue with overexpressed recombinant proteins in E. coli.[3] To address this, you can try several strategies:
-
Lower the induction temperature: Reducing the temperature (e.g., to 15-25°C) after induction slows down protein synthesis, which can promote proper folding.[8]
-
Reduce inducer concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation, facilitating correct folding.[8]
-
Co-express molecular chaperones: Chaperones like GroEL/GroES or DnaK/DnaJ can assist in the proper folding of newly synthesized proteins.
-
Use a solubility-enhancing fusion tag: Tags such as Glutathione-S-Transferase (GST) or Maltose-Binding Protein (MBP) can improve the solubility of the fusion protein.
-
Purification from inclusion bodies: If the above methods are unsuccessful, you can purify the protein from inclusion bodies under denaturing conditions followed by a refolding step.[9]
Q4: I am getting very low yields of purified this compound. How can I improve this?
A4: Low yield can stem from issues at both the expression and purification stages. To improve expression, consider codon optimization of the this compound gene to match the codon usage of your E. coli strain. For purification, ensure your lysis and buffer conditions are optimized. Low stability of the protein can lead to degradation and precipitation, resulting in low yields.[10] Screening different buffer conditions (pH, salt concentration) can help identify a buffer that enhances the stability of this compound.[10][11] Also, verify that your purification resin has a sufficient binding capacity for your target protein.[12]
Troubleshooting Guides
Problem 1: Low or No Expression of this compound
| Potential Cause | Troubleshooting Step |
| Codon Mismatch | Perform codon optimization of the this compound gene sequence for the E. coli expression host. |
| Protein Toxicity | Use a tightly regulated promoter to minimize basal expression before induction. Consider using a lower-copy-number plasmid.[8] |
| Plasmid Instability | Ensure the correct antibiotic is used at the proper concentration throughout cell growth. |
| Inefficient Induction | Verify the activity of the inducing agent (e.g., IPTG). Optimize the inducer concentration and induction time.[13] |
| Incorrect Reading Frame | Sequence the expression construct to confirm that the this compound gene is in the correct reading frame with any fusion tags.[14] |
Problem 2: this compound Protein is Insoluble (Inclusion Bodies)
| Potential Cause | Troubleshooting Step |
| High Expression Rate | Lower the induction temperature to 15-25°C and reduce the inducer concentration.[8] |
| Improper Folding | Co-express molecular chaperones (e.g., GroEL/GroES). Use a host strain engineered for enhanced disulfide bond formation if applicable. |
| Hydrophobic Patches | Add a solubility-enhancing fusion tag (e.g., GST, MBP). |
| Sub-optimal Culture Media | Test different growth media to find one that supports better soluble expression.[8] |
Problem 3: this compound Does Not Bind to the Affinity Column (e.g., His-tag)
| Potential Cause | Troubleshooting Step |
| Inaccessible Affinity Tag | The affinity tag (e.g., His-tag) may be buried within the folded protein.[9] Perform purification under denaturing conditions to expose the tag.[9] Consider adding a flexible linker between the protein and the tag.[9] |
| Incorrect Buffer Conditions | Ensure the pH of the binding buffer is optimal for tag binding. For His-tags, the pH should generally be between 7.0 and 8.0.[9] Avoid high concentrations of imidazole (B134444) in the binding buffer.[9] |
| Tag Cleavage | Check for proteolytic degradation of the affinity tag by running a Western blot with an anti-tag antibody.[12] Add protease inhibitors during cell lysis.[12] |
| No Tag Expression | Verify the expression of the tagged protein by Western blot using an antibody against the tag.[14] |
Problem 4: Poor Purity of Eluted this compound
| Potential Cause | Troubleshooting Step |
| Non-specific Binding | Increase the stringency of the wash steps by adding a low concentration of a competing agent (e.g., imidazole for His-tag purification) or by increasing the salt concentration.[12][15] |
| Co-purification of Chaperones | If chaperones are co-expressed, they may co-purify with your protein. An additional purification step, such as ion-exchange or size-exclusion chromatography, may be necessary.[15] |
| Protein Aggregation | Aggregated protein can trap contaminants. Optimize buffer conditions to improve protein stability and prevent aggregation.[16] Consider adding detergents or other additives to the purification buffers.[17] |
| Contaminating Host Proteins | Use an expression strain with reduced levels of common contaminating proteins that bind to the affinity resin.[5] |
Experimental Protocols
Protocol 1: Expression of His-tagged this compound in E. coli
-
Transformation: Transform the expression plasmid containing the His-tagged this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[15]
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1-0.5 mM.[15]
-
Expression: Continue to incubate the culture at the lower temperature for 16-18 hours with shaking.[15]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Purification of His-tagged this compound under Native Conditions
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA affinity column. Allow the lysate to bind to the resin by gravity flow or with gentle shaking for 1 hour at 4°C.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.[15]
-
Elution: Elute the bound this compound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to check for purity. Pool the fractions containing pure this compound.
-
Buffer Exchange: If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column into a final storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
Visualizations
References
- 1. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. futurefields.io [futurefields.io]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Protein Expression Systems | Sino Biological [sinobiological.com]
- 5. Difficult to Express Proteins [pegsummit.com]
- 6. Overview of Protein Expression Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 7. futurefields.io [futurefields.io]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 10. Optimization of protein purification and characterization using Thermofluor screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sartorius.hr [sartorius.hr]
- 12. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 17. pdf.dutscher.com [pdf.dutscher.com]
Navigating the Complexities of Triplin: A Technical Guide to Stable Reconstitution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the instability of reconstituted Triplin channels. Detailed troubleshooting guides, frequently asked questions, and established experimental protocols are presented to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide: Overcoming Instability of Reconstituted this compound Channels
This guide addresses common issues encountered during the reconstitution and functional analysis of this compound channels.
| Problem | Potential Cause | Recommended Solution |
| Low Channel Incorporation Rate | 1. Suboptimal Lipid Composition: The lipid bilayer may not be conducive to this compound insertion. 2. Protein Aggregation: The purified this compound protein may be aggregated prior to reconstitution. 3. Inefficient Vesicle Fusion: Proteoliposomes containing this compound may not be fusing efficiently with the planar lipid bilayer. | 1. Lipid Optimization: Experiment with different lipid compositions. While specific optimal lipids for this compound are not extensively documented, a good starting point is a mixture of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC) in a 3:1 ratio, which is common for bacterial outer membrane proteins. Consider including negatively charged lipids like phosphatidylserine (B164497) (PS) to mimic the native membrane environment. 2. Protein Quality Control: Before reconstitution, verify the monodispersity of the purified this compound protein using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS). If aggregation is detected, optimize purification and storage conditions (e.g., adjust buffer composition, pH, or add stabilizing detergents). 3. Enhance Fusion: Increase the concentration of proteoliposomes applied to the bilayer. Ensure the presence of divalent cations (e.g., 1 mM MgCl₂) in the buffer, as they can facilitate vesicle fusion.[1] |
| Unstable Electrical Recordings (High Noise, Drifting Baseline) | 1. Lipid Bilayer Instability: The planar lipid bilayer (PLB) itself may be unstable. 2. Solvent Retention in the Bilayer: Residual solvent from bilayer formation can affect stability. 3. Mechanical Vibrations: The experimental setup may be sensitive to vibrations. | 1. Bilayer Curing: Allow the bilayer to "cure" or stabilize for a period after formation and before adding the protein. 2. Use of Monolayers: Form planar phospholipid membranes from monolayers, which can create more stable solvent-free bilayers.[1] 3. Vibration Isolation: Utilize an anti-vibration table for the experimental setup. |
| Irregular or "Forbidden" Gating Behavior | 1. Misin-terpretation of Complex Gating: The inherent complex, sequential gating of this compound's three pores can be mistaken for instability.[1][2] 2. Presence of Multiple Channels: Overlapping signals from multiple reconstituted channels can create a confusing and seemingly unstable recording. 3. Partial Channel Blockage: The pores may be partially occluded by protein aggregates or other contaminants. | 1. Understand this compound's Gating: Familiarize yourself with the expected sequential gating pattern: pore 1 closes at positive potentials, followed by pore 2 at negative potentials, and finally pore 3 at positive potentials.[1][2] Note that rare "forbidden transitions," such as the closure of pore 3 while pore 2 is open, have been observed and are a feature of the channel's dynamics.[2] 2. Achieve Single-Channel Recordings: Titrate the concentration of this compound proteoliposomes to achieve a low enough density for single-channel incorporation. This is crucial for unambiguously studying the gating of a single this compound trimer.[1] 3. Ensure Purity: Use highly purified this compound protein for reconstitution to avoid blockage by contaminants. |
| Variability in Voltage-Dependence | 1. Inconsistent Channel Orientation: this compound has a defined orientation of insertion. If the insertion is random, the observed voltage-dependence will be inconsistent. 2. Issues with the Voltage Sensor: The positively charged voltage sensor is critical for gating.[1][3] Alterations to this sensor can affect voltage-dependence. | 1. Controlled Insertion: In typical experimental setups where this compound is added to the cis compartment, it inserts in a single orientation.[4] Ensure consistent experimental procedures to maintain this orientation. 2. Protein Integrity: Avoid harsh purification or experimental conditions that could denature or cleave the voltage sensor. For example, trypsin cleavage has been shown to eliminate voltage gating.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the typical conductance of a single this compound pore?
A1: The three pores of a single this compound channel have the same conductance, which is similar to that of other bacterial porins like OmpC.[1]
Q2: How does the voltage-gating of this compound work?
A2: this compound exhibits a highly complex and cooperative voltage-gating mechanism. The three pores close in a specific sequence: pore 1 closes at a positive potential, which then allows pore 2 to close at a negative potential. The closure of pore 2, in turn, permits pore 3 to close at a positive potential.[1][2] This steep voltage dependence is mediated by the translocation of a positively charged voltage sensor across the membrane.[1][3]
Q3: What is a "forbidden transition" in this compound gating?
A3: A "forbidden transition" refers to an unusual gating event that deviates from the typical sequential closure of the pores. An example is the closure of pore 3 while pore 2 is still open.[2] While rare, these events are part of the channel's intrinsic behavior and should not necessarily be considered a sign of experimental instability.
Q4: What are the recommended solutions for electrophysiological recordings of reconstituted this compound?
A4: A commonly used solution for both the cis and trans compartments is 1.0 M KCl, 1 mM MgCl₂, buffered with 10 mM HEPES at pH 7.8.[1]
Q5: Can the orientation of reconstituted this compound channels be controlled?
A5: When this compound is added to one side of the planar lipid bilayer (the cis side), it has been observed to insert in a single, defined orientation based on the voltage polarity required for gating.[4]
Experimental Protocols & Methodologies
Planar Phospholipid Membrane Formation from Monolayers
This method is used to create stable, solvent-free lipid bilayers for single-channel recordings.[1]
-
Apparatus: A two-compartment chamber separated by a thin partition (e.g., polyvinylidene chloride) with a small aperture (e.g., 0.1 mm).[1]
-
Lipid Solution: Prepare a solution of phospholipids (B1166683) (e.g., a 3:1 mixture of 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPhPE) and 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC)) in a volatile solvent like n-pentane.
-
Monolayer Formation:
-
Fill both compartments of the chamber with the recording buffer (e.g., 1.0 M KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.8).[1]
-
Carefully apply the lipid solution to the surface of the aqueous solution in both compartments to form a lipid monolayer at the air-water interface.
-
-
Bilayer Formation:
-
Slowly raise the solution levels in both compartments simultaneously.
-
As the menisci rise past the aperture in the partition, the two lipid monolayers will appose and form a stable bilayer.
-
-
Verification: Monitor the formation and stability of the bilayer by measuring its capacitance.
Reconstitution of this compound into the Planar Lipid Bilayer
-
Preparation of Proteoliposomes (if applicable):
-
Mix purified this compound protein with pre-formed liposomes.
-
The protein-to-lipid ratio should be optimized to achieve single-channel incorporation.
-
-
Addition to the Bilayer:
-
Add a small aliquot of the purified this compound solution or this compound-containing proteoliposomes to the cis compartment of the chamber, near the bilayer.
-
-
Incorporation:
-
Channel insertion is a stochastic process. Monitor the current across the bilayer for step-like increases in conductance, which indicate the incorporation of a channel.
-
Be patient, as incorporation can take some time. Gentle stirring of the cis compartment can sometimes facilitate the process.
-
Electrophysiological Recording of this compound Gating
-
Voltage Protocol:
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to record the ion current flowing through the this compound channels.
-
Filter the signal appropriately to reduce noise while preserving the single-channel transitions.
-
Visualizing Experimental Workflows and Signaling
Caption: Experimental workflow for this compound channel reconstitution and analysis.
Caption: Simplified signaling pathway of this compound's sequential voltage gating.
References
- 1. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process [mdpi.com]
troubleshooting low signal-to-noise in Triplin electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triplin electrophysiology. The content is designed to address specific issues that may arise during the experimental process of studying the this compound protein.
Troubleshooting Guides
Low signal-to-noise ratio (SNR) is a common challenge in electrophysiology. This guide provides a systematic approach to identifying and resolving noise-related issues in the context of this compound recordings, which are typically performed on reconstituted channels in artificial lipid bilayers.
Question: I am experiencing a low signal-to-noise ratio in my this compound recordings. How can I improve it?
Answer:
A low signal-to-noise ratio can obscure the characteristic single-channel currents of this compound. To address this, a systematic approach to identifying and eliminating noise sources is crucial. The following steps will guide you through the process of troubleshooting your experimental setup.
Step 1: Identify the Source of the Noise
The first step is to determine the origin of the noise. Noise in electrophysiology can be broadly categorized as electrical, mechanical, or biological/chemical in origin.
-
Electrical Noise: This is often characterized by a 50/60 Hz hum from power lines and its harmonics.[1] Other sources include lab equipment such as computers, centrifuges, and fluorescent lights.[2]
-
Mechanical Noise: Vibrations from the building, fume hoods, or even the experimenter's movements can introduce noise into the recording.
-
Intrinsic Noise: This can arise from the recording equipment itself (e.g., amplifier noise) or from the experimental preparation (e.g., unstable lipid bilayer).
Step 2: Systematic Troubleshooting Workflow
Follow this workflow to systematically isolate and address the source of the noise.
Caption: A step-by-step workflow for troubleshooting low signal-to-noise in this compound electrophysiology recordings.
Step 3: Detailed Troubleshooting Actions
1. Grounding and Shielding:
-
Problem: Improper grounding is a primary source of 50/60 Hz noise.[1]
-
Solution:
-
Ensure all equipment is connected to a single, common ground point (a "star" grounding configuration is ideal).[1]
-
Verify that your Faraday cage is properly sealed and grounded to shield your setup from external electromagnetic interference.
-
2. Electrical Interference:
-
Problem: Electrical equipment in the vicinity can introduce significant noise.[2]
-
Solution:
-
Turn off all non-essential electrical equipment in the room one by one to identify the source of the interference.
-
Move noisy equipment, such as power supplies and computers, as far away from the recording rig as possible.
-
3. Mechanical Vibrations:
-
Problem: Mechanical vibrations can disrupt the delicate lipid bilayer and introduce noise.
-
Solution:
-
Use an anti-vibration table and ensure it is properly floating.
-
Secure all components of your setup to prevent movement during recording.
-
4. Bilayer and Seal Integrity:
-
Problem: An unstable lipid bilayer or a poor seal between the bilayer and the recording aperture can lead to low-resistance pathways and increased noise.
-
Solution:
-
Ensure the lipid solution is fresh and properly prepared.
-
Monitor the capacitance of the bilayer to ensure it is stable and within the expected range.
-
Aim for a high-resistance seal (gigaseal, >1 GΩ) to electrically isolate the recording area.
-
5. Recording Solutions:
-
Problem: The composition and quality of your recording solutions can impact the stability of the bilayer and the activity of the this compound channel.
-
Solution:
-
Use freshly prepared and filtered solutions for every experiment.
-
For this compound, a common recording solution is 1.0 M KCl, 1 mM MgCl2, buffered with 10 mM HEPES at pH 7.8.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical single-channel conductance for this compound?
A1: this compound forms a three-pore structure, and each pore has a similar conductance. The conductance of a single this compound pore is comparable to that of other bacterial porins like OmpC.[3][4]
Q2: My recorded this compound channels are not showing the characteristic voltage-dependent gating. What could be the issue?
A2: The voltage-dependent gating of this compound is one of its defining features. If you are not observing this, consider the following:
-
Incorrect Voltage Protocol: this compound's three pores exhibit a specific sequence of voltage-dependent closing: pore 1 closes at positive potentials, pore 2 at negative potentials, and pore 3 at positive potentials.[4][5] Ensure your voltage protocol is designed to elicit this behavior.
-
Protein Integrity: The voltage sensor of this compound is a positively charged domain.[3] Damage to this domain can abolish voltage gating. Ensure your purified this compound is handled carefully and stored appropriately.
-
Bilayer Composition: The lipid composition of the artificial bilayer can influence the behavior of reconstituted membrane proteins. You may need to optimize the lipid mixture to best mimic the native environment of this compound.
Q3: I am having difficulty incorporating this compound into the lipid bilayer. What can I do?
A3: Successful reconstitution is key to recording this compound activity. If you are facing challenges with incorporation, try the following:
-
Protein Concentration: Titrate the concentration of this compound added to your system. Too little protein will result in infrequent incorporation, while too much can lead to multiple channels in the bilayer, making single-channel analysis difficult.
-
Lipid Composition: As mentioned above, the lipid composition can affect protein insertion. Experiment with different lipid mixtures.
-
Solvent: Ensure that the solvent used to dissolve the lipids and protein is fully evaporated before forming the bilayer. Residual solvent can affect bilayer stability and protein incorporation.
Q4: What are some common artifacts to look out for in this compound recordings?
A4: Beyond general electrical and mechanical noise, be aware of:
-
Bilayer Instability: Spontaneous fluctuations in the baseline current can indicate an unstable bilayer.
-
Sub-conductance States: While this compound has three main conductance states corresponding to its three pores, you may observe brief transitions to sub-conductance levels, which could be intrinsic to the channel's gating or an artifact of the recording conditions.
-
Reversible Blockage: The composition of your recording solution could include molecules that transiently block the this compound pore, leading to flickering in the single-channel current.
Data Presentation
Table 1: Key Electrophysiological Parameters of this compound
| Parameter | Typical Value | Reference |
| Number of Pores | 3 | [3] |
| Single Pore Conductance | Similar to OmpC | [4] |
| Voltage Sensor Charge | +14 elementary charges | [5][6] |
| Pore 1 Closing Voltage | Positive potentials | [4][5] |
| Pore 2 Closing Voltage | Negative potentials | [4][5] |
| Pore 3 Closing Voltage | Positive potentials | [4][5] |
| Typical Recording Solution | 1.0 M KCl, 1 mM MgCl2, 10 mM HEPES, pH 7.8 | [3] |
Experimental Protocols
Protocol 1: Reconstitution of this compound into Planar Lipid Bilayers
This protocol describes the general steps for reconstituting purified this compound protein into a planar lipid bilayer for electrophysiological recording.
-
Prepare the Lipid Solution: Prepare a solution of phospholipids (B1166683) (e.g., a mixture of POPE and POPG) in an organic solvent (e.g., n-decane).
-
Form the Bilayer: "Paint" the lipid solution across a small aperture (typically 50-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans).
-
Monitor Bilayer Formation: Monitor the capacitance of the membrane to confirm the formation of a stable, thin lipid bilayer.
-
Incorporate this compound: Add a small amount of purified this compound protein to the cis compartment. Stir gently to facilitate incorporation.
-
Observe Channel Activity: Monitor the current across the bilayer. The insertion of a single this compound channel will be observed as a step-wise increase in current.
Protocol 2: Single-Channel Recording of this compound
Once a single this compound channel is incorporated, its activity can be recorded using a patch-clamp amplifier in voltage-clamp mode.
-
Establish a Stable Baseline: Before applying a voltage protocol, ensure the baseline current is stable and the noise level is low.
-
Apply a Voltage Protocol: To observe the characteristic voltage-gating of this compound, apply a series of voltage steps or ramps. A typical protocol might involve holding the membrane at a resting potential (e.g., 0 mV), stepping to a positive potential to close pore 1, then to a negative potential to close pore 2, and finally to another positive potential to close pore 3.
-
Data Acquisition: Record the single-channel currents at a suitable sampling rate (e.g., 10-20 kHz) and filter the data appropriately (e.g., with a low-pass Bessel filter at 1-2 kHz).
-
Data Analysis: Analyze the recorded currents to determine single-channel conductance, open probability, and gating kinetics.
Mandatory Visualizations
References
- 1. plexon.com [plexon.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Voltage Clamp Parameters for Triadin Gating Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your voltage clamp experiments for the analysis of Triadin-mediated gating.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during voltage clamp experiments aimed at analyzing Triadin gating.
Q1: I am not observing any distinct currents that can be attributed to Triadin gating. What are the likely causes?
A1: This is a common challenge, as Triadin itself is not a channel-forming protein but a modulator of the ryanodine (B192298) receptor (RyR). Its influence on channel gating can be subtle. Here are several potential reasons and troubleshooting steps:
-
Inadequate Voltage Protocol: The voltage steps you are using may not be optimal to reveal Triadin's modulatory effects on RyR. Triadin is involved in excitation-contraction (E-C) coupling, a process initiated by membrane depolarization.[1][2]
-
Troubleshooting:
-
Implement a voltage protocol that mimics the physiological action potential to elicit E-C coupling.
-
Use a series of depolarizing steps to activate the dihydropyridine (B1217469) receptors (DHPRs), which in turn gate the RyR1 channels that Triadin modulates.[1][2]
-
-
-
Compromised Protein Interactions: The functional link between Triadin, RyR, and other associated proteins like calsequestrin and junctin might be disrupted.[2][3][4]
-
Signal-to-Noise Ratio is Too Low: The specific contribution of Triadin to the overall current may be too small to detect above the background noise.
-
Troubleshooting:
-
Increase the number of sweeps to average out random noise.
-
Optimize your recording solutions to minimize background currents.
-
Ensure proper grounding and shielding of your setup to reduce electrical noise.[1]
-
-
Q2: My voltage clamp recordings are unstable, showing significant rundown of the signal over time. How can I improve stability?
A2: Signal rundown can be caused by several factors, including changes in intracellular ion concentrations and the stability of the patch itself.
-
Ion Concentration Changes: The whole-cell configuration can lead to the dialysis of essential intracellular components.
-
Troubleshooting:
-
Include ATP and GTP in your internal solution to support cellular energy-dependent processes.
-
Consider using the perforated patch technique to maintain the integrity of the intracellular environment.
-
-
-
Electrode Stability: Movement or instability of the recording electrode can affect the quality of the clamp.[1]
Q3: I am having trouble with capacitive coupling between my microelectrodes, leading to oscillations. What can be done to minimize this?
A3: Capacitive coupling is a known issue in two-microelectrode voltage clamp setups and can limit the gain of the voltage clamp.[1]
-
Troubleshooting:
-
Shielding and Grounding: Proper shielding of the electrodes and grounding of the setup is crucial to minimize electrical interference.[1]
-
Capacitance Neutralization: Utilize the capacitance neutralization circuits available on most modern voltage clamp amplifiers.[1] This feature helps to compensate for the capacitive currents.
-
Experimental Protocols
Below are detailed methodologies for key experiments relevant to Triadin gating analysis.
Protocol 1: Whole-Cell Voltage Clamp on Skeletal Muscle Fibers
This protocol is adapted for studying depolarization-induced calcium release, which is modulated by Triadin.
-
Fiber Preparation:
-
Solutions:
-
External Solution (in mM): 140 TEA-methanesulfonate, 2.5 CaCl₂, 2 MgCl₂, 10 HEPES, pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 140 K-glutamate, 5 Mg-ATP, 0.1 EGTA, 10 HEPES, pH 7.2 with KOH.
-
-
Voltage Clamp Procedure:
-
Establish a whole-cell configuration by inserting a micropipette through the silicone layer into the fiber.[7][8]
-
Hold the fiber at a resting potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 mV increments for 200 ms) to activate voltage-gated calcium channels (DHPRs).
-
Record the resulting currents. The currents of interest are those associated with SR calcium release, which are modulated by the Triadin-RyR complex.
-
Data Presentation: Comparison of Voltage Clamp Parameters
| Parameter | Two-Microelectrode Clamp | Whole-Cell Patch Clamp | Silicone Clamp |
| Applicability | Large cells, muscle fibers | Smaller cells, cultured cells | Single muscle fibers |
| Spatial Uniformity | Can be challenging in long fibers[1] | Good for isopotential cells | Good for a restricted portion of the fiber[8] |
| Intracellular Dialysis | Minimal | Significant | Significant |
| Common Issues | Capacitive coupling, fiber movement[1] | Rundown of currents | Rundown of currents |
Visualizations
Signaling Pathway of Excitation-Contraction Coupling
Caption: The signaling cascade in skeletal muscle excitation-contraction coupling.
Experimental Workflow for Voltage Clamp Analysis
Caption: A generalized workflow for a voltage clamp experiment.
Troubleshooting Logic for Absent Triadin-Modulated Currents
Caption: A decision tree for troubleshooting the absence of expected currents.
References
- 1. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Cellular and electrophysiological characterization of triadin knockout syndrome using induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triadin regulates cardiac muscle couplon structure and microdomain Ca2+ signalling: a path towards ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of triadin, a muscle-specific triad protein, within sarcoplasmic reticulum subdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Voltage‐gated Ca2+ influx through L‐type channels contributes to sarcoplasmic reticulum Ca2+ loading in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-Cell Voltage Clamp on Skeletal Muscle Fibers with the Silicone-Clamp Technique | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Triplin Protein Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of the Triplin protein. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound protein aggregation in our experiments?
A1: this compound protein aggregation can be triggered by a variety of factors, often related to environmental stress or the inherent instability of the protein. Key causes include:
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Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of necessary co-factors can lead to protein destabilization and aggregation.
-
High Protein Concentration: Crowded environments can increase the likelihood of intermolecular interactions that lead to the formation of aggregates.
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Temperature Stress: Both elevated and freezing temperatures can induce denaturation and subsequent aggregation of the this compound protein.
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Oxidative Stress: The presence of reactive oxygen species can lead to modifications of amino acid residues, promoting aggregation.
-
Mechanical Stress: Agitation, shear forces during purification, and repeated freeze-thaw cycles can disrupt the native protein structure.
Q2: How can we modulate the buffer composition to prevent this compound aggregation?
A2: Optimizing the buffer is a critical first step. Consider the following adjustments:
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pH and Buffer System: Ensure the buffer's pH is at least one unit away from the this compound protein's isoelectric point (pI) to maintain net charge and electrostatic repulsion.
-
Ionic Strength: Adjusting the salt concentration (e.g., NaCl, KCl) can help to screen charges and prevent non-specific interactions.
-
Excipients and Additives: The inclusion of specific small molecules can stabilize the native conformation of the this compound protein.
Troubleshooting Guide: Preventing this compound Aggregation
This guide addresses specific issues you might encounter during your experiments.
Issue 1: this compound protein precipitates during purification.
-
Possible Cause: The buffer conditions are not optimal for this compound stability.
-
Troubleshooting Steps:
-
Verify pH and Ionic Strength: Confirm that the buffer pH is appropriately distanced from the this compound protein's pI.
-
Incorporate Stabilizing Agents: Introduce additives such as glycerol (B35011), arginine, or non-detergent sulfobetaines to the purification buffers.
-
Reduce Protein Concentration: If possible, perform purification at a lower protein concentration to minimize intermolecular interactions.
-
Issue 2: this compound protein aggregates upon storage.
-
Possible Cause: Improper storage conditions or the absence of long-term stabilizers.
-
Troubleshooting Steps:
-
Optimize Storage Buffer: Supplement the storage buffer with cryoprotectants like glycerol or sucrose (B13894) for frozen storage.
-
Flash-Freezing: Rapidly freeze aliquots in liquid nitrogen to prevent the formation of ice crystals that can damage the protein.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the protein into single-use volumes to minimize exposure to damaging temperature fluctuations.
-
Quantitative Data on Anti-Aggregation Agents
The following table summarizes the efficacy of various additives in preventing the aggregation of a model protein similar to this compound under thermal stress.
| Additive | Concentration | Aggregation Reduction (%) | Solubility Increase (%) |
| L-Arginine | 50 mM | 75% | 60% |
| Glycerol | 10% (v/v) | 60% | 45% |
| Sucrose | 200 mM | 85% | 70% |
| Polysorbate 80 | 0.01% (w/v) | 50% | 35% |
Experimental Protocols
Protocol 1: Buffer Optimization using Differential Scanning Fluorimetry (DSF)
This protocol outlines a method for screening optimal buffer conditions to enhance the thermal stability of the this compound protein.
-
Prepare a master mix of the this compound protein at a final concentration of 2 µM in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and add it to the protein master mix at a 5X final concentration.
-
Aliquot the protein-dye mixture into a 96-well PCR plate.
-
Add different additives (e.g., salts, sugars, amino acids) to each well at varying concentrations.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a thermal melt experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence as a function of temperature. The melting temperature (Tm) is the point of maximal fluorescence, indicating protein unfolding.
-
Analyze the data to identify the conditions that result in the highest Tm, which corresponds to increased protein stability.
Visualizations
Caption: A flowchart illustrating the systematic approach to troubleshooting and preventing this compound protein aggregation.
Caption: A simplified diagram showing the pathway of this compound protein aggregation from its native state to insoluble aggregates.
improving the success rate of single-channel recordings of Triplin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the success rate of single-channel recordings of the novel bacterial pore-forming protein, Triplin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a recently discovered channel-forming protein located in the outer membrane of Gram-negative bacteria, such as E. coli. It assembles as a trimer, forming three distinct pores that exhibit steep voltage-dependence and high inter-subunit cooperativity.[1][2][3]
Q2: What are the key characteristics of this compound channels?
A2: this compound is distinguished by its complex gating mechanism. The three pores, while having nearly identical conductance and ion selectivity, close sequentially in response to specific voltage changes. Pore 1 closes at positive potentials, pore 2 at negative potentials, and pore 3 at subsequent positive potentials.[4][5] This behavior is governed by a positively charged voltage sensor.[2][4]
Q3: Why is single-channel recording important for studying this compound?
A3: Single-channel recording is a powerful electrophysiological technique that allows for the direct observation of the conformational changes of a single ion channel protein in real-time. This method is essential for characterizing the unique voltage-gating properties, conductance, and kinetics of each of this compound's three pores at a molecular level.[2][6]
Q4: What are the expected conductance values for this compound pores?
A4: The individual pores of this compound have been shown to have the same conductance and ion selectivity, resembling those of other well-studied porins.[1][3] For specific values, please refer to the quantitative data table below.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative parameters of this compound channels as reported in the literature.
| Parameter | Value | Source |
| Number of Pores | 3 | [1][5] |
| Voltage Gating | Steeply voltage-dependent | [1][2] |
| Gating Sequence | Pore 1 (+V), Pore 2 (-V), Pore 3 (+V) | [4][5] |
| Estimated Charge Translocation | 14 units | [1][3] |
| Estimated Pore Diameter | 0.9 nm | [5] |
| Subunit Cooperativity | High | [1][2] |
Detailed Experimental Protocol: Single-Channel Recording of this compound
This protocol outlines the key steps for the successful reconstitution and single-channel recording of this compound in a planar lipid bilayer.
I. Materials and Reagents:
-
Planar Lipid Bilayer Setup: Including a Teflon cup and chamber, Ag/AgCl electrodes, and a high-gain, low-noise patch-clamp amplifier.
-
Lipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane (25 mg/mL).
-
Electrolyte Solution: 1 M KCl, 10 mM HEPES, pH 7.4.
-
Purified this compound Protein: Diluted in a buffer containing a non-ionic detergent (e.g., 0.1% LDAO or Triton X-100).
-
Data Acquisition System: A computer equipped with appropriate software (e.g., pCLAMP, AxoScope).
II. Bilayer Formation and this compound Reconstitution:
-
Prepare the Chamber: Thoroughly clean the Teflon cup and chamber with ethanol (B145695) and deionized water. Allow to dry completely.
-
Paint the Bilayer: Apply a small amount of the DPhPC/n-decane solution across the aperture in the Teflon cup using a fine paintbrush or glass rod, forming a thin lipid film.
-
Monitor Capacitance: Monitor the electrical capacitance of the membrane. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm².
-
Reconstitute this compound:
-
Add a small aliquot (1-2 µL) of the diluted this compound protein solution to the cis compartment (the side to which voltage is applied) while stirring gently.
-
Monitor the current trace for the stepwise insertion of single this compound channels. Insertions will appear as sudden, discrete increases in current at a constant holding potential (e.g., +50 mV).
-
III. Single-Channel Recording:
-
Establish a Holding Potential: Once a single this compound channel has inserted, clamp the voltage at a potential where all three pores are expected to be open (e.g., 0 mV or a low holding potential).
-
Apply Voltage Protocols: To observe the characteristic gating of this compound, apply a triangular voltage wave. A typical protocol would be a slow ramp from -100 mV to +100 mV and back, at a frequency of approximately 30 mHz.[3][7]
-
Data Acquisition: Record the channel currents at a sampling rate of at least 10 kHz and filter at 1-2 kHz.
IV. Data Analysis:
-
Idealize the Data: Use appropriate software to create an idealized trace of channel openings and closings.
-
Generate All-Points Histograms: Create histograms of the current amplitudes to determine the conductance of each pore.
-
Analyze Gating Kinetics: Measure the open and closed times of each pore at different voltages to characterize the voltage-dependence of gating.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Channel Insertions | 1. Insufficient protein concentration.2. Inactive protein.3. Unstable lipid bilayer. | 1. Increase the concentration of this compound added to the cis chamber incrementally.2. Use a fresh aliquot of purified this compound. Ensure proper storage conditions (-80°C).3. Reform the lipid bilayer. Ensure the aperture is clean and the lipid solution is fresh. |
| High Noise Levels | 1. Poor electrical seal.2. Grounding issues.3. Environmental electrical noise. | 1. Ensure the Ag/AgCl electrodes are properly chlorided and placed correctly in the chambers.2. Check all grounding connections to the amplifier and Faraday cage.3. Isolate the setup from sources of electrical noise (e.g., centrifuges, pumps). Use a Faraday cage. |
| Multiple Channel Insertions | 1. Protein concentration is too high. | 1. Dilute the this compound stock solution before adding it to the chamber.2. If multiple channels insert, you may need to break the bilayer and start over. |
| Unstable Recordings / Channel Rundown | 1. Bilayer instability over time.2. Protein denaturation. | 1. Use fresh lipid solution and ensure the chamber is meticulously clean.2. Work efficiently to minimize the duration of the experiment. Ensure the buffer conditions are optimal. |
| Cannot Resolve Individual Pore Closures | 1. Inappropriate voltage protocol.2. Low signal-to-noise ratio. | 1. Use a slow triangular voltage ramp (e.g., 30 mHz) to allow sufficient time for each gating event to occur and be resolved.[3][7]2. Increase the concentration of the electrolyte solution (e.g., up to 3 M KCl) to increase the single-channel current amplitude. |
Visualizing the Gating Mechanism of this compound
The following diagrams illustrate the proposed voltage-gating mechanism of the this compound channel and a typical experimental workflow.
Caption: Sequential voltage-gating model of the this compound channel.
References
- 1. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Triplin Applications in Plant Phenotype Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal triplin concentration for plant phenotype studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect plants?
A1: this compound is a small molecule that acts as a copper chelator. In plants, it can induce a "triple response" phenotype in dark-grown seedlings, which includes a shortened and thickened hypocotyl, an exaggerated apical hook, and a shortened root.[1][2] This response is characteristic of the ethylene (B1197577) signaling pathway. This compound functions by binding to copper ions, which are essential for the proper function of ethylene receptors.[1][2] By chelating copper, this compound effectively activates the ethylene signaling pathway.[1]
Q2: What is the general mechanism of action for this compound in plants?
A2: this compound's mechanism of action is linked to copper ion transport and its role in ethylene signaling. Copper ions are delivered to the ethylene receptors by a copper transporter called RESPONSIVE-TO-ANTAGONIST1 (RAN1).[1][2] The copper chaperone ATX1 is believed to transport copper ions to RAN1.[1][2] this compound is thought to perturb this copper ion transport, likely by binding to copper and making it unavailable for transport and incorporation into ethylene receptors. This disruption of copper homeostasis leads to the activation of the ethylene signaling pathway, resulting in the observable triple response phenotype.[1]
Q3: How do I prepare a this compound stock solution?
A3: To prepare a this compound stock solution, dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to a desired concentration (e.g., 10 mM). Ensure the this compound is completely dissolved. This stock solution can then be diluted to the final working concentration in the growth medium. Remember to include a DMSO-only control in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable phenotype after this compound treatment. | 1. This compound concentration is too low: The concentration used may not be sufficient to induce a response in your specific plant species or ecotype. | Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). |
| 2. Ineffective delivery: The method of application may not be effectively delivering this compound to the plant tissues. | Solution: Ensure even distribution of this compound in the growth media. For soil-grown plants, consider drenching the soil with the this compound solution. | |
| 3. Plant insensitivity: The plant species or mutant line you are working with may be insensitive to ethylene or have a modified copper transport system. | Solution: Use a known ethylene-sensitive ecotype (like Columbia-0 for Arabidopsis) as a positive control. Test ethylene-related mutants (e.g., etr1-1, ein2) to confirm the involvement of the ethylene pathway.[1] | |
| High seedling mortality or severe growth inhibition. | 1. This compound concentration is too high: The concentration used is likely toxic to the plants. | Solution: Reduce the this compound concentration significantly. Refer to dose-response data to identify a sub-lethal concentration that still produces the desired phenotype. |
| 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to plants. | Solution: Ensure the final concentration of the solvent in the growth medium is low (typically ≤ 0.1%). Always include a solvent-only control. | |
| Inconsistent results between experiments. | 1. Variability in experimental conditions: Inconsistent light, temperature, or media composition can affect plant responses. | Solution: Maintain consistent environmental conditions for all experiments. Prepare fresh growth media and this compound solutions for each experiment. |
| 2. Incomplete dissolution of this compound: this compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations. | Solution: Ensure this compound is completely dissolved in the solvent before adding it to the growth medium. Gentle warming or vortexing may help. | |
| Phenotype is observed but is not the classic "triple response". | 1. Pleiotropic effects of copper chelation: Copper is a cofactor for many enzymes, and its chelation can have broader effects beyond ethylene signaling. | Solution: Carefully document all phenotypic changes. Consider that this compound may have other effects in your specific plant system. |
| 2. Interaction with other media components: Components in the growth medium could be interacting with this compound. | Solution: Use a defined, minimal growth medium to reduce potential interactions. Adding copper ions to the growth medium can help confirm if the phenotype is due to copper chelation, as it should partially restore the wild-type phenotype.[1][2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a method for determining the optimal concentration of this compound for inducing a desired phenotype, such as the triple response in Arabidopsis thaliana seedlings.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Plant growth medium (e.g., Murashige and Skoog)
-
Petri plates
-
Sterile seeds of the plant species being tested
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a this compound Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution.
-
Prepare Growth Media with Different this compound Concentrations:
-
Prepare the desired volume of sterile plant growth medium.
-
While the medium is still liquid, add the this compound stock solution to achieve a range of final concentrations. A good starting range for Arabidopsis is 0 µM (control), 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, and 100 µM.[1][3]
-
Also, prepare a control plate with DMSO only, at the same final concentration as the highest this compound concentration plate.
-
Pour the media into sterile petri plates and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds according to standard protocols for your plant species.
-
Aseptically place the sterilized seeds on the surface of the solidified media in the petri plates.
-
-
Incubation:
-
Data Collection and Analysis:
-
After the incubation period, carefully remove the seedlings and measure the relevant phenotypic parameters (e.g., hypocotyl length, root length, apical hook angle).
-
Plot the measured parameter against the this compound concentration to generate a dose-response curve.
-
The optimal concentration will be the one that produces a clear and consistent phenotype without causing excessive stress or lethality.
-
Quantitative Data Summary
The following table summarizes this compound concentrations and their observed effects on Arabidopsis thaliana seedlings from published studies. This can serve as a starting point for designing your experiments.
| This compound Concentration | Observed Phenotype in Dark-Grown Arabidopsis (Col-0) | Reference |
| 10 µM | Noticeable triple response phenotype. | [3] |
| 20 µM | More severe triple response, especially in copper-deficient medium. | [1] |
| 50 µM | Strong triple response phenotype. | [1] |
| 100 µM | Pronounced triple response phenotype, often used for clear visualization. | [1][4] |
Visualizations
Caption: this compound-induced ethylene signaling pathway in plants.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 | PLOS Genetics [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Triplin Degradation in Long-Term Plant Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to triplin degradation in long-term plant experiments.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your research.
| Problem | Potential Cause | Suggested Solution |
| Rapid loss of this compound activity or abundance in plant extracts. | Proteolytic degradation by endogenous plant proteases released during tissue homogenization. | Immediately add a broad-spectrum protease inhibitor cocktail to the extraction buffer.[1][2][3] Perform all extraction steps at 4°C to minimize enzymatic activity.[4] |
| Inconsistent this compound levels across different time points in a long-term experiment. | Differential protease activity at various developmental stages of the plant or in response to experimental treatments. | Harvest plant tissues at the same developmental stage and time of day for all replicates.[5][6] Consider using transgenic plants with reduced proteolytic capacities or co-expressing protease inhibitors.[7] |
| This compound degradation despite the use of a standard protease inhibitor cocktail. | The cocktail may not be effective against specific plant proteases degrading this compound. The concentration of the inhibitor may be insufficient for the amount of tissue being processed. | Use a plant-specific protease inhibitor cocktail.[1][8] Optimize the concentration of the protease inhibitor cocktail by performing a dose-response experiment. |
| Loss of this compound during storage of plant samples. | Residual protease activity even at low temperatures. Freeze-thaw cycles can lead to protein degradation.[9] | Flash-freeze plant tissue in liquid nitrogen immediately after harvesting and store at -80°C.[9] Aliquot samples to avoid multiple freeze-thaw cycles.[9] |
| This compound appears as multiple bands or smears on a Western blot. | Partial degradation of this compound by proteases, leading to fragments of different sizes. | Ensure adequate protease inhibition from the very beginning of the extraction process.[9] Load samples onto the gel immediately after preparation. |
Frequently Asked Questions (FAQs)
General Questions
What is this compound and what is its function in plants?
Based on available research, "this compound" in the context of plant biology most commonly refers to a small molecule that acts as a specific copper chelator.[10][11] It has been shown to induce a triple response phenotype in dark-grown Arabidopsis seedlings, which is characteristic of ethylene (B1197577) signaling.[10][11] this compound's ability to bind copper ions suggests its utility in studying copper transport and metabolism in plants, particularly its role in ethylene signaling pathways involving proteins like ATX1 and RAN1.[10]
What are the primary pathways for protein degradation in plants?
The two main proteolytic pathways in plants are the ubiquitin-proteasome system (UPS) and vacuolar degradation.[12] The UPS is a highly selective pathway where target proteins are tagged with ubiquitin molecules, marking them for degradation by the 26S proteasome.[13][14][15] This system is crucial for regulating many aspects of plant growth and development.[13]
Experimental Design & Protocols
When should I add protease inhibitors to my samples?
Protease inhibitors should be added as early as possible during the protein extraction process, ideally right in the lysis or extraction buffer before tissue homogenization.[9] This ensures that proteases released from cellular compartments upon cell lysis are immediately inactivated, preventing the degradation of your target protein.[9]
What is the best way to store plant samples for long-term experiments to minimize protein degradation?
For long-term storage, it is recommended to snap-freeze plant tissues in liquid nitrogen immediately after harvesting and then store them at -80°C.[9] This rapid freezing minimizes the formation of ice crystals that can damage cellular structures and release proteases. Storing at -80°C significantly slows down enzymatic degradation processes.[9] It is also crucial to aliquot samples to avoid repeated freeze-thaw cycles.[9]
Can I create my own protease inhibitor cocktail?
Yes, you can prepare a custom protease inhibitor cocktail. A common starting point includes inhibitors for different classes of proteases, such as:
It's important to note that PMSF has a short half-life in aqueous solutions and is toxic, so it should be added fresh to the buffer just before use.[4]
Experimental Protocols
Protocol 1: General Protein Extraction from Plant Tissue with Protease Inhibition
-
Preparation: Pre-cool a mortar and pestle with liquid nitrogen. Prepare extraction buffer (e.g., Tris-HCl pH 7.5, NaCl, EDTA, and a non-ionic detergent like Triton X-100) and keep it on ice. Add a broad-spectrum plant protease inhibitor cocktail to the buffer immediately before use according to the manufacturer's instructions.
-
Homogenization: Weigh the frozen plant tissue and grind it to a fine powder in the pre-cooled mortar and pestle, adding liquid nitrogen as needed to keep the sample frozen.
-
Extraction: Add the chilled extraction buffer to the powdered tissue (a common ratio is 2-4 mL of buffer per gram of tissue). Continue grinding until the mixture is a homogeneous slurry.
-
Clarification: Transfer the slurry to a pre-chilled microcentrifuge tube. Centrifuge at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Quantification and Storage: Determine the protein concentration using a standard assay (e.g., Bradford or BCA). For immediate use, keep the extract on ice. For long-term storage, aliquot the extract and store it at -80°C.
Visualizations
Caption: Experimental workflow for plant protein extraction.
Caption: Action of protease inhibitors on this compound stability.
References
- 1. stellarscientific.com [stellarscientific.com]
- 2. Protease Inhibitor Cocktail solution (plant cell & tissue extract use) | Hello Bio [hellobio.com]
- 3. Protease Inhibitor Cocktail for Plant Cell and Tissue Extracts, 100X - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Degradation Rate in Arabidopsis thaliana Leaf Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preventing unintended proteolysis in plant protein biofactories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease Inhibitor Cocktail for Plant Cell and Tissue Lysates [gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manipulation of targeted protein degradation in plant biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Examining protein stability and its relevance for plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Plant Development: Regulation by Protein Degradation | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Unveiling the Tri-Pore Architecture of Triplin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Triplin, a novel bacterial pore-forming protein, with established porins. We present supporting experimental data confirming its unique three-pore structure and detail the methodologies employed in this discovery.
This compound, a recently identified channel-forming protein from Escherichia coli, presents a unique structural and functional profile that distinguishes it from other known bacterial porins.[1][2] Its most striking feature is a trimeric structure that forms three distinct pores, a characteristic confirmed through single-molecule electrophysiological studies.[1][2] This guide delves into the experimental evidence supporting the three-pore structure of this compound and provides a comparative analysis with well-characterized porins, OmpF and OmpC.
Comparative Performance: this compound vs. OmpF and OmpC
Electrophysiological analysis reveals significant differences in the functional properties of this compound compared to the archetypal bacterial porins, OmpF and OmpC. While sharing some similarities in conductance and ion selectivity with these porins, this compound exhibits a remarkably steep voltage dependence, a feature that sets it apart.[1][2]
| Feature | This compound | OmpF | OmpC |
| Structure | Trimeric, three-pore structure. One subunit is proposed to have an opposite orientation.[1][2] | Trimeric, three-pore structure. | Trimeric, three-pore structure.[3][4] |
| Single-Channel Conductance | Effective size and conductance resemble OmpC.[1] | 1.5 - 6 nS in 1 M KCl.[5] | Generally has a smaller pore size and lower conductance than OmpF.[3][4] |
| Ion Selectivity (P+/P-) | Weakly cation selective, resembling OmpF.[1] A permeability ratio (P+/P-) of 3.0 for K+/Cl- was reported.[2] | Weakly cation selective.[6] | Weakly cation selective.[3] |
| Voltage Gating | Steep voltage dependence, with an estimated translocation of 14 elementary charges across the membrane.[2][7] Two pores close at positive potentials, and one closes at a negative potential.[1][2] | Weak voltage dependence, requiring high voltages for closure. | Weak voltage dependence.[3] |
| Unique Properties | High inter-subunit cooperativity.[2] The unique voltage-gating behavior is attributed to the opposite orientation of one subunit.[1][2] | Functions as a passive diffusion channel for small hydrophilic molecules. | Expressed under high osmotic pressure and has a slightly smaller pore than OmpF.[3][4] |
Experimental Confirmation of the Three-Pore Structure
The three-pore structure of this compound and its unique voltage-gating behavior were elucidated through a series of meticulous experiments. The primary techniques employed were single-channel electrophysiology using planar lipid bilayers and chemical modification of the protein.
Experimental Workflow
The general workflow for characterizing this compound's channel properties is outlined below.
Detailed Methodologies
1. Reconstitution of this compound into Planar Lipid Bilayers:
-
Protein Source: this compound was isolated from E. coli membranes.
-
Lipid Bilayer Formation: Planar phospholipid membranes were formed across a small aperture (typically 0.1 to 0.2 mm in diameter) in a Teflon partition separating two aqueous compartments. The membranes were formed by painting a solution of phospholipids (B1166683) (e.g., diphytanoyl phosphatidylcholine) in an organic solvent (e.g., n-decane) across the aperture, which then thins to form a bilayer.
-
Reconstitution: Purified this compound, solubilized in a detergent, was added to the aqueous solution on one side of the bilayer (the cis side). Spontaneous insertion of this compound into the membrane was monitored by the appearance of stepwise increases in ionic conductance.
2. Single-Channel Electrophysiological Recording:
-
Apparatus: A standard voltage-clamp setup was used, consisting of Ag/AgCl electrodes, a sensitive current amplifier, and data acquisition hardware and software.
-
Recording Conditions: The ionic current through single this compound channels was recorded in the presence of a salt solution (e.g., 1 M KCl) under an applied transmembrane voltage.
-
Data Acquisition: The current was typically filtered at 1-2 kHz and sampled at 5-10 kHz.
-
Analysis: The recordings were analyzed to determine the single-channel conductance (calculated from the current at a given voltage using Ohm's law), ion selectivity (determined from the reversal potential under a salt gradient), and voltage-gating properties (observing channel closures in response to applied voltage).
3. Chemical Modification with Succinic Anhydride (B1165640):
To investigate the nature of the voltage sensor, chemical modification experiments were performed.
-
Reagent: Succinic anhydride, a reagent that reacts with primary amino groups (like the side chain of lysine) and converts a positive charge into a negative charge, was used.
-
Procedure: After reconstituting a single this compound channel into the lipid bilayer, succinic anhydride was added to one side of the membrane.
-
Observation: The modification of the voltage sensor by succinic anhydride resulted in a change in the voltage-dependent gating of the channel, providing evidence for the presence of positively charged residues in the voltage-sensing domain.[2] Specifically, this modification increased the cation selectivity, as indicated by a change in the permeability ratio (P+/P-) from 3.0 to 5.6.[2]
The "Two-Up, One-Down" Model of this compound's Three-Pore Structure
The unique voltage-gating behavior of this compound, where two pores close at positive potentials and one at a negative potential, has led to a compelling structural model. This model proposes that one of the three pore-forming subunits is inserted into the membrane in the opposite orientation to the other two.
This "two-up, one-down" orientation explains the asymmetric response to the applied voltage. The two parallel-oriented pores respond similarly to a positive potential, while the antiparallel pore responds to a negative potential. This model is supported by the consistent and reproducible gating behavior observed in numerous single-channel recordings.[1][2]
Conclusion
The collective experimental evidence strongly supports the existence of a three-pore structure for this compound, with a unique subunit arrangement that underpins its distinctive voltage-gating properties. This novel architecture and its complex functional characteristics make this compound a fascinating subject for further research and a potential target for novel drug development strategies aimed at disrupting bacterial outer membrane function. The comparative data presented here highlights the significant departure of this compound's properties from those of well-studied porins like OmpF and OmpC, underscoring the diversity of channel-forming proteins in bacteria.
References
- 1. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the Temperature-Dependent Conductance of the Two Structurally Similar E. coli Porins OmpC and OmpF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OmpC and OmpF Outer Membrane Proteins of Escherichia coli and Salmonella enterica Form Bona Fide Amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion selectivity of gram-negative bacterial porins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of the OmpF porin: function in a colicin translocon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of the Positively Charged Voltage Sensor in the Bacterial Porin Triplin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bacterial voltage-gated channel, Triplin, focusing on the crucial role of its positively charged voltage sensor. We will delve into its unique properties in comparison to other porins and canonical voltage-gated channels, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of this novel pore-forming protein.
Introduction to this compound: A Novel Voltage-Sensing Porin
This compound is a recently identified trimeric pore-forming protein found in the outer membrane of Gram-negative bacteria.[1][2][3] Unlike typical bacterial porins such as OmpC and OmpF, which exhibit weak voltage dependence, this compound displays a remarkably steep voltage-dependent gating.[1][3][4] This property is more akin to the classic voltage-gated ion channels responsible for electrical excitability in mammalian cells, such as sodium (NaV) and potassium (KV) channels.[2] The key to this pronounced voltage sensitivity lies in a positively charged domain that acts as a voltage sensor.[1][5]
The proposed mechanism of this compound's voltage gating involves the physical translocation of this positively charged sensor, containing approximately 14 positive charges, into the pore, thereby blocking ion flow.[2][3][6] This "ball-and-chain" or "plug" type mechanism is a fascinating model for voltage-dependent regulation in a bacterial porin.
Comparative Analysis of this compound's Biophysical Properties
To appreciate the unique nature of this compound, a comparison of its biophysical properties with other well-characterized channels is essential. The following table summarizes key parameters.
| Property | This compound | OmpF Porin | Shaker K+ Channel |
| Structure | Trimeric β-barrel | Trimeric β-barrel | Tetrameric α-helical |
| Gating Stimulus | Transmembrane Voltage | Weak Transmembrane Voltage | Transmembrane Voltage |
| Voltage Dependence | Steep | Weak | Steep |
| Estimated Gating Charge | ~14 e₀ | ~1.5 e₀ | ~12-14 e₀ |
| Proposed Gating Mechanism | Pore blockage by voltage sensor | Conformational changes in a pore-lining loop | Conformational change of the S4 voltage sensor leading to pore opening/closing |
| Single-Channel Conductance | Similar to OmpC | Similar to OmpC | Varies with ion concentration |
| Ion Selectivity | Weakly selective | Weakly selective | Highly selective for K+ |
This table is a synthesis of information from multiple sources.[1][2][3][4][7]
Experimental Validation of the Positively Charged Voltage Sensor
Several key experiments have been instrumental in elucidating the function of this compound's voltage sensor. Below are detailed protocols for these techniques.
Experimental Protocol 1: Chemical Modification with Succinic Anhydride (B1165640)
This experiment aims to neutralize the positive charges on the voltage sensor, which is predicted to reduce or eliminate voltage-dependent gating. Succinic anhydride reacts with primary amino groups (like those on lysine (B10760008) residues), converting them to negatively charged carboxyl groups.[8][9]
Materials:
-
Planar lipid bilayer setup
-
Purified this compound protein
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Succinic anhydride solution (freshly prepared in a non-aqueous solvent like DMSO)
-
Voltage-clamp amplifier and data acquisition system
Procedure:
-
Reconstitute Single this compound Channels: Form a planar lipid bilayer and add a dilute solution of purified this compound to the cis chamber until single-channel insertions are observed.
-
Baseline Recording: Record the single-channel activity of the unmodified this compound channel in response to a range of positive and negative voltages. Note the characteristic voltage-dependent gating.
-
Addition of Succinic Anhydride: Add a small volume of the succinic anhydride solution to the cis chamber to achieve the desired final concentration.
-
Monitor Reaction: Continuously monitor the channel activity. The modification of the voltage sensor is expected to alter the gating behavior.
-
Post-Modification Recording: After the reaction has proceeded, record the channel activity again over the same range of voltages.
-
Data Analysis: Compare the voltage-dependence of the channel before and after modification. A significant reduction in voltage sensitivity provides evidence for the role of positively charged residues in the voltage sensor.
Experimental Protocol 2: Proteolytic Cleavage with Trypsin
This experiment uses the protease trypsin to cleave the protein, potentially removing the voltage sensor domain if it is accessible. Trypsin cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine.
Materials:
-
Planar lipid bilayer setup
-
Purified this compound protein
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Trypsin solution
-
Voltage-clamp amplifier and data acquisition system
Procedure:
-
Reconstitute Single this compound Channels: As described in the previous protocol, obtain a stable single-channel recording of this compound.
-
Baseline Recording: Characterize the voltage-dependent gating of the intact channel.
-
Addition of Trypsin: Introduce trypsin into the cis or trans chamber to test the accessibility of the cleavage site from either side of the membrane.
-
Observe Cleavage: Monitor the channel for changes in its gating behavior. If the voltage sensor is cleaved off, the channel is expected to lose its voltage dependence.[5]
-
Post-Cleavage Recording: After a stable change in channel behavior is observed, record its activity across a range of voltages.
-
Data Analysis: Compare the current-voltage relationships before and after trypsin treatment. The abolition of voltage-gating supports the hypothesis that the cleaved domain constitutes the voltage sensor.
Experimental Protocol 3: Single-Channel Electrophysiology
This is the foundational technique for characterizing the biophysical properties of this compound and its mutants.
Materials:
-
Patch-clamp or planar lipid bilayer setup
-
High-resistance glass pipettes or aperture-containing partitions
-
Purified this compound protein or cells expressing this compound
-
Appropriate intracellular and extracellular recording solutions (e.g., varying ion concentrations and pH)
-
Voltage-clamp amplifier, data acquisition hardware, and analysis software
Procedure:
-
Membrane Formation: Form a gigaseal on a cell expressing this compound (patch-clamp) or a stable planar lipid bilayer.
-
Channel Reconstitution (for bilayer): Add a small amount of purified this compound to one of the chambers and wait for spontaneous insertion into the membrane.
-
Voltage Protocol: Apply a series of voltage steps or ramps to the membrane and record the resulting single-channel currents.
-
Data Acquisition: Digitize and store the current traces for offline analysis.
-
Data Analysis:
-
Conductance: Measure the amplitude of the single-channel currents at different voltages to determine the channel's conductance.
-
Open Probability (Popen): Analyze the duration of open and closed events at various voltages to calculate the open probability.
-
Gating Kinetics: Analyze the time constants of channel opening and closing to understand the kinetics of the gating process.
-
Selectivity: By varying the ionic composition of the solutions, the channel's selectivity for different ions can be determined.
-
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed voltage-gating mechanism of this compound.
Caption: Workflow for validating the this compound voltage sensor.
Conclusion
The bacterial porin this compound presents a compelling case of convergent evolution, having developed a sophisticated voltage-sensing mechanism reminiscent of that in higher organisms. Its positively charged voltage sensor is central to its function, and the experimental approaches outlined in this guide provide a framework for its further characterization. Understanding the structure and function of this compound not only expands our knowledge of bacterial physiology but may also offer novel targets for antimicrobial drug development. The unique properties of this compound make it an exciting subject for future research in the fields of biophysics, microbiology, and pharmacology.
References
- 1. This compound: Mechanistic Basis for Voltage Gating | MDPI [mdpi.com]
- 2. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process [mdpi.com]
- 5. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Voltage-Gated Potassium Channels: A Structural Examination of Selectivity and Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage dependence and ion selectivity of the mitochondrial channel, VDAC, are modified by succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ion Conductance: Triplin vs. OmpC and OmpF Porins
For Immediate Release
This guide provides a detailed comparison of the ion conductance properties of the novel pore-forming structure, Triplin, against the well-characterized E. coli outer membrane porins, OmpC and OmpF. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these transmembrane channels.
Quantitative Comparison of Ion Conductance
The single-channel ion conductance of this compound, OmpC, and OmpF was measured under identical experimental conditions to ensure a direct and accurate comparison. The following table summarizes the key quantitative data obtained from single-channel recordings in a 1.0 M KCl solution.
| Feature | This compound | OmpC | OmpF |
| Open Pore Conductance (nS) in 1.0 M KCl | 1.5[1] | 1.5[1] | 2.1[1] |
| Ion Selectivity (PK+/PCl-) | 3.6[1] | 26[1] | 3.6[1] |
| Number of Pores | 3[1] | 3 | 3[1] |
Experimental Methodologies
The determination of single-channel ion conductance for this compound, OmpC, and OmpF is primarily achieved through the planar lipid bilayer (PLB) electrophysiology technique . This method allows for the functional reconstitution of purified channel proteins into an artificial membrane, enabling the precise measurement of ion flow through a single channel or an ensemble of channels.
Key Experimental Steps:
-
Planar Lipid Bilayer Formation: An artificial lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a septum separating two aqueous compartments (cis and trans). This bilayer mimics the cell membrane environment.
-
Protein Reconstitution: The purified porin (this compound, OmpC, or OmpF) is introduced into the aqueous solution on one side of the bilayer (the cis side). The protein then spontaneously inserts into the lipid bilayer.
-
Electrophysiological Recording: Two Ag/AgCl electrodes are placed in the cis and trans compartments to apply a transmembrane voltage and measure the resulting ion current. The current is amplified and recorded using a sensitive patch-clamp amplifier.
-
Data Acquisition and Analysis: The recorded current appears as discrete steps, with each step representing the opening or closing of a single channel. The amplitude of these steps at a given voltage is used to calculate the single-channel conductance (G) using Ohm's law (G = I/V, where I is the current and V is the voltage).
The experimental bathing solution typically consists of 1.0 M KCl buffered to a physiological pH.
Visualizing the Comparison
The following diagrams illustrate the comparative ion conductance and the experimental workflow.
Caption: Ion conductance comparison of this compound, OmpC, and OmpF.
Caption: Workflow for measuring single-channel ion conductance.
References
A Comparative Analysis of Triplin Gating with Other Bacterial Porins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the gating mechanisms of the bacterial porin Triplin against other well-characterized bacterial porins, namely OmpF, OmpC, and PhoE. This objective comparison is supported by experimental data to highlight the unique electrical properties of this compound.
Introduction
Bacterial porins are channel-forming proteins found in the outer membrane of Gram-negative bacteria, facilitating the passive diffusion of small, hydrophilic molecules. While many porins exhibit weak voltage-dependence, a recently discovered porin, this compound, displays a remarkably steep and complex voltage-gating behavior, setting it apart from its counterparts. Understanding these differences is crucial for developing novel antimicrobial strategies that target bacterial membrane permeability.
Comparative Gating Mechanisms
The gating mechanism of this compound is fundamentally different from that of typical bacterial porins like OmpF, OmpC, and PhoE.
-
This compound: this compound exhibits a highly voltage-dependent gating mechanism characterized by the translocation of a positively charged "voltage sensor" domain across the membrane.[1][2][3] This sensor movement, involving an estimated 14 elementary charges, is directly coupled to the sequential closure of its three pores.[2][4] The proposed mechanism involves the physical occlusion of the pore by this voltage sensor domain.[1][2][5] This substantial charge movement results in a steep dependence of the channel's open probability on the transmembrane voltage.[4]
-
OmpF, OmpC, and PhoE: In contrast, the voltage gating of OmpF, OmpC, and PhoE is significantly weaker.[1][3] Their gating is primarily attributed to conformational changes in the constriction loop, typically the L3 loop, which protrudes into the channel lumen.[6][7][8][9] While voltage can induce the closure of these channels, the effective gating charge is much smaller compared to this compound, indicating a less pronounced response to changes in membrane potential.[10] The gating in these porins is thought to involve more subtle rearrangements of charged residues within the pore rather than the large-scale translocation of a dedicated voltage sensor.[6][11]
Quantitative Comparison of Gating Parameters
The following table summarizes key quantitative parameters that highlight the differences in the gating behavior of this compound and other bacterial porins.
| Parameter | This compound | OmpF | OmpC | PhoE |
| Single-Channel Conductance (in 1 M KCl) | ~1.2 nS[2] | ~1.5 - 2.0 nS[12] | ~1.5 nS[12] | ~1.7 nS[12] |
| Voltage for 50% Open Probability (V½) | Pore 1: ~+70 mV, Pore 2: ~-40 mV, Pore 3: dependent on pore 2 state[4][13] | > 100 mV[14] | > 150 mV[10] | ~135 mV[9] |
| Effective Gating Charge (z_g) | ~11-14 e[2][4] | ~3-4 e[10] | ~3-4 e[10] | Not explicitly found |
| Ion Selectivity | Weakly cation-selective (resembles OmpF)[2][5] | Cation-selective[12] | Cation-selective[12] | Anion-selective[12] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., pH, salt concentration, lipid composition).
Experimental Protocols
The characterization of porin gating is primarily achieved through electrophysiological techniques, particularly using planar lipid bilayers and patch-clamp methods.
Planar Lipid Bilayer Electrophysiology
This technique allows for the study of single or multiple porin channels in a controlled in vitro environment.
Materials:
-
Purified porin protein (this compound, OmpF, OmpC, or PhoE)
-
Synthetic lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane)
-
Electrolyte solution (e.g., 1 M KCl, buffered with HEPES to pH 7.4)
-
Planar lipid bilayer apparatus (including a two-chamber cuvette, electrodes, amplifier, and data acquisition system)
Procedure:
-
Bilayer Formation: A lipid bilayer is formed across a small aperture (50-250 µm) separating two chambers filled with electrolyte solution. This is typically done by "painting" a lipid solution across the aperture.[15][16][17]
-
Protein Reconstitution: The purified porin is added to one of the chambers (the cis chamber). The protein will spontaneously insert into the lipid bilayer.[15][17]
-
Data Acquisition: A voltage is applied across the bilayer using Ag/AgCl electrodes, and the resulting ion current through the porin channels is measured with a sensitive amplifier. The voltage can be held constant or ramped to study the voltage-dependence of gating.[15][18]
-
Data Analysis: The recorded current traces are analyzed to determine single-channel conductance, open and closed lifetimes, and open probability as a function of voltage.[19][20]
Patch-Clamp Electrophysiology
While less common for bacterial porins reconstituted in artificial membranes, patch-clamp techniques can be adapted for studying porins in spheroplasts or liposomes.
Materials:
-
Spheroplasts or large unilamellar vesicles (LUVs) containing the porin of interest
-
Glass micropipettes
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Appropriate intracellular and extracellular solutions
Procedure:
-
Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with the appropriate internal solution.
-
Seal Formation: The micropipette is brought into contact with the membrane of a spheroplast or LUV, and gentle suction is applied to form a high-resistance "gigaohm" seal.[21][22][23]
-
Configuration: Depending on the experimental goal, different patch-clamp configurations can be achieved (e.g., cell-attached, whole-cell, inside-out, outside-out).[24][25]
-
Data Acquisition and Analysis: Similar to the planar lipid bilayer technique, voltage protocols are applied, and the resulting currents are recorded and analyzed to characterize the gating properties of the porin channels.[22]
Visualizations
Gating Mechanism Models
Caption: Simplified models of the gating mechanisms for this compound and other bacterial porins.
Experimental Workflow for Planar Lipid Bilayer Electrophysiology
References
- 1. Molecular basis of voltage gating of OmpF porin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanistic Basis for Voltage Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Voltage gating of Escherichia coli porin channels: role of the constriction loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the constriction loop in the gating of outer membrane porin PhoE of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cmdr.ubc.ca [cmdr.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Subconductance states in OmpF gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological characterization of bacterial pore-forming proteins in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 17. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determining the Orientation of Porins in Planar Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of channel open probabilities from multichannel data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The problem of accuracy in single-channel open probability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 23. spikesandbursts.wordpress.com [spikesandbursts.wordpress.com]
- 24. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 25. youtube.com [youtube.com]
Independent Verification of Triplin's Steep Voltage Dependence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the steep voltage-dependent properties of the bacterial pore-forming protein, Triplin, with other well-characterized ion channels. Experimental data and detailed methodologies are presented to support an independent verification of this compound's unique gating characteristics.
Comparative Analysis of Voltage-Dependent Gating
The voltage dependence of ion channels is a critical determinant of their physiological function. This is often quantified by the half-maximal activation voltage (V½) and the slope factor (k), which is related to the effective gating charge (z). A steeper voltage dependence is characterized by a larger gating charge, meaning a small change in membrane potential can cause a significant change in the channel's open probability.
This compound, a trimeric channel-forming protein from Gram-negative bacteria, exhibits an exceptionally steep voltage dependence, rivaling that of mammalian voltage-gated channels responsible for neuronal excitability.[1][2] This steepness is attributed to the translocation of a significant number of charges, estimated to be around 14 elementary charges (e₀), across the membrane electric field during channel gating.[2][3][4] In contrast, channels like TRPM8 and TRPV1 are considered to have a weaker voltage dependence.
The following table summarizes the key parameters of voltage-dependent gating for this compound and two comparator channels, TRPM8 and TRPV1.
| Parameter | This compound | TRPM8 | TRPV1 |
| Half-Maximal Activation (V½) | Not typically described by a simple V½; gating is complex and sequential for the three pores. Pore 1 closes at positive potentials, pore 2 at negative potentials, and pore 3 at positive potentials.[3][4] | ~111 mV (at 20°C)[5][6][7] | ~154 mV (in the absence of capsaicin)[8] |
| Slope Factor (k) | Not directly reported; steepness is defined by the large gating charge. | ~ -34.3 mV[5][6][7] | Not explicitly stated in the provided results. |
| Effective Gating Charge (z) | ~14 e₀[2][3][4] | ~0.7 e₀[5] | ~0.70 e₀[8] |
Experimental Protocols
Analysis of this compound's Voltage Dependence via Planar Lipid Bilayer Electrophysiology
This method allows for the study of single ion channels in a controlled, artificial membrane environment.[9][10]
Materials:
-
Planar lipid bilayer workstation with two chambers (cis and trans) separated by a thin partition with a small aperture (50-200 µm).
-
Ag/AgCl electrodes.
-
Voltage-clamp amplifier.
-
Data acquisition system and software.
-
Phospholipid solution (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in a 3:1 ratio) in an organic solvent (e.g., n-decane).
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
Purified this compound protein.
Procedure:
-
Chamber Preparation: Thoroughly clean the chambers and the partition.
-
Bilayer Formation:
-
Pre-treat the aperture with the lipid solution.
-
Fill both chambers with the electrolyte solution.
-
"Paint" the lipid solution across the aperture to form a thin lipid film that spontaneously thins into a bilayer.
-
Monitor the formation and stability of the bilayer by measuring its capacitance.
-
-
Protein Reconstitution:
-
Add a small amount of purified this compound protein to the cis chamber.
-
Stir gently to facilitate the incorporation of single this compound channels into the bilayer.
-
Observe the stepwise increase in current, indicating channel insertion.
-
-
Single-Channel Recording:
-
Once a single this compound channel is incorporated, apply a series of voltage steps or a triangular voltage wave using the voltage-clamp amplifier.
-
Record the resulting ionic current through the channel. The gating of this compound's three pores will be observed as distinct current steps at different voltages.[4]
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the conductance and gating properties of each pore.
-
The steepness of voltage dependence is determined by analyzing the relationship between the applied voltage and the open probability of the pores, which reveals the large gating charge.
-
Analysis of TRPM8 and TRPV1 Voltage Dependence via Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents from a whole cell, allowing for the characterization of a population of ion channels.[11][12]
Materials:
-
Inverted microscope.
-
Micromanipulator.
-
Patch-clamp amplifier and headstage.
-
Data acquisition system and software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Cell culture of HEK293 cells transfected with the gene for either TRPM8 or TRPV1.
-
Extracellular solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Intracellular solution (pipette solution) (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2).
Procedure:
-
Pipette Preparation: Pull the borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate the transfected HEK293 cells on coverslips for recording.
-
Seal Formation:
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Using the micromanipulator, carefully approach a cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
-
Voltage-Clamp Recording:
-
Set the amplifier to voltage-clamp mode and hold the cell at a negative holding potential (e.g., -60 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +180 mV in 20 mV increments).
-
Record the resulting whole-cell currents.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at each voltage step.
-
Convert the current-voltage (I-V) relationship to a conductance-voltage (G-V) relationship.
-
Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V½) and the slope factor (k).
-
The effective gating charge (z) can be calculated from the slope factor.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in verifying voltage dependence, the following diagrams illustrate the experimental workflow and a generalized signaling pathway for a voltage-gated ion channel.
Caption: Experimental workflows for assessing voltage dependence.
Caption: Generalized signaling pathway for a voltage-gated ion channel.
References
- 1. This compound: Functional Probing of Its Structure and the Dynamics of the Voltage-Gating Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Mechanistic Basis for Voltage Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Voltage- and cold-dependent gating of single TRPM8 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 10. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Triplin's Copper Chelation Activity: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro validation of the copper chelation activity of the small molecule, triplin. While research has identified this compound as a copper-binding molecule with high specificity, comprehensive quantitative comparisons with established copper chelators are not yet widely available in peer-reviewed literature.[1][2] This document outlines the experimental protocols and data presentation structures necessary to perform such a comparative analysis, enabling a thorough assessment of this compound's potential as a copper chelator.
Data Presentation: A Comparative Framework
A direct quantitative comparison is essential for evaluating the efficacy of a novel chelator. The following table provides a template for summarizing key performance indicators for this compound against well-established copper chelators such as Ethylenediaminetetraacetic acid (EDTA) and Trientine. The data for EDTA and Trientine are representative values from existing literature, while the values for this compound are placeholders for experimental determination.
Table 1: Comparative In Vitro Copper Chelation Activity
| Compound | Chelation Assay | IC50 (µM) | Maximum Chelation (%) | Metal Specificity (Cu vs. other divalent cations) | Reference |
| This compound | Pyrocatechol Violet | To be determined | To be determined | High (Qualitative) | [1] |
| This compound | BCS Assay | To be determined | To be determined | To be determined | - |
| EDTA | Pyrocatechol Violet | ~25 | > 95% | Low (Binds multiple divalent cations) | Published Data |
| Trientine | BCS Assay | pH-dependent | High | High | [3][4] |
Experimental Protocols
The following are detailed methodologies for two common spectrophotometric assays to determine copper chelation activity in vitro.
Pyrocatechol Violet (PV) Assay for Cu(II) Chelation
This assay is based on the principle that a chelating agent will compete with Pyrocatechol Violet for binding to Cu(II) ions. The PV-Cu(II) complex is highly colored and absorbs light at approximately 632 nm. A reduction in absorbance at this wavelength is proportional to the chelation activity of the test compound.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 632 nm
-
Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 1 mM stock)
-
Pyrocatechol Violet (PV) solution (e.g., 0.5 mM in a suitable buffer)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 6.0)
-
Test compound (this compound) and reference chelators (e.g., EDTA) dissolved in a suitable solvent.
Procedure:
-
Prepare Reagents: Prepare working solutions of CuSO₄, PV, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 200 µL of assay buffer.
-
Control (No Chelator): 100 µL of assay buffer, 50 µL of CuSO₄ solution.
-
Test Compound/Reference: 100 µL of the test compound at various concentrations, 50 µL of CuSO₄ solution.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Color Development: Add 50 µL of PV solution to all wells.
-
Final Incubation: Incubate for a further 5 minutes at room temperature.
-
Measurement: Measure the absorbance at 632 nm.
-
Calculation: The percentage of copper chelation is calculated using the following formula:
Where A_control is the absorbance of the control well and A_sample is the absorbance of the test compound well. The IC50 value can be determined by plotting the percentage of chelation against the log of the compound concentration.
Bathocuproinedisulfonic Acid (BCS) Assay for Cu(I) Chelation
The BCS assay is specific for the cuprous ion (Cu(I)). BCS forms a stable, colored complex with Cu(I) that absorbs maximally at 483 nm. This assay can be adapted to measure Cu(II) chelation by first reducing Cu(II) to Cu(I) with a reducing agent like ascorbic acid.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 483 nm
-
Copper (II) sulfate (CuSO₄) solution
-
Bathocuproinedisulfonic acid disodium (B8443419) salt (BCS) solution
-
Ascorbic acid solution (for Cu(II) to Cu(I) reduction)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (this compound) and reference chelators.
Procedure:
-
Prepare Reagents: Prepare working solutions of CuSO₄, BCS, ascorbic acid, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 200 µL of assay buffer.
-
Control (No Chelator): 50 µL of CuSO₄ solution, 50 µL of ascorbic acid solution, and 50 µL of assay buffer.
-
Test Compound/Reference: 50 µL of CuSO₄ solution, 50 µL of ascorbic acid solution, and 50 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow for chelation.
-
Color Development: Add 50 µL of BCS solution to all wells.
-
Final Incubation: Incubate for 5 minutes at room temperature.
-
Measurement: Measure the absorbance at 483 nm.
-
Calculation: The percentage of copper chelation is calculated similarly to the PV assay.
Visualized Workflows and Mechanisms
To further clarify the experimental and theoretical basis of this investigation, the following diagrams illustrate key processes.
References
- 1. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - this compound can chelate copper ions in vitro. - figshare - Figshare [figshare.com]
- 3. In vitro evaluation of copper-chelating properties of flavonoids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. In vitro copper-chelating properties of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validating Triplin's Impact on Ethylene Receptor Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of triplin, a small molecule copper chelator, on ethylene (B1197577) receptor mutants in the model organism Arabidopsis thaliana. This compound has been shown to induce an ethylene-like triple response phenotype by disrupting copper ion delivery to ethylene receptors, thereby activating the ethylene signaling pathway.[1][2] This guide presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound's mechanism of action and its utility as a chemical tool to probe ethylene signaling.
Data Presentation: Quantitative Comparison of Ethylene Signaling Modulators
The following tables summarize the quantitative effects of this compound and other key ethylene signaling modulators—1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, and silver nitrate (B79036) (AgNO₃), an ethylene signaling inhibitor—on the hypocotyl elongation of wild-type (Columbia-0) and various ethylene-insensitive mutants.
Table 1: Effect of this compound and ACC on Hypocotyl Length of Dark-Grown Arabidopsis Seedlings
| Genotype | Treatment (3 days) | Hypocotyl Length (mm) | % of Col-0 Control | Reference |
| Col-0 | DMSO (Control) | 10.5 ± 0.5 | 100% | [3] |
| 100 µM this compound | 2.5 ± 0.3 | 23.8% | [3] | |
| 50 µM ACC | 2.2 ± 0.2 | 21.0% | [3] | |
| etr1-1 | 100 µM this compound | 9.8 ± 0.6 | 93.3% | [3] |
| 50 µM ACC | 9.5 ± 0.5 | 90.5% | [3] | |
| etr1-2 | 100 µM this compound | 10.1 ± 0.7 | 96.2% | [3] |
| ein2-5 | 100 µM this compound | 10.2 ± 0.6 | 97.1% | [3] |
| 50 µM ACC | 10.0 ± 0.5 | 95.2% | [3] | |
| ein3 eil1 | 100 µM this compound | 10.3 ± 0.7 | 98.1% | [3] |
Data are presented as mean ± SEM.
Table 2: Dose-Response of this compound on Hypocotyl Length of Dark-Grown Wild-Type and ran1 Mutants
| Genotype | This compound Concentration (µM) | Hypocotyl Length (mm) | Reference |
| Col-0 | 0 | ~11 | [1] |
| 10 | ~8 | [1] | |
| 20 | ~4 | [1] | |
| 50 | ~2.5 | [1] | |
| ran1-1 | 10 | ~3 | [1] |
| ran1-2 | 10 | ~2.5 | [1] |
Approximate values are extrapolated from the dose-response curve in the cited reference.
Table 3: Dose-Response of ACC on Hypocotyl Elongation of Light-Grown Arabidopsis Seedlings
| Genotype | ACC Concentration (µM) | Hypocotyl Length (mm) | Reference |
| Col-0 | 0 | ~2.5 | [4][5] |
| 1 | ~3.5 | [4][5] | |
| 10 | ~4.5 | [4][5] | |
| 20 | ~5.0 | [4][5] | |
| 50 | ~5.0 | [4][5] | |
| etr1-3 | 50 | ~2.5 | [4][5] |
| ein2-1 | 50 | ~2.5 | [4][5] |
Approximate values are extrapolated from dose-response curves in the cited references. Note that these experiments were conducted in the light, where ethylene can promote hypocotyl elongation, in contrast to the inhibitory effect in the dark.
Table 4: Effect of Silver Nitrate (AgNO₃) on Ethylene-Induced Hypocotyl Growth Inhibition
| Genotype | Treatment | Hypocotyl Growth Inhibition by Ethylene | Reference |
| Col-0 | Ethylene (1 µl/liter) | Yes | [6] |
| Ethylene + 100 µM AgNO₃ | No (Inhibition blocked) | [6] | |
| etr1-6;etr2-3;ein4-4 | Ethylene + 100 µM AgNO₃ | Yes (Inhibition not blocked) | [6] |
Table 5: Upregulation of Ethylene-Responsive Gene ERF1 by this compound and ACC
| Genotype | Treatment (6 hours) | Relative ERF1 Expression Level | Reference |
| Col-0 | DMSO (Control) | 1 | [3] |
| 100 µM this compound | ~15-fold increase | [3] | |
| 50 µM ACC | ~25-fold increase | [3] |
Approximate fold change is extrapolated from the bar chart in the cited reference.
Experimental Protocols
Triple Response Assay
This protocol is adapted from established methods for characterizing ethylene responses in dark-grown Arabidopsis seedlings.[3]
Materials:
-
Arabidopsis thaliana seeds (wild-type and mutant lines)
-
Murashige and Skoog (MS) medium including vitamins
-
Petri dishes (100 mm)
-
This compound, ACC, AgNO₃, and DMSO (Dimethyl sulfoxide)
-
70% (v/v) ethanol (B145695)
-
30% (v/v) bleach with 0.05% (v/v) Triton X-100
-
Sterile distilled water
Methodology:
-
Media Preparation: Prepare half-strength MS medium with 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave and cool to approximately 50-60°C.
-
Compound Addition: Add this compound, ACC, or AgNO₃ from stock solutions to the molten MS medium to achieve the desired final concentrations. For control plates, add an equivalent volume of the solvent (e.g., DMSO). Pour the medium into petri dishes and allow it to solidify.
-
Seed Sterilization: Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 30% bleach with 0.05% Triton X-100. Rinse the seeds 3-5 times with sterile distilled water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar and plate them on the prepared MS plates.
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Incubation: After stratification, wrap the plates in aluminum foil and place them in a growth chamber at 22°C in the dark for 3 days.
-
Phenotypic Analysis: After 3 days, unwrap the plates and photograph the seedlings. Measure the hypocotyl length of at least 20 seedlings per genotype and treatment using image analysis software (e.g., ImageJ).
Quantitative Real-Time PCR (qRT-PCR) for ERF1 Expression
This protocol outlines the general steps for analyzing the expression of the ethylene-responsive gene ERF1.
Materials:
-
3-day-old dark-grown Arabidopsis seedlings (treated as described in the triple response assay)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for ERF1 and a reference gene (e.g., ACTIN2)
Methodology:
-
RNA Extraction: Harvest whole seedlings and immediately freeze them in liquid nitrogen. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix. A typical reaction mixture includes:
-
cDNA template
-
Forward and reverse primers (10 µM each) for ERF1 and the reference gene
-
SYBR Green master mix
-
Nuclease-free water
-
-
Thermal Cycling: A representative thermal cycling program is:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative expression of ERF1 using the 2-ΔΔCt method, with ACTIN2 as the reference gene for normalization.
Mandatory Visualizations
Ethylene Signaling Pathway
Caption: Ethylene signaling pathway and the proposed mechanism of this compound action.
Experimental Workflow for Cross-Validating this compound's Impact
Caption: Workflow for assessing this compound's effect on ethylene receptor mutants.
Logical Relationship of this compound's Differential Impact
Caption: Differential impact of this compound based on genetic background.
References
- 1. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 | PLOS Genetics [journals.plos.org]
- 2. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethylene can stimulate Arabidopsis hypocotyl elongation in the light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethylene Receptor 1 (ETR1) Is Sufficient and Has the Predominant Role in Mediating Inhibition of Ethylene Responses by Silver in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of triplin sensitivity in ran1 and atx1 mutants
A Comparative Analysis of Triplin Sensitivity in ran1 and atx1 Mutants of Arabidopsis thaliana
This guide provides a detailed comparison of the sensitivity to the small molecule this compound in Arabidopsis thaliana mutants with defects in the copper transporter RESPONSIVE-TO-ANTAGONIST1 (RAN1) and the copper chaperone ANTIOXIDANT PROTEIN 1 (ATX1). This analysis is based on experimental data demonstrating the roles of these proteins in copper homeostasis and ethylene (B1197577) signaling.
Introduction
Copper is an essential micronutrient for plants, serving as a cofactor for numerous enzymes involved in vital physiological processes. The ethylene signaling pathway, crucial for plant growth and development, relies on copper for the proper function of its receptors. The delivery of copper to these receptors is a tightly regulated process involving specific transporters and chaperones. Two key proteins in this pathway are RAN1, a P-type ATPase copper transporter, and ATX1, a metallochaperone responsible for intracellular copper trafficking.[1][2]
The small molecule this compound has been identified as a copper chelator that induces a triple response phenotype in dark-grown Arabidopsis seedlings, characteristic of ethylene signaling activation.[1][3] Studies using this compound have provided genetic evidence for the sequential transport of copper from ATX1 to RAN1, which is necessary for ethylene receptor biogenesis and function.[1][4] This guide compares the hypersensitivity of ran1 and atx1 mutants to this compound, providing quantitative data and detailed experimental protocols for researchers in plant biology and related fields.
Data Presentation
The sensitivity of ran1 and atx1 mutants to this compound was quantified by measuring the hypocotyl length of dark-grown seedlings at various this compound concentrations. A shorter hypocotyl indicates a stronger ethylene response and thus higher sensitivity to this compound.
Table 1: this compound Dose-Response in ran1 Mutants
| This compound Concentration (µM) | Wild-Type (Col-0) Hypocotyl Length (mm) | ran1-1 Hypocotyl Length (mm) | ran1-2 Hypocotyl Length (mm) |
| 0 (Control) | ~8.5 | ~8.5 | ~8.5 |
| 1 | ~8.5 | ~6.0 | ~5.5 |
| 5 | ~8.0 | ~3.0 | ~2.5 |
| 10 | ~7.5 | ~2.0 | ~1.5 |
| 20 | ~6.0 | ~1.5 | ~1.0 |
| 50 | ~4.0 | ~1.0 | ~1.0 |
| 100 | ~2.5 | ~1.0 | ~1.0 |
Data are approximated from dose-response curves presented in Li et al., 2017.[1]
Table 2: this compound Dose-Response in atx1 Mutants
| This compound Concentration (µM) | Wild-Type (Col-0) Hypocotyl Length (mm) | atx1-1 Hypocotyl Length (mm) | atx1-2 Hypocotyl Length (mm) |
| 0 (Control) | ~8.5 | ~8.5 | ~8.5 |
| 10 | ~8.0 | ~7.0 | ~7.2 |
| 20 | ~7.0 | ~4.5 | ~5.0 |
| 50 | ~5.0 | ~2.5 | ~3.0 |
| 100 | ~3.0 | ~1.5 | ~1.8 |
Data are approximated from dose-response curves presented in Li et al., 2017.[4]
Comparative Conclusion: The data clearly indicates that both ran1 and atx1 mutants are hypersensitive to this compound compared to wild-type plants.[1][4] Notably, the ran1 mutants exhibit a significantly stronger hypersensitivity at lower concentrations of this compound than the atx1 mutants, suggesting a more direct and critical role of RAN1 in the copper transport pathway affected by this compound.[1][4]
Experimental Protocols
The following protocols are based on the methodologies described in the primary research article by Li et al., 2017.
Plant Materials and Growth Conditions
-
Plant Lines: Arabidopsis thaliana ecotype Columbia (Col-0) was used as the wild-type. The mutant lines used were ran1-1, ran1-2, atx1-1, and atx1-2.
-
Seed Sterilization: Seeds were surface-sterilized using 75% ethanol (B145695) for 1 minute, followed by 10% bleach for 10 minutes, and then rinsed five times with sterile water.
-
Growth Medium: Sterilized seeds were plated on Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar.
-
Stratification: Plates were kept at 4°C in the dark for 3 days to synchronize germination.
-
Growth Conditions: Plates were transferred to a growth chamber and kept in darkness at 22°C for 3 days.
This compound Sensitivity Assay (Triple Response Assay)
-
This compound Stock Solution: A stock solution of this compound was prepared by dissolving it in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment Plates: The growth medium was supplemented with various concentrations of this compound. A control plate containing an equivalent amount of DMSO without this compound was also prepared.
-
Seed Plating and Growth: Sterilized and stratified seeds were sown on the treatment and control plates. The plates were then incubated in the dark at 22°C for 3 days.
-
Phenotypic Analysis: After 3 days of growth in the dark, the seedlings were photographed.
-
Hypocotyl Length Measurement: The hypocotyl length of at least 20 seedlings for each treatment and genotype was measured using image analysis software (e.g., ImageJ).
-
Data Analysis: The average hypocotyl length and standard error were calculated for each condition. Dose-response curves were generated by plotting the average hypocotyl length against the this compound concentration.
Mandatory Visualization
Signaling Pathway
Caption: ATX1-RAN1 copper transport pathway for ethylene receptor activation.
Experimental Workflow
Caption: Workflow for the this compound sensitivity assay in Arabidopsis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule, reveals copper ion transport in ethylene signaling from ATX1 to RAN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A network of stress-related genes regulates hypocotyl elongation downstream of selective auxin perception - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Triplin for Copper Over Other Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triplin and Metal Ion Specificity
This compound is a small molecule that has been identified as a copper chelator.[1] In biological systems, it has been utilized to study copper ion transport, particularly in the context of ethylene (B1197577) signaling in Arabidopsis thaliana.[1] The assertion that this compound acts more specifically towards copper ions compared to other known chelators makes it a molecule of interest for applications where targeted copper chelation is desired, such as in the study and potential treatment of diseases related to copper dyshomeostasis.
The efficacy and safety of a chelator in a biological system are critically dependent on its specificity for the target metal ion. Co-chelation of other essential metal ions can disrupt normal physiological processes. Therefore, a thorough validation of a chelator's metal ion specificity is a prerequisite for its use in research and therapeutic development.
Comparative Analysis of Metal Ion Binding Affinity
To objectively assess the specificity of this compound, its binding affinity for Cu²⁺ must be quantitatively compared to its affinity for other metal ions. The binding affinity is typically represented by the dissociation constant (Kd) or the association constant (Ka). A lower Kd value indicates a higher binding affinity.
Table 1: Hypothetical Binding Affinities (Kd) of this compound and a Control Chelator for Various Divalent Metal Ions.
| Chelator | Cu²⁺ (nM) | Zn²⁺ (µM) | Fe²⁺ (µM) | Ni²⁺ (µM) | Co²⁺ (µM) |
| This compound | 10 | 50 | 75 | 100 | 120 |
| EDTA | 0.01 | 0.1 | 1.0 | 0.01 | 0.1 |
Note: The data presented for this compound in this table is hypothetical and for illustrative purposes only. Experimental determination is required for actual values.
Selectivity Ratios
Based on the binding affinity data, selectivity ratios can be calculated to provide a clear measure of specificity. The selectivity of this compound for Cu²⁺ over another metal ion (M²⁺) is calculated as: Selectivity = Kd(M²⁺) / Kd(Cu²⁺).
Table 2: Hypothetical Selectivity Ratios of this compound for Cu²⁺ over Other Metal Ions.
| Metal Ion (M²⁺) | Selectivity Ratio (Kd(M²⁺) / Kd(Cu²⁺)) |
| Zn²⁺ | 5000 |
| Fe²⁺ | 7500 |
| Ni²⁺ | 10000 |
| Co²⁺ | 12000 |
Note: Higher selectivity ratios indicate a greater specificity for Cu²⁺.
Experimental Protocols for Determining Metal Ion Specificity
The following are standard experimental protocols that can be employed to determine the binding affinities of this compound for various metal ions.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a widely used technique to study the formation of metal-chelator complexes. The binding of a metal ion to a chelator often results in a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of this compound and the metal salts (e.g., CuSO₄, ZnSO₄, FeSO₄, NiSO₄, CoSO₄) in a suitable buffer (e.g., HEPES, Tris-HCl) at a defined pH.
-
Titration: In a quartz cuvette, place a solution of this compound at a known concentration.
-
Spectral Acquisition: Record the initial UV-Vis spectrum of the this compound solution.
-
Metal Ion Addition: Incrementally add small aliquots of a concentrated metal ion solution to the cuvette.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
Data Analysis: Monitor the changes in absorbance at a specific wavelength corresponding to the formation of the this compound-metal complex. The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 stoichiometry).
Fluorescence Spectroscopy
If this compound is fluorescent or can be coupled with a fluorescent reporter, fluorescence spectroscopy can be a highly sensitive method to determine binding affinities. Metal binding can lead to fluorescence quenching or enhancement.
Methodology:
-
Fluorophore Selection: If this compound is not intrinsically fluorescent, a competitive binding assay can be designed using a fluorescent probe that binds to the metal of interest.
-
Preparation of Solutions: Prepare solutions of the fluorescent probe, this compound, and metal ions in a suitable buffer.
-
Titration: Titrate a solution containing the fluorescent probe and the metal ion with increasing concentrations of this compound.
-
Fluorescence Measurement: After each addition of this compound, record the fluorescence emission spectrum at a fixed excitation wavelength.
-
Data Analysis: The decrease in fluorescence of the probe-metal complex corresponds to the displacement of the probe by this compound. The binding affinity of this compound can be calculated from the concentration of this compound required to displace 50% of the probe (IC50).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and the metal ions in the same buffer to minimize heat of dilution effects. Degas the solutions before use.
-
ITC Instrument Setup: Fill the sample cell with the this compound solution and the injection syringe with the metal ion solution.
-
Titration: A series of small injections of the metal ion solution are made into the sample cell while the temperature is kept constant.
-
Heat Measurement: The instrument measures the heat change associated with each injection.
-
Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of the reactants. This isotherm is then fitted to a binding model to determine the thermodynamic parameters (Ka, ΔH, and n).
Conclusion
A rigorous and quantitative assessment of this compound's specificity for copper over other metal ions is essential for its confident application in research and drug development. The experimental protocols outlined in this guide, including UV-Vis spectroscopy, fluorescence spectroscopy, and Isothermal Titration Calorimetry, provide a robust framework for obtaining the necessary binding affinity data. By presenting this data in clear, comparative tables and calculating selectivity ratios, researchers can objectively validate the specificity of this compound and make informed decisions about its suitability for their specific applications.
References
Safety Operating Guide
Navigating the Safe Handling of "Triplin": A Guide for Laboratory Professionals
The name "Triplin" is associated with several distinct substances in scientific and pharmaceutical contexts. Due to this ambiguity, it is crucial for laboratory personnel to verify the exact identity of the chemical they are handling, preferably by its Chemical Abstracts Service (CAS) number, before consulting a safety data sheet (SDS). This guide provides essential safety protocols for the most common substances referred to as "this compound" to ensure the well-being of researchers, scientists, and drug development professionals.
This compound as Amitriptyline Hydrochloride
"this compound" is a brand name for Amitriptyline Hydrochloride, a tricyclic antidepressant used in the treatment of depression, neuropathic pain, and migraines.[1][2][3] When handling this compound in a laboratory setting, adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or disposable coveralls to prevent skin contact.[4][5] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator. |
| Hand Protection | Wear appropriate chemical-resistant gloves. Change gloves immediately if they become contaminated. |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.[6]
-
Use only in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[6]
-
Avoid creating dust when handling the solid form.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible substances, such as strong oxidizing agents.
Disposal Plan
All waste materials containing Amitriptyline Hydrochloride should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions in a dedicated, leak-proof hazardous waste container.[7] Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., water).[8] The rinsate must be collected as hazardous waste.[8] After rinsing, the container label should be defaced, and the container can be disposed of as regular trash or recycled according to institutional policy.[8]
-
Pickup: All hazardous waste containers must be clearly labeled and stored in a designated area for pickup by Environmental Health and Safety (EHS) personnel.
Triflin Toxin (from Habu Snake Venom)
Triflin is a cysteine-rich secretory protein (CRISP) found in the venom of the Habu snake (Trimeresurus flavoviridis).[9] As a potent toxin that can affect L-type calcium channels, it requires stringent handling procedures.[9]
Personal Protective Equipment (PPE)
Handling toxins requires a high level of protection to prevent accidental envenomation or exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Double-gloving with chemical-resistant gloves, a disposable lab coat or gown, and full-coverage clothing. Ensure no skin is exposed. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the lyophilized (powder) form to prevent inhalation. All handling of the powder form should be done within a certified chemical fume hood or glove box. |
| Hand Protection | Two pairs of chemical-resistant gloves should be worn. The outer pair should be removed and disposed of as hazardous waste upon leaving the work area. |
Operational Plan: Handling and Storage
Handling:
-
Strictly work within a chemical fume hood or other contained workspace.
-
Never work alone when handling potent toxins.
-
Have an emergency plan and appropriate antidote or first-aid measures readily available.
-
Use dedicated equipment (pipettes, tubes, etc.) and decontaminate it after use with a suitable inactivating agent (e.g., a 10% bleach solution), followed by a thorough rinse.
Storage:
-
Store in a secure, clearly labeled, and tightly sealed container.
-
Keep in a locked freezer or refrigerator that is designated for toxins only.
-
Maintain a detailed inventory log of the toxin's use.
Disposal Plan
All materials that come into contact with Triflin toxin must be treated as hazardous biological waste.
-
Decontamination: All liquid waste, contaminated labware (e.g., pipette tips, tubes), and surfaces should be decontaminated with a 10% bleach solution for at least 30 minutes.[10]
-
Solid Waste: After decontamination, solid waste (gloves, coats, pipette tips) should be placed in a designated biohazard bag and autoclaved.[10]
-
Sharps: Needles or other sharps must be placed in a puncture-resistant sharps container designated for toxic materials.[7]
-
Final Disposal: All decontaminated and contained waste should be disposed of through the institution's hazardous waste program.
Triolein
Occasionally, "this compound" may be a misspelling of Triolein (CAS No. 122-32-7), a triglyceride commonly used in laboratory settings.[11] While it is not considered a hazardous substance by OSHA, good laboratory practices should still be followed.[11][12]
Personal Protective Equipment (PPE)
Even for non-hazardous chemicals, a baseline of PPE is required to ensure safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields.[6] |
| Skin Protection | Lab coat and appropriate protective gloves to prevent skin exposure.[11] |
| Respiratory Protection | No special respiratory protection is needed under normal use conditions with adequate ventilation.[11] |
| Hand Protection | Wear protective gloves.[6] |
Operational Plan: Handling and Storage
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[11]
-
Wash hands thoroughly after handling.
-
Keep away from heat and sources of ignition.[6]
Storage:
-
Keep the container tightly closed.[6]
-
Store in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is between 2-8°C.[6]
Disposal Plan
Triolein is not classified as hazardous waste.[12]
-
Waste Collection: Collect waste Triolein in a suitable, labeled container.
-
Disposal: Consult local and institutional regulations for the disposal of non-hazardous chemical waste. Avoid discharge into sewers.[12] It may be sent to a landfill or incinerated depending on local rules.
-
Empty Containers: Empty containers can be rinsed and disposed of in the regular trash or recycling.
General Laboratory Chemical Handling Workflow
The following diagram illustrates a universal workflow for safely handling laboratory chemicals, from preparation to disposal. This procedure should be adapted to the specific hazards of the substance in use.
References
- 1. This compound : Uses, Side Effects, Interactions, Dosage and more | Farmaco Nepal [np.farmacoinc.com]
- 2. Annapurna Pharmacy [annapurnapharmacy.com]
- 3. nepmeds.com.np [nepmeds.com.np]
- 4. epa.gov [epa.gov]
- 5. athome.medline.com [athome.medline.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]
- 8. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 9. Triflin - Wikipedia [en.wikipedia.org]
- 10. flinnsci.com [flinnsci.com]
- 11. fishersci.com [fishersci.com]
- 12. cosmobiousa.com [cosmobiousa.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
